molecular formula C6H10O3 B3022164 Methyl 3-hydroxycyclobutanecarboxylate CAS No. 63485-51-8

Methyl 3-hydroxycyclobutanecarboxylate

Cat. No.: B3022164
CAS No.: 63485-51-8
M. Wt: 130.14 g/mol
InChI Key: BYKHAEUVLSBWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxycyclobutanecarboxylate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)4-2-5(7)3-4/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKHAEUVLSBWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220213
Record name Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4934-99-0, 63485-51-8
Record name Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4934-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-hydroxycyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to previously underexplored chemical space. Among the emerging structural motifs, strained ring systems, particularly cyclobutanes, have garnered significant interest.[1][2] The unique puckered three-dimensional geometry of the cyclobutane ring offers a rigid scaffold that can effectively orient pharmacophoric elements in a spatially defined manner, often leading to improved binding affinity and biological activity. This guide provides a comprehensive technical overview of a key exemplar of this class, Methyl 3-hydroxycyclobutanecarboxylate, a versatile and increasingly valuable building block in the synthesis of complex bioactive molecules.

Core Molecular Attributes

This compound is a bifunctional molecule incorporating a secondary alcohol and a methyl ester functionality on a cyclobutane core. It exists as two diastereomers, cis and trans, arising from the relative stereochemistry of the hydroxyl and carboxylate groups.

PropertyValueReferences
Molecular Formula C₆H₁₀O₃[3][4][5]
Molecular Weight 130.14 g/mol [3][4][5]
CAS Number (cis) 63485-50-7[3][4][5][6][7][8][9][10]
CAS Number (trans) 63485-51-8[11][12][13][14]
Appearance Colorless to light yellow liquid[4][10]

These isomers serve as distinct synthons, with their differing spatial arrangements of reactive groups enabling the synthesis of diverse molecular architectures. The choice between the cis and trans isomer is a critical design element in a synthetic strategy, directly influencing the final geometry of the target molecule.

Synthesis and Stereocontrol: Accessing the Cyclobutane Core

The primary and most common route to this compound involves the stereoselective reduction of the corresponding ketone, Methyl 3-oxocyclobutanecarboxylate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, providing access to both cis and trans isomers.

Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

The cis-isomer is readily prepared through the reduction of Methyl 3-oxocyclobutanecarboxylate using a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride. The steric hindrance of this reagent favors hydride attack from the less hindered face of the cyclobutanone ring, leading to the predominant formation of the cis-diol.

Experimental Protocol: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate [6]

  • Step 1: Reaction Setup

    • In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.8 M.

    • Cool the solution to between -78 °C and -60 °C using a dry ice/acetone bath.

  • Step 2: Reduction

    • To the cooled solution, add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF dropwise, maintaining the internal temperature below -60 °C.

    • Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Quenching and Work-up

    • Upon completion, quench the reaction by the slow, dropwise addition of 6 M hydrochloric acid at approximately 0 °C, adjusting the pH to 5-6.

    • Dilute the mixture with ethyl acetate and stir for 30 minutes.

    • Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.

    • Separate the filtrate layers and extract the aqueous phase with ethyl acetate.

    • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-Methyl 3-hydroxycyclobutanecarboxylate as a light yellow liquid.

Synthesis_cis start Methyl 3-oxocyclobutanecarboxylate reagent 1. LiAl(OtBu)3H, THF, -78 °C 2. HCl (aq) start->reagent product cis-Methyl 3-hydroxycyclobutanecarboxylate reagent->product Stereoselective Reduction

Caption: Synthesis of the cis-isomer via stereoselective reduction.

Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate

Accessing the trans-isomer often involves a less direct, yet equally important, synthetic strategy. One documented method involves the deprotection of a precursor, Methyl trans-3-benzyloxycyclobutanecarboxylate, via catalytic hydrogenation.

Experimental Protocol: Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate [11]

  • Step 1: Preparation of Precursor Solution

    • Dissolve Methyl trans-3-benzyloxycyclobutanecarboxylate in methanol to prepare a 0.05 M solution.

  • Step 2: Catalytic Hydrogenation

    • Pass the solution through a flow hydrogenation system (e.g., H-Cube®) equipped with a 10% Palladium on Carbon (Pd/C) catalyst cartridge.

    • Set the reaction conditions to 10 bar hydrogen pressure and a temperature of 40 °C, with a flow rate of 1 mL/min.

  • Step 3: Isolation

    • Upon completion of the reaction, remove the solvent by distillation under reduced pressure to afford the target product, trans-Methyl 3-hydroxycyclobutanecarboxylate.

    • The purity of the product can be assessed by TLC (e.g., hexane/ethyl acetate, 1:1, v/v).

Synthesis_trans start Methyl trans-3-benzyloxy- cyclobutanecarboxylate reagent H₂, 10% Pd/C Methanol, 40 °C, 10 bar start->reagent product trans-Methyl 3-hydroxy- cyclobutanecarboxylate reagent->product Hydrogenolysis

Caption: Synthesis of the trans-isomer via hydrogenolysis.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for its effective use in synthesis. The following data, while often found for related structures, serves as a predictive guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the protons of the cyclobutane ring (a series of complex multiplets). The coupling constants and chemical shifts of the cyclobutane protons will differ significantly between the cis and trans isomers due to their distinct dihedral angles.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 175 ppm), the carbon attached to the hydroxyl group (in the range of 60-70 ppm), the methoxy carbon (around 52 ppm), and the carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp, intense peak around 1730 cm⁻¹ will be indicative of the C=O stretching of the ester. C-O stretching vibrations will appear in the fingerprint region between 1300 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 130. Subsequent fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, 31 amu) or a carbomethoxy group (-COOCH₃, 59 amu), and fragmentation of the cyclobutane ring.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound makes it a versatile synthetic intermediate. The hydroxyl group can undergo a wide range of transformations, including oxidation, etherification, and esterification, while the methyl ester can be hydrolyzed, reduced, or converted to an amide.

Reactivity cluster_hydroxyl Hydroxyl Group Reactions cluster_ester Ester Group Reactions start This compound oxidation Oxidation start->oxidation etherification Etherification start->etherification esterification Esterification start->esterification hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction amidation Amidation start->amidation

Caption: Key reaction pathways for this compound.

This dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide array of more complex cyclobutane derivatives for incorporation into drug candidates. The rigid nature of the cyclobutane core ensures that the stereochemical information established during its synthesis is carried through subsequent transformations, which is a critical aspect of modern asymmetric synthesis.[16]

Applications in Drug Discovery and Development

The incorporation of the cyclobutane motif into drug candidates is a rapidly growing strategy in medicinal chemistry.[1] This is due to the unique conformational constraints and metabolic stability that this strained ring can impart to a molecule. While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in the public domain, its value as a building block is evident from its commercial availability and the increasing number of patents citing related cyclobutane structures.

The general strategy involves using the hydroxyl and ester functionalities as handles to append the cyclobutane core to larger molecular scaffolds. For instance, the hydroxyl group can be converted to a leaving group for nucleophilic substitution or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The resulting cyclobutane-containing molecules often exhibit improved metabolic stability compared to their more flexible acyclic or larger-ring counterparts.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[11]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place. For the cis-isomer, refrigeration (2-8°C) is recommended.[4][10]

  • Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound, in both its cis and trans isomeric forms, represents a valuable and versatile building block for the synthesis of complex organic molecules. Its rigid, three-dimensional structure and bifunctional nature make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological properties. As the demand for innovative drug candidates continues to grow, the strategic application of strained ring systems like cyclobutane is poised to play an increasingly important role in the future of medicinal chemistry. This guide provides a foundational understanding of the core properties, synthesis, and potential applications of this key intermediate, empowering researchers to leverage its unique attributes in their drug discovery endeavors.

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 102(11), 4009-4091.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

  • ResearchGate. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). Methyl cis-3-hydroxycyclobutanecarboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

  • PubChem. (n.d.). Process for the preparation of 1-methyl-1-alkoxycyclopentanes. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl cis-3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2017). Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl cyclohexanecarboxylate (HMDB0031343). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

  • ResearchGate. (2022, June 10). What are the 13C NMR Peaks for two chemicals?. Retrieved from [Link]

Sources

The Cyclobutane Scaffold: A Paradigm of Conformational Constraint in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate for Advanced Drug Discovery

Executive Summary: The cyclobutane motif, once considered an esoteric curiosity, has emerged as a powerful scaffold in modern medicinal chemistry. Its unique three-dimensional structure and conformational rigidity offer a compelling alternative to traditional aromatic and aliphatic rings, enabling chemists to navigate previously inaccessible chemical space. This guide focuses on this compound, a key building block that provides strategically positioned functional handles for molecular elaboration. We will delve into its stereoisomeric forms, synthetic pathways, spectroscopic signatures, and strategic applications, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this versatile reagent in the design of next-generation therapeutics.

The strategic incorporation of small, strained ring systems is a cornerstone of modern drug design. The cyclobutane ring, in particular, offers a unique set of properties that medicinal chemists can exploit to solve complex pharmacological challenges.[1] Unlike flexible alkyl chains or planar phenyl rings, the puckered four-membered ring introduces a degree of conformational restriction.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity. Furthermore, the cyclobutane core can serve as a metabolically robust bioisostere for other groups, improving the pharmacokinetic profile of a lead compound.[1]

This compound is an exemplary building block within this class. It presents two orthogonal functional groups—a hydroxyl group and a methyl ester—on a constrained carbocyclic frame. This arrangement allows for sequential and directed modifications, making it an invaluable starting point for the synthesis of complex molecular architectures.

Physicochemical Properties and Stereoisomerism

This compound exists as two distinct diastereomers: cis and trans. The relative orientation of the hydroxyl and ester groups dictates the molecule's overall shape, polarity, and reactivity, making stereochemical control paramount in any synthetic application.

Propertycis-Isomertrans-IsomerReferences
CAS Number 63485-50-763485-51-8[3][4]
Molecular Formula C₆H₁₀O₃C₆H₁₀O₃[3][4]
Molecular Weight 130.14 g/mol 130.14 g/mol [3][4]
Appearance Light yellow liquidLight yellow liquid[5]
Boiling Point 190 °CNot specified[4][6]
Density 1.232 g/cm³Not specified[4][6]
Flash Point 76 °CNot specified[4][6]
Storage Temp. 2-8 °CRoom Temperature[6]
InChI Key BYKHAEUVLSBWSU-SYDPRGILSA-NBYKHAEUVLSBWSU-URHBZAFASA-N

The choice between the cis and trans isomer is a critical design element. The cis isomer presents both functional groups on the same face of the ring, enabling the potential for intramolecular interactions or the chelation of metal catalysts. Conversely, the trans isomer projects its functional groups in opposing directions, allowing for the construction of more linear, extended structures.

Synthesis and Spectroscopic Characterization

The primary route to both diastereomers of this compound begins with the commercially available precursor, Methyl 3-oxocyclobutanecarboxylate. The stereochemical outcome of the reaction is dictated by the choice of reducing agent and reaction conditions.

Synthetic Routes

3.1.1 Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

The synthesis of the cis isomer is achieved through the stereoselective reduction of the ketone precursor. The use of a bulky reducing agent, such as Lithium tri-tert-butoxyaluminum hydride, favors hydride attack from the less sterically hindered face of the cyclobutanone ring, leading predominantly to the cis alcohol.

cis_synthesis start Methyl 3-oxocyclobutanecarboxylate reagent 1. Lithium tri-tert-butoxyaluminum hydride 2. Tetrahydrofuran (THF) 3. -78 °C to -60 °C start->reagent product cis-Methyl 3-hydroxycyclobutanecarboxylate reagent->product Stereoselective Reduction

Caption: Synthesis of the cis isomer via stereoselective reduction.

3.1.2 Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate

The trans isomer is typically prepared via the hydrogenation of a protected precursor. This multi-step approach offers excellent stereocontrol.

trans_synthesis start Methyl trans-3-(benzyloxy)cyclobutanecarboxylate reagent H₂ (10 bar) 10% Pd/C Catalyst Methanol (MeOH), 40 °C start->reagent product trans-Methyl 3-hydroxycyclobutanecarboxylate reagent->product Hydrogenolysis

Caption: Synthesis of the trans isomer via catalytic hydrogenolysis.

Spectroscopic Analysis

Unambiguous characterization of the diastereomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The relative stereochemistry can be determined by analyzing the coupling constants and chemical shifts of the protons on the cyclobutane ring. For the trans-isomer , representative chemical shifts (δ) in CDCl₃ are approximately:

    • 4.53-4.61 ppm (multiplet, 1H, -CHOH)

    • 3.70 ppm (singlet, 3H, -OCH₃)

    • 3.01-3.08 ppm (multiplet, 1H, -CHCO₂Me)

    • 2.55-2.61 ppm (multiplet, 2H, ring CH₂)

    • 2.18-2.25 ppm (multiplet, 2H, ring CH₂)[5]

  • ¹³C NMR, IR, MS: These techniques provide complementary information to confirm the structure, functional groups, and mass of the compound. Spectroscopic data for the cis isomer is also well-documented.[7][8]

Utility in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for building complex, biologically active molecules.

A Scaffold for Directed Synthesis

The hydroxyl and ester groups serve as handles for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

applications cluster_ester Ester Modification cluster_hydroxyl Hydroxyl Modification core Methyl 3-hydroxy- cyclobutanecarboxylate hydrolysis Hydrolysis to Carboxylic Acid core->hydrolysis LiOH, H₂O reduction_ester Reduction to Primary Alcohol core->reduction_ester LiAlH₄ oxidation Oxidation to Ketone core->oxidation PCC, DMP ether Etherification (e.g., Williamson) core->ether NaH, R-X esterification Esterification core->esterification Ac₂O, Pyridine amide Amide Coupling hydrolysis->amide

Caption: Synthetic modifications of the core scaffold.

Introducing methyl groups or other small substituents can profoundly impact a molecule's pharmacodynamic and pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl" effect.[2][9] This building block provides a robust platform for investigating such effects in a controlled, three-dimensional context.

Bioisosteric Replacement and Scaffolding

The cyclobutyl group can serve as a non-planar bioisostere for phenyl rings or other cyclic systems. This strategy is often employed to:

  • Fill Hydrophobic Pockets: The three-dimensional nature of the ring can lead to more extensive and favorable van der Waals interactions within a protein's binding site compared to a flat aromatic ring.[1]

  • Improve Physicochemical Properties: Replacing an aromatic ring with a saturated carbocycle generally lowers the molecule's lipophilicity (LogP) and can improve aqueous solubility.[2]

  • Enhance Metabolic Stability: The C-C bonds of the cyclobutane ring are chemically inert and resistant to metabolic degradation pathways like aromatic hydroxylation.[1]

Key Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate[7]
  • Setup: In a multi-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to between -78 °C and -60 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF dropwise, ensuring the internal temperature remains below -60 °C.

  • Reaction: Stir the mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the dropwise addition of 6 M hydrochloric acid at approximately 0 °C until the pH of the solution is between 5 and 6.

  • Workup: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the resulting slurry through a pad of celite, washing the filter cake with ethyl acetate.

  • Extraction: Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate.

  • Purification: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow liquid.[10]

Protocol: Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate[8]
  • Preparation: Dissolve Methyl trans-3-benzyloxycyclobutanecarboxylate (1.0 eq.) in methanol to create a 0.05 M solution.

  • Hydrogenation: Pass the solution through a flow hydrogenation reactor (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge.

  • Reaction Conditions: Set the reaction parameters to a hydrogen pressure of 10 bar and a temperature of 40 °C, with a flow rate of 1 mL/min.[5]

  • Monitoring: Analyze the product stream by TLC (eluent: 1:1 hexane/ethyl acetate) to confirm the consumption of the starting material.

  • Purification: Upon completion, remove the methanol solvent by distillation under reduced pressure to afford the target product.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its constrained, three-dimensional structure, combined with its versatile functional handles, provides medicinal chemists with a reliable platform for creating novel molecular entities with improved potency, selectivity, and pharmacokinetic properties. As the principles of three-dimensional drug design become increasingly central to therapeutic innovation, the strategic use of scaffolds like this will undoubtedly continue to grow in importance, paving the way for the discovery of new and effective medicines.

References

  • FINETECH INDUSTRY LIMITED. This compound | CAS: 63485-50-7 | Chemical Product. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyogC-u8CYZoOga58jyq-zF_PcMkJV5SPVIyTjczVHuShGe3x_NSBMSXzGvtMOgT5pMaJByPBe264fzslHwjKoQguSC2ddDb1cyTFr0xzPluf5H5fZlauWnVwxfB5M7l-B3lKSkPqe7ehmLXGIJbayRNuG2WbI1g==]
  • Shanghai Canbi Pharma Ltd. cis-Methyl 3-hydroxycyclobutanecarboxylate CAS:63485-50-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkrBka0VctzpqYRUi1Txbn1JMV7bVEyh2n6KNbuIPqvkQ5S8Rep4QCHxrwGAnTU30Q0NXCM2St8_CCmVW5o-tk7dQ_b9TN31mZViq7YDjjHYswbQB1UE7A4miCy0eJDpjf5EA=]
  • CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV_rV-Agxo58JHAEn2tbHcvRmpG2qfkRlat9NONlHRWec4c-FTOop51hdAMgw3LFgeyiZWOp-Sd-ROlxUyQwRgwfNR_-UM_v0BsrDabkKdeZ7akAhmCLyQeGVKmNhyIsbxemIJJThP4a-aG_hj-fXqx84yNQVJG1Wg28XEAoUIk2UlQ4uLja_7CG7Cs7WIlh87NJIcO3Pl7XJ-]
  • ChemicalBook. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDl-ZcQt5n26oMyL9NAyoXkosGy9asgOOxoYsf6P-PkQigwdgRjimGlwFNG76O1bvuMsQDGqwJ0rsM4d3tiPUudcRuVrgPUSUMZYAkWIerHrvF23Mh4nA7HziHWDL7EAk_sfAQQrQrL-kzxch4j2O0lKw4c_-xR4hENod_xBrwVOc=]
  • Sigma-Aldrich. Methyl trans-3-hydroxycyclobutanecarboxylate | 63485-51-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIYWPFmKVg7wclk3CVptBEIfS6n_OsGHUJuS0TieBObjX_ZygLGAvZscXLqKQxKvS5bIAjWSVrisF3uMaLARJG8_kTngZSwT1CbMZmArkOH4W6ksTD76WFeMDv5edca_0KuAzbeGRaxu-RenFHJDOPOkAH8y_fEAOt46vljM5ixNIoAhwk__PijzfC7zNE9oPVNT0=]
  • Sigma-Aldrich. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH505mNokvSDYe1yozyInpfcCO-C-RBUXMHSFky36PkdC20qbfkjYjiyTVhRc4NZwcVk1kby2iCAWCRS0mNw5LK7p_LrcyyDBSdqVfp-_LbTMTGjwlZKM-IO6nMEJxqL9J7WFwfK3ALxryDbzwG9-12q1wo9kUwIalZDMulmgmQW34dhHe8Bgo=]
  • ChemicalBook. trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTOrZzZAn9BCfr1hAICXCcrcpQCxjE62FMYHwxTIJ3u2j0x6ys_rPaQ2PxfGSmBCSDdNEb9gAmL6FhdOz4p5VzqAMQGaEQRQp1K7m_Tv5feAmFa6eFbRgO7B-R5s9lrFkFvl3qdtYjC5INpWuUZRZZOBZdjMgDSTmXXrl4bN7Ln64=]
  • ChemicalBook. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG7qf4KwU1H2v6MptpE5iamM4dFSZFYHKMVT22DfDLZ9i9Mr9HUYVetQEsR0d5xn1QDnEr3xmmu0Dhc5Hua0wJNlB8j5fQ0dXGDaOrx8iJHymeqHckbatfA8h_p6_nojkgQnLo2agH9zR9F9cRS4RQGi6QJNg=]
  • ChemicalBook. Methyl cis-3-hydroxycyclobutanecarboxylate(63485-50-7) 1H NMR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAr-_qgdb5cJP7SV1z0ioG-4x3GttdRUS21iClkA30HIJHI3EoSK_wxfpzuWsaNDcvLuRv6s5RcaRxwu5AJ94DsPnx7Iryf6L3-f5TYGDtAVHj0EgBreLg6ZZ2P_k3393exKUv9CwD-qz2ll0ddpVapxG5SEM=]
  • BLD Pharm. 63485-50-7|cis-Methyl 3-hydroxycyclobutanecarboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzpOWv-T7ypKypWenwB2Lc2J59KBxXbi_D5RBwlHecGQIxWNHQWJ-UVJVXfeivV4zxOGGfBbd_w1ooL-xYILSfJHmaJFNOuSN6tHRDhX5ZQ3hkfP620zAhNBfllchjEfCuv0a7dz7wIl9sV54=]
  • Fernández-Mato, M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10459392/]
  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [URL: https://pubmed.ncbi.nlm.nih.gov/24187825/]
  • Chongqing Chemdad Co., Ltd. Methyl cis-3-hydroxycyclobutanecarboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdSaq85Q-ADJWcC69qfKeCIL8yuRti26rXkEARfF9Q0n0f38VL2UYD_6qHObbgS2N0a3MW_LgY4CL1jB-Bx2GjNTl9Lbt1jP1Xf2WUnQrPw9V1HI1Cbj-8zbqGTQ0bkamqDz0cOlUrfw_ZgA==]
  • de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8457011/]

Sources

An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of methyl 3-hydroxycyclobutanecarboxylate, a valuable building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to offer a comprehensive understanding of the compound's properties, synthesis, and critical role in medicinal chemistry, moving beyond a rigid template to deliver field-proven insights.

Introduction: The Rising Prominence of the Cyclobutane Motif

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The cyclobutane ring, once considered a niche structural element, has emerged as a powerful tool for medicinal chemists.[1] Its inherent ring strain results in a puckered, non-planar conformation, providing a rigid framework that can lock flexible molecules into bioactive conformations.[2] This conformational restriction can lead to significant improvements in potency, selectivity, and pharmacokinetic properties, such as metabolic stability.[1][2]

This compound, existing as both cis and trans isomers, is a particularly attractive starting material. It incorporates the beneficial cyclobutane core with two distinct and reactive functional groups—a hydroxyl group and a methyl ester—offering multiple avenues for chemical elaboration and diversification. This guide will delve into the essential technical details of this compound, providing a foundation for its effective application in research and development.

Physicochemical and Spectroscopic Properties

Accurate characterization of a starting material is the bedrock of reproducible and reliable chemical synthesis. This section details the key physical and spectroscopic properties of the cis and trans isomers of this compound.

Core Molecular Data

A summary of the fundamental molecular properties is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₃[3][4]
Molecular Weight 130.14 g/mol [3][4]
CAS Number (cis) 63485-50-7[3]
CAS Number (trans) 63485-51-8[5][6]
Appearance Colorless to light yellow liquid[3][5]
Physicochemical Characteristics

The stereochemistry of the hydroxyl and ester groups significantly influences the physical properties of the isomers.

Propertycis-Isomertrans-IsomerSource(s)
Boiling Point 190 °C190.2 ± 33.0 °C (Predicted)[7],[8]
Density 1.232 g/cm³1.232 ± 0.06 g/cm³ (Predicted)[7],[8]
pKa 14.73 ± 0.40 (Predicted)14.73 ± 0.40 (Predicted)[7],[8]
Spectroscopic Data for Structural Elucidation

¹H NMR (Proton Nuclear Magnetic Resonance):

  • trans-Methyl 3-hydroxycyclobutanecarboxylate (400 MHz, CDCl₃): δ 2.18-2.25 (m, 2H), 2.55-2.61 (m, 2H), 3.01-3.08 (m, 1H), 3.70 (s, 3H), 4.53-4.61 (m, 1H).[5]

Anticipated Spectroscopic Features:

  • ¹³C NMR: One would expect to see distinct signals for the carbonyl carbon of the ester (around 170-175 ppm), the carbon bearing the hydroxyl group (around 60-70 ppm), the methoxy carbon (around 50-55 ppm), and the methylene carbons of the cyclobutane ring (in the aliphatic region).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches would include a broad O-H band (around 3400 cm⁻¹), a strong C=O stretch from the ester (around 1730 cm⁻¹), and C-H stretches in the 2800-3000 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 130. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Synthesis and Stereochemical Control

The selective synthesis of either the cis or trans isomer is crucial for their application in stereospecific drug design. The common precursor for both is methyl 3-oxocyclobutanecarboxylate.

Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

The cis-isomer is typically synthesized via stereoselective reduction of the corresponding ketone. The use of a bulky reducing agent favors the approach from the less sterically hindered face, leading to the cis product.

Experimental Protocol: Reduction of Methyl 3-oxocyclobutanecarboxylate [3]

  • Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF to the cooled ketone solution.

  • Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of 6 M hydrochloric acid at approximately 0 °C until the pH is between 5 and 6.

  • Dilute the mixture with ethyl acetate and stir for 30 minutes.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate.

  • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-methyl 3-hydroxycyclobutanecarboxylate.

Caption: Synthetic workflow for cis-Methyl 3-hydroxycyclobutanecarboxylate.

Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate

The trans-isomer can be synthesized from a protected precursor followed by deprotection.

Experimental Protocol: Hydrogenolysis of a Benzyl-Protected Precursor [5]

  • Dissolve methyl trans-3-(benzyloxy)cyclobutanecarboxylate (1.0 eq.) in methanol to create a 0.05 M solution.

  • Pass the solution through a flow hydrogenation system (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge.

  • Set the reaction conditions to a hydrogen pressure of 10 bar and a temperature of 40 °C, with a flow rate of 1 mL/min.

  • Upon completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure to afford trans-methyl 3-hydroxycyclobutanecarboxylate.

Caption: Synthetic workflow for trans-Methyl 3-hydroxycyclobutanecarboxylate.

Analytical Methodologies: Isomer Separation

The separation of the cis and trans diastereomers is a critical step for their use in stereospecific synthesis. Due to their similar physicochemical properties, chromatographic techniques are generally employed.

High-Performance Liquid Chromatography (HPLC):

General HPLC Protocol for Diastereomer Separation:

  • Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore.

Applications in Drug Development and Medicinal Chemistry

The rigid, three-dimensional nature of the cyclobutane ring makes this compound a valuable building block for introducing conformational constraint in drug candidates. This can lead to enhanced binding affinity for the target protein and improved metabolic stability by shielding metabolically labile sites.

While specific examples of marketed drugs containing this exact fragment are not prevalent, the cyclobutane motif is present in several approved pharmaceuticals and clinical candidates. For instance, the antiviral agent uprifosbuvir showcases the utility of functionalized cyclic scaffolds in drug design.[11][12] The principles of using small, rigid rings to orient functional groups in space are directly applicable when using this compound as a starting material for the synthesis of novel antiviral or other therapeutic agents.[13][14][15]

Logical Workflow for Application in Drug Discovery:

DrugDiscovery Start This compound (cis or trans) Derivatization Functional Group Modification (e.g., etherification, amidation) Start->Derivatization Scaffold Bioactive Scaffold Integration Derivatization->Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: Application of the scaffold in a typical drug discovery pipeline.

Conclusion and Future Outlook

This compound represents a versatile and powerful building block for medicinal chemistry. Its well-defined stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of complex and conformationally constrained molecules. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, the importance of synthons like this compound is set to increase. This guide has provided a comprehensive technical foundation to empower researchers to effectively utilize this compound in their pursuit of the next generation of therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Various Authors. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxybutyrate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Fuji, K., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2841. [Link]

  • ResearchGate. (n.d.). Figure S6. 13C-NMR spectrum of methyl.... Retrieved from researchgate.net. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from chiralpedia.com. [Link]

  • National Institutes of Health. (n.d.). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Retrieved from nih.gov. [Link]

  • Chemdad. (n.d.). Methyl cis-3-hydroxycyclobutanecarboxylate. Retrieved from chemdad.com. [Link]

  • Chemdad. (n.d.). Methyl trans-3-hydroxycyc.... Retrieved from chemdad.com. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from phenomenex.com. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Retrieved from rsc.org. [Link]

  • National Institutes of Health. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Retrieved from nih.gov. [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from jcsp.org.pk. [Link]

  • National Institutes of Health. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Retrieved from nih.gov. [Link]

  • National Institutes of Health. (2025). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. Retrieved from nih.gov. [Link]

  • PubChem. (n.d.). Methyl cis-3-hydroxycyclopentane-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from mdpi.com. [Link]

  • Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositions.
  • Finetech Industry Limited. (n.d.). This compound. Retrieved from finetechind.com. [Link]

  • Google Patents. (n.d.). Synthesis of methylphenidate and analogs thereof.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from docbrown.info. [Link]

  • Google Patents. (n.d.). Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone.
  • Google Patents. (n.d.). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • SpectraBase. (n.d.). Methyl (R)-(-)-3-hydroxybutyrate - Optional[MS (GC)] - Spectrum. Retrieved from spectrabase.com. [Link]

  • Google Patents. (n.d.). Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 3-methylpentane. Retrieved from docbrown.info. [Link]

Sources

An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 3-hydroxycyclobutanecarboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique strained four-membered ring system and versatile functional groups make it an attractive scaffold for introducing three-dimensional complexity into drug candidates, a critical attribute for enhancing potency, selectivity, and pharmacokinetic properties. This document delves into its chemical structure, stereoisomerism, physicochemical properties, synthetic methodologies, and applications in contemporary drug discovery, with a focus on the practical insights and causal reasoning behind experimental choices.

Chemical Structure and Stereoisomerism: The Foundation of Versatility

This compound possesses a cyclobutane ring substituted with a hydroxyl group and a methoxycarbonyl group. The relative orientation of these two substituents gives rise to two diastereomers: cis and trans. Furthermore, each diastereomer is chiral and exists as a pair of enantiomers.

  • cis-Methyl 3-hydroxycyclobutanecarboxylate (CAS: 63485-50-7): The hydroxyl and methoxycarbonyl groups are on the same face of the cyclobutane ring.[1][2][3][4] It exists as (1R,3R) and (1S,3S) enantiomers.

  • trans-Methyl 3-hydroxycyclobutanecarboxylate (CAS: 63485-51-8): The hydroxyl and methoxycarbonyl groups are on opposite faces of the ring.[5][6][7][8] It exists as (1R,3S) and (1S,3R) enantiomers.

The specific stereoisomer employed in a synthetic route is of paramount importance, as the three-dimensional arrangement of atoms can drastically alter the biological activity of the final molecule.[9][10]

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_RR (1R,3R) cis_SS (1S,3S) cis_RR->cis_SS Enantiomers trans_RS (1R,3S) trans_SR (1S,3R) trans_RS->trans_SR Enantiomers Molecule This compound Molecule->cis_RR Diastereomer Molecule->trans_RS Diastereomer G Start Methyl 3-oxocyclobutanecarboxylate Product cis-Methyl 3-hydroxycyclobutanecarboxylate Start->Product Stereoselective Reduction Reagent LiAl(OtBu)₃H THF, -78°C Reagent->Product

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxycyclobutanecarboxylate, a substituted cyclobutane derivative, exists as two diastereomers: cis and trans. This guide provides a comprehensive overview of the spectroscopic data for both isomers, offering insights into their structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the distinct spectroscopic signatures of these isomers is crucial for their identification, purity assessment, and utilization in synthetic chemistry and drug development. The molecular formula for this compound is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol .[1]

Molecular Structure and Stereoisomerism

The presence of two stereocenters in this compound gives rise to cis and trans isomers, which exhibit distinct spatial arrangements of the hydroxyl and methoxycarbonyl groups relative to the cyclobutane ring. This difference in stereochemistry significantly influences their physical, chemical, and spectroscopic properties.

Caption: 2D representation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers of this compound are expected to show distinct chemical shifts and coupling constants due to the different spatial orientations of the protons on the cyclobutane ring.

trans-Methyl 3-hydroxycyclobutanecarboxylate

A reported ¹H NMR spectrum for the trans-isomer in CDCl₃ (400 MHz) shows the following signals:[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.53-4.61m1HCH-OH
3.70s3HOCH₃
3.01-3.08m1HCH-COOCH₃
2.55-2.61m2HCH₂
2.18-2.25m2HCH₂

The multiplets for the cyclobutane ring protons arise from complex spin-spin coupling. The downfield shift of the proton attached to the carbon bearing the hydroxyl group (H-3) is characteristic.

cis-Methyl 3-hydroxycyclobutanecarboxylate

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Carbon AtomExpected Chemical Shift Range (ppm)
C=O (Ester)170-175
CH-OH65-75
OCH₃50-55
CH-COOCH₃40-50
CH₂ (Ring)25-35

The precise chemical shifts for the carbons in the cyclobutane ring will vary between the cis and trans isomers due to stereochemical differences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected to be:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchHydroxyl
2850-3000C-H stretchAliphatic
~1730 (strong)C=O stretchEster
1000-1300C-O stretchEster and Alcohol

The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorption around 1730 cm⁻¹ is a characteristic feature of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (MW = 130.14), the molecular ion peak [M]⁺ would be observed at m/z 130.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59). The presence of the hydroxyl group can also lead to the loss of a water molecule (H₂O, m/z 18). The fragmentation of the cyclobutane ring can also produce characteristic ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy (ATR)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.

  • Data Processing: Perform baseline correction and label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data for this compound provides a detailed fingerprint for its structural identification and differentiation of its cis and trans isomers. While a complete set of publicly available, assigned data for both isomers is challenging to consolidate from a single source, the information presented in this guide, based on available data and established spectroscopic principles, serves as a valuable resource for researchers. For definitive identification, it is recommended to acquire the full set of spectroscopic data for the specific isomer of interest and compare it with the expected patterns and any available reference spectra.

References

Sources

"Methyl 3-hydroxycyclobutanecarboxylate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: Synthesis, Stereochemistry, and Application

Authored by a Senior Application Scientist

Foreword: The Resurgence of Small Rings in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. For decades, the field was dominated by aromatic and five- or six-membered aliphatic rings. However, the "escape from flatland" has driven a renaissance in the use of strained ring systems, with the cyclobutane motif emerging as a particularly valuable scaffold.[1][2] Its unique, puckered three-dimensional structure offers a powerful tool to navigate complex biological space, providing a means to improve metabolic stability, modulate solubility, and enforce specific pharmacophoric conformations.[1][3]

This guide focuses on a key exemplar of this class: This compound . As a bifunctional building block, it provides synthetic handles for diverse chemical elaborations. Its rigid framework allows for the precise spatial positioning of substituents, a critical factor in optimizing ligand-receptor interactions. We will delve into the stereoselective synthesis of its isomers, its analytical characterization, and its strategic application as a cornerstone in the construction of advanced pharmaceutical intermediates.

Core Molecular Attributes: Properties and Stereoisomerism

This compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) is a viscous liquid at room temperature.[4][5][6] The molecule's utility is fundamentally tied to its stereochemistry. The relative orientation of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the cyclobutane ring gives rise to cis and trans diastereomers, each with a distinct three-dimensional shape and, consequently, distinct applications.

Propertycis-Isomertrans-IsomerGeneral Mixture
Systematic Name cis-Methyl 3-hydroxycyclobutanecarboxylatetrans-Methyl 3-hydroxycyclobutanecarboxylateThis compound
CAS Number 63485-50-7[7]63485-51-8[8]4934-99-0[4][6]
Molecular Formula C₆H₁₀O₃[5]C₆H₁₀O₃C₆H₁₀O₃
Molecular Weight 130.14[5]130.14130.14
Appearance Colorless to Yellow LiquidLiquid[8]Viscous Liquid[6]
Storage Temp. RefrigeratorRoom Temperature[8]Refrigerator[6]
InChI Key BYKHAEUVLSBWSU-SYDPRGILSA-NBYKHAEUVLSBWSU-URHBZAFASA-N[8]BYKHAEUVLSBWSU-UHFFFAOYSA-N[6]

Strategic Synthesis: Accessing the cis and trans Diastereomers

The controlled synthesis of the desired stereoisomer is paramount. The choice of synthetic route is dictated by the target diastereomer, with stereoselective reduction and hydrogenation being the most prevalent and scalable strategies.

General Synthetic Workflow

A common and efficient pathway to both isomers begins with the commercially available Methyl 3-oxocyclobutanecarboxylate. The ketone provides a crucial reactive center for stereocontrolled transformations.

Synthesis_Workflow Start Methyl 3-oxocyclobutanecarboxylate Cis_Product cis-Methyl 3-hydroxy- cyclobutanecarboxylate Start->Cis_Product Stereoselective Reduction (e.g., LiAlH(OtBu)₃) Trans_Intermediate Methyl trans-3-benzyloxy- cyclobutanecarboxylate Start->Trans_Intermediate 1. NaBH₄, CeCl₃ 2. BnBr, NaH Trans_Product trans-Methyl 3-hydroxy- cyclobutanecarboxylate Trans_Intermediate->Trans_Product Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: General synthetic pathways to cis and trans isomers.

Protocol 1: Stereoselective Synthesis of the cis-Isomer

This protocol leverages a sterically hindered reducing agent to favor hydride attack from the face opposite the bulky ester group, yielding the cis product with high diastereoselectivity.[7]

Rationale: The use of Lithium tri-tert-butoxyaluminum hydride, a bulky reducing agent, is a deliberate choice. Its steric demand hinders approach from the same side (syn) as the existing ester group on the cyclobutane ring. Consequently, the hydride is delivered to the carbonyl carbon from the less hindered, opposite face (anti), resulting in the hydroxyl group being on the same side (cis) as the ester. The reaction is performed at very low temperatures (-78 to -60 °C) to maximize this kinetic control and prevent side reactions.

Step-by-Step Methodology:

  • Vessel Preparation: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Charging: Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.8 M. The solution is transferred to the reaction flask.

  • Cooling: The flask is immersed in a dry ice/acetone bath to cool the internal temperature to between -78 °C and -60 °C.

  • Reductant Addition: A solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above -60 °C.

  • Reaction Monitoring: The reaction is stirred at this temperature for 4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the dropwise addition of 6 M hydrochloric acid at approximately 0 °C until the pH of the aqueous phase is between 5 and 6. Caution: Quenching is exothermic and produces hydrogen gas.

  • Workup & Extraction: The mixture is diluted with ethyl acetate and stirred for 30 minutes. The resulting salts are removed by filtration through a pad of celite. The filtrate is transferred to a separatory funnel, the layers are separated, and the aqueous phase is extracted twice more with ethyl acetate.

  • Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel typically yields cis-Methyl 3-hydroxycyclobutanecarboxylate as a light yellow liquid with >95% purity.[7]

Protocol 2: Synthesis of the trans-Isomer via Hydrogenation

The trans isomer is accessible via catalytic hydrogenation of a protected precursor. This strategy involves deprotection of a benzyl ether, a robust and high-yielding transformation.[9]

Rationale: This route begins with the reduction of the ketone to the alcohol, followed by protection of the hydroxyl group, often as a benzyl ether. The key step is the catalytic hydrogenation. The molecule adsorbs onto the surface of the palladium-on-carbon catalyst, and hydrogen is delivered, cleaving the benzyl C-O bond. This process, known as hydrogenolysis, is highly efficient and clean, typically affording the desired product in high yield without affecting the ester or the cyclobutane ring.

Step-by-Step Methodology:

  • Precursor Preparation: Methyl trans-3-benzyloxycyclobutanecarboxylate (1.0 eq.) is dissolved in methanol (or ethyl acetate) to prepare a ~0.05 M solution.

  • Catalyst Charging: The solution is transferred to a hydrogenation vessel. 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) is added carefully under an inert atmosphere.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 10 bar). The reaction is stirred vigorously at a slightly elevated temperature (e.g., 40 °C).

  • Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis.

  • Workup: Upon completion, the reaction is carefully vented and purged with nitrogen. The catalyst is removed by filtration through a pad of celite, washing the pad with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, affording the target product, trans-Methyl 3-hydroxycyclobutanecarboxylate, often in high purity (>94%) without the need for further chromatographic purification.[9]

Analytical Characterization: Confirming Structure and Purity

Rigorous spectroscopic analysis is essential to confirm the identity, stereochemistry, and purity of the synthesized material. NMR and IR spectroscopy are the primary tools for this validation.

Techniquecis-Isomer (Expected)trans-Isomer (Reported/Expected)Rationale
¹H NMR Multiplets for ring protons will show distinct coupling constants due to cis geometry.δ 4.53-4.61 (m, 1H, CHOH), 3.70 (s, 3H, OCH₃), 3.01-3.08 (m, 1H, CHCO), 2.55-2.61 (m, 2H, CH₂), 2.18-2.25 (m, 2H, CH₂)[9]The chemical shift and multiplicity of the ring protons, particularly the CHOH and CHCO protons, are diagnostic for the stereochemistry. The singlet at ~3.7 ppm confirms the methyl ester.
¹³C NMR ~175 ppm (C=O), ~65-70 ppm (CHOH), ~52 ppm (OCH₃), ~30-40 ppm (ring CH₂ and CH)~175 ppm (C=O), ~65-70 ppm (CHOH), ~52 ppm (OCH₃), ~30-40 ppm (ring CH₂ and CH)Confirms the number of unique carbon environments. The ester carbonyl, methoxy, and carbinol carbons are key signals.
IR ~3400 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1170 cm⁻¹ (C-O stretch)~3400 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1170 cm⁻¹ (C-O stretch)The presence of a broad hydroxyl peak and a sharp, strong carbonyl peak are definitive functional group indicators.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of this compound lies in its role as a versatile building block. The cyclobutane ring is not merely a spacer; it is an active design element used to solve critical challenges in drug development.

Bioisosteric Replacement and Scaffold Hopping

The rigid, three-dimensional nature of the cyclobutane ring makes it an excellent bioisostere for other common chemical groups, such as phenyl rings or gem-dimethyl groups. This "scaffold hopping" can lead to significant improvements in drug properties.

Bioisostere cluster_0 Traditional Moiety (e.g., para-substituted Phenyl) cluster_1 Cyclobutane Bioisostere a Aryl-R¹ b Aryl-R² c Cyclobutyl-R¹ a->c Scaffold Hop Improves: - Solubility - Metabolic Stability - Patentability d Cyclobutyl-R²

Caption: Cyclobutane as a 3D bioisostere for "flat" aromatic rings.

Key Advantages:

  • Reduced Planarity: Replacing flat aromatic rings with puckered cyclobutane scaffolds can disrupt crystal packing and improve aqueous solubility—a major hurdle in drug development.[1]

  • Improved Metabolic Profile: Aromatic rings are often susceptible to oxidative metabolism by Cytochrome P450 enzymes. Saturated rings like cyclobutane are generally more metabolically robust, potentially increasing a drug's half-life.[10]

  • Novel Chemical Space: Incorporating cyclobutane scaffolds allows chemists to explore novel intellectual property positions by creating compounds that are structurally distinct from existing drugs.[11][12]

Conformational Restriction

The inherent rigidity of the cyclobutane ring restricts the conformational freedom of appended functional groups. By using this compound, chemists can lock key pharmacophore elements into a specific spatial orientation that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity, a principle sometimes related to the "magic methyl" effect where small structural changes yield large gains in activity.[10][13] The hydroxyl and ester groups serve as convenient points for further chemical elaboration to install these pharmacophoric elements.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its well-defined stereoisomers, accessible through reliable and scalable synthetic protocols, provide a robust platform for constructing complex molecular architectures. By leveraging its unique properties as a rigid, three-dimensional scaffold and a non-classical bioisostere, researchers can address fundamental challenges in drug design, from improving pharmacokinetic profiles to enhancing target affinity. As the demand for novel, patentable, and effective therapeutics continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

  • Alves, M. A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098. Available from: [Link]

  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Retrieved from [Link]

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 1-10. Available from: [Link]

  • Aragona, M., et al. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 585. Available from: [Link]

  • Bellina, F., & Rossi, R. (2006). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 106(8), 3267-3330. Available from: [Link]

  • da Silva, A. B. F., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(3), 201. Available from: [Link]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. Available from: [Link]

  • Ukraintsev, I. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6683. Available from: [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. Available from: [Link]

  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 22(1), 1-10. Available from: [Link]

  • Al-Majid, A. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. Available from: [Link]

Sources

Discovery and history of cyclobutane derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once a synthetic curiosity fraught with the challenges of inherent ring strain, has evolved into a cornerstone of modern medicinal chemistry. Its unique, puckered three-dimensional structure and the reactivity endowed by its strained bonds offer unparalleled advantages in molecular design. This guide provides a comprehensive exploration of the discovery and history of cyclobutane derivatives in synthesis. It traces the journey from early theoretical hurdles and seminal synthetic achievements to the sophisticated methodologies of the 21st century, including photochemical, thermal, and transition-metal-catalyzed reactions. Furthermore, it delves into the critical role of the cyclobutane motif in drug development, examining how its distinct properties are leveraged to enhance potency, selectivity, and pharmacokinetic profiles. Through detailed protocols, mechanistic diagrams, and case studies of marketed drugs, this whitepaper serves as a technical resource for professionals seeking to harness the power of this remarkable carbocycle.

Introduction: The Enigma of the Four-Membered Ring

The story of cyclobutane is intrinsically linked to the concept of ring strain. In the late 19th century, Adolf von Baeyer proposed his strain theory, suggesting that cycloalkanes with C-C-C bond angles deviating significantly from the ideal tetrahedral angle of 109.5° would be inherently unstable.[1] Cyclobutane, with its presumed planar geometry and 90° bond angles, was predicted to possess considerable angle strain, making its synthesis a formidable challenge.[1] This theoretical barrier cast a long shadow, discouraging early attempts and framing the four-membered ring as a chemical oddity. However, modern understanding reveals that cyclobutane is not planar but adopts a puckered conformation to alleviate some torsional strain, with a total ring strain energy of approximately 26.3 kcal/mol.[2][3] This inherent strain, once seen as a liability, is now recognized as a source of unique reactivity and conformational rigidity, making cyclobutanes exceptionally useful in organic synthesis and drug design.[4]

Early Breakthroughs and the Dawn of Cycloaddition

Despite the theoretical challenges, the first synthesis of cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene.[5] This landmark achievement proved that the four-membered ring could indeed be constructed, sparking interest in developing more general synthetic methods. Early approaches often involved intramolecular cyclizations of 1,4-dihalobutanes with reducing metals.

The true revolution in cyclobutane synthesis, however, came with the advent of cycloaddition reactions. The [2+2] photocycloaddition, in particular, emerged as the most powerful and versatile method for constructing the cyclobutane core.[6] This reaction, in which two olefin units are excited by ultraviolet or visible light to combine and form a four-membered ring, provided a direct and atom-economical pathway that has become indispensable in the synthesis of complex molecules and natural products.[6][7]

Modern Synthetic Methodologies: A Toolkit for Cyclobutane Construction

The modern synthetic chemist has a diverse array of tools for synthesizing cyclobutane derivatives, each with its own advantages in terms of scope, selectivity, and reaction conditions.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is the most frequently used method for accessing cyclobutane rings.[6] The reaction can proceed through direct excitation of an alkene or, more commonly, through triplet sensitization, where a sensitizer molecule absorbs light and transfers its energy to one of the alkene partners. Enone-alkene cycloadditions are particularly common and synthetically useful.[7][8]

The regiochemistry of the cycloaddition (i.e., "head-to-head" vs. "head-to-tail" dimerization) depends on the nature of the substituents on the reacting double bonds.[9] The stereochemistry is also highly controllable, making this method a cornerstone of stereoselective synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Alkene A and Alkene B (or Sensitizer) in appropriate solvent R1 Irradiate with UV/Visible Light (e.g., high-pressure Hg lamp) at controlled temperature P1->R1 R2 Monitor reaction progress (TLC, GC/MS) R1->R2 W1 Remove solvent in vacuo R2->W1 W2 Purify crude product (Column Chromatography, Recrystallization, or Distillation) W1->W2 F1 F1 W2->F1 Isolate Cyclobutane Product G cluster_cell Cancer Cell Carbo_in Carboplatin enters cell Activation Aquation: Slow hydrolysis of dicarboxylate ligand Carbo_in->Activation Active_Pt Activated Platinum Species Activation->Active_Pt DNA Nuclear DNA Active_Pt->DNA Crosslink Formation of Intra- and Interstrand DNA Cross-links Active_Pt->Crosslink DNA->Crosslink Damage DNA Damage Crosslink->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis G cluster_pathway ALK Signaling Pathway in NSCLC cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Kinase) ADP ADP EML4_ALK->ADP RAS RAS-RAF-MEK-ERK Pathway EML4_ALK->RAS Phosphorylation PI3K PI3K-AKT-mTOR Pathway EML4_ALK->PI3K Phosphorylation JAK JAK-STAT Pathway EML4_ALK->JAK Phosphorylation Crizotinib Crizotinib Crizotinib->EML4_ALK Blocks ATP Binding Site ATP ATP ATP->EML4_ALK Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation

Sources

The Cyclobutane Ring: A Four-Membered Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel chemical matter with superior pharmacological profiles has led medicinal chemists to rediscover and re-evaluate underutilized scaffolds. Among these, the cyclobutane ring has emerged from relative obscurity to become a validated and powerful tool in modern drug design. Historically hampered by perceived instability and synthetic challenges, this four-membered carbocycle is now increasingly recognized for its unique ability to impart desirable three-dimensional (3D) character, confer metabolic stability, and act as a versatile, conformationally restricted scaffold.[1][2][3] By replacing planar, metabolically vulnerable moieties like aromatic rings, or flexible linkers that carry an entropic penalty, the cyclobutane ring can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic properties.[4][5] This guide provides a detailed exploration of the fundamental properties of the cyclobutane ring, its strategic applications in medicinal chemistry, and the experimental workflows required to validate its impact, establishing it as a cornerstone of contemporary lead optimization strategies.

The Fundamental Chemistry of the Cyclobutane Ring: More Than Just a Square

The utility of the cyclobutane ring in drug design is a direct consequence of its distinct structural and electronic properties, which differentiate it from other cyclic and acyclic alkanes.

Unique Structural and Electronic Properties

Unlike the highly strained and reactive cyclopropane ring or the relatively flexible cyclopentane and cyclohexane rings, cyclobutane occupies a unique conformational space. With a significant ring strain of approximately 26.3 kcal/mol, it is less strained than cyclopropane (28.1 kcal/mol) but significantly more so than cyclopentane (7.1 kcal/mol).[2][6] This strain is not accommodated in a planar geometry. A planar cyclobutane would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds.[7]

To alleviate this, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[2][7] This buckling reduces the C-C-C bond angles to about 88°, slightly increasing angle strain from the hypothetical 90° of a planar square, but critically, it relieves the torsional strain by staggering the C-H bonds.[7][8] This puckered geometry is the key to its function, providing a rigid, three-dimensional scaffold. Furthermore, the C-C bonds possess increased p-character, and the C-H bonds have more s-character, influencing its reactivity and making it relatively inert compared to cyclopropane.[2][9][10]

Fig 1: Strain energies of common cycloalkanes and the puckered conformation of cyclobutane.

Strategic Applications of Cyclobutane in Drug Design

Medicinal chemists employ the cyclobutane motif to solve a variety of common drug design challenges, from improving metabolic stability to enhancing binding affinity.

The Power of Conformational Restriction

Flexible ligands, such as those containing ethyl or propyl linkers, can adopt numerous conformations in solution. Upon binding to a target protein, this flexibility is lost, resulting in a significant entropic penalty that weakens the binding affinity. Replacing a flexible linker with a rigid cyclobutane scaffold, particularly a 1,3-disubstituted pattern, locks the molecule into a limited set of conformations.[1][2] If this constrained conformation matches the bioactive conformation required for receptor binding, the entropic penalty is minimized, leading to a substantial improvement in potency.[2][11]

A Superior Bioisostere: Moving Beyond Flatland

Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutane ring has proven to be a highly effective bioisostere for several common chemical motifs.

  • Phenyl Ring Replacement: Aromatic rings are ubiquitous in drug molecules but are often associated with poor solubility and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Replacing a phenyl ring with a cyclobutane moiety introduces a 3D, saturated core. This strategic shift away from "flatland" can dramatically improve aqueous solubility, block metabolic pathways, and increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[2][4]

  • Alkene and gem-Dimethyl Mimic: As a bioisostere for an alkene, a 1,2-disubstituted cyclobutane can lock the geometry of substituents, preventing the in-vivo cis/trans isomerization that can lead to inactive or off-target isomers.[1][12] It can also serve as a robust replacement for a gem-dimethyl group, often maintaining the desired steric bulk while improving metabolic stability.[13]

G A Aromatic Ring - Planar - Metabolically Liable - Low Fsp3 B Cyclobutane Ring + 3-Dimensional + Metabolically Stable + High Fsp3 A->B Bioisosteric Replacement C {Improved Properties | - Solubility - Pharmacokinetics - Potency} B->C Leads to

Fig 2: Logic of replacing an aromatic ring with a cyclobutane bioisostere to improve drug-like properties.
Enhancing Metabolic Stability

The chemical inertness of the cyclobutane C-H bonds makes the ring an excellent "metabolic shield."[2] In many drug candidates, certain positions are prone to hydroxylation by CYP enzymes, leading to rapid clearance and poor pharmacokinetic profiles. Strategically placing a cyclobutane ring can physically block access to these labile sites or replace the metabolically active group altogether, significantly enhancing the molecule's half-life.[4][14]

Optimizing Pharmacophore Presentation

The rigid, defined geometry of the cyclobutane scaffold allows for the precise spatial arrangement of key pharmacophoric groups (e.g., hydrogen bond donors/acceptors, hydrophobic features).[1][12] This allows chemists to orient the necessary binding elements in the optimal vector for interaction with the target protein, effectively filling hydrophobic pockets and maximizing ligand-receptor complementarity.[2]

Case Studies: Cyclobutane Rings in Marketed and Investigational Drugs

The theoretical advantages of incorporating a cyclobutane ring are validated by its presence in several successful drugs, where it plays a critical role in their pharmacological profile.[1]

DrugTherapeutic AreaTargetRole of the Cyclobutane Ring
Carboplatin OncologyDNAThe cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, modulating reactivity to significantly reduce nephrotoxicity.[1][2]
Boceprevir AntiviralHCV NS3/4A ProteaseThe cyclobutane group occupies the P1 region of the protease, demonstrating 3-fold higher potency than the corresponding cyclopropyl analogue.[15]
Apalutamide OncologyAndrogen ReceptorA spirocyclic cyclobutane is integral to the core scaffold, providing a rigid framework with comparable activity to the dimethyl analogue but with a distinct chemical profile.
Ivosidenib OncologyIsocitrate Dehydrogenase 1 (IDH1)A difluorocyclobutyl amine replaced a metabolically unstable cyclohexyl amine, significantly improving the metabolic stability and leading to a viable drug candidate.

Experimental Validation & Protocols

Synthesizing a cyclobutane analog is only the first step. A rigorous, systematic evaluation is required to confirm that the modification has conferred the desired benefits.

Workflow for Assessing Cyclobutane Analogs

The decision to incorporate a cyclobutane ring should be data-driven. The following workflow outlines a logical progression for evaluating a novel cyclobutane-containing analog against its parent compound (e.g., an aromatic or acyclic version).

G start Parent Compound & Cyclobutane Analog Synthesized step1 In Vitro Potency Assay (e.g., IC50, Ki) start->step1 step2 Physicochemical Profiling (Solubility, LogD) step1->step2 step3 In Vitro DMPK (Microsomal Stability, Plasma Stability) step2->step3 decision Data Comparison: Analog vs. Parent step3->decision outcome1 Improved Profile: Potency Maintained/Improved PK Properties Enhanced decision->outcome1 Favorable outcome2 Detrimental Profile: Loss of Potency or Poor PK Properties decision->outcome2 Unfavorable end Advance to In Vivo Studies outcome1->end

Fig 3: Experimental workflow for the comparative evaluation of a cyclobutane analog.
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the rate of metabolism of a compound by CYP enzymes, providing an estimate of its intrinsic clearance (CLint).[4]

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 10 mM stock solution of the test compound and a positive control (e.g., Verapamil) in DMSO.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4) and 1 mM MgCl2.

  • Pre-incubation: Add the test compound to the reaction buffer to a final concentration of 1 µM. Add HLM to a final concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (to a final concentration of 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (T½ = 0.693/k) and intrinsic clearance.

Data Presentation: Comparative Analysis

Summarizing quantitative data in a clear, tabular format is essential for decision-making. The following table illustrates a direct comparison between an aromatic parent compound and its cyclobutane bioisostere, demonstrating the potential benefits.[4]

ParameterProperty AssessedAromatic AnalogCyclobutane AnalogFold Change / Result
Potency BTK Inhibition IC50 (nM)1.10.52.2-fold Improvement
Solubility Aqueous Solubility (µg/mL)<0.1104>1000-fold Increase
Lipophilicity ChromLogD>4.03.6Reduction
Metabolic Stability Human Liver Microsomal T½ (min)Not Reported> 80 minutesEnhanced Stability

Data adapted from published studies on various targets to illustrate the concept.[4]

Conclusion and Future Outlook

The cyclobutane ring has firmly established its place as a valuable scaffold in medicinal chemistry. Its unique combination of conformational rigidity, three-dimensionality, and metabolic robustness provides a powerful solution to many of the challenges encountered during drug optimization.[2][5] As synthetic methodologies for creating diverse and functionalized cyclobutanes become more accessible, its application is set to expand further.[16][17][18] The strategic incorporation of this small, puckered ring allows chemists to escape the confines of "flatland" chemistry, paving the way for the development of drug candidates with enhanced potency, selectivity, and superior pharmacokinetic profiles. For the modern drug discovery professional, the four-membered ring is no longer an oddity but an essential tool for success.

References

Introduction: The Rising Prominence of a Strained Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Substituted Cyclobutanes for Drug Discovery

In the landscape of medicinal chemistry, the cyclobutane ring has transitioned from a synthetic curiosity to a strategically employed scaffold in modern drug design.[1][2] Its growing appeal stems from a unique combination of physicochemical properties imparted by its inherent ring strain.[3] Unlike the virtually strain-free cyclohexane or the highly reactive cyclopropane, cyclobutane occupies a distinct space, offering a blend of conformational rigidity and relative chemical inertness.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of substituted cyclobutanes. We will dissect the causality behind their behavior and illustrate how these properties can be expertly manipulated to enhance the pharmaceutical profiles of drug candidates, focusing on applications such as improving metabolic stability, modulating lipophilicity, and serving as effective bioisosteres.[6][7]

The Fundamental Architecture: Strain and Conformation

The defining characteristic of the cyclobutane ring is its significant strain energy, estimated at approximately 26.3 kcal/mol.[4][8] This value places it second only to cyclopropane (~28.1 kcal/mol) among common cycloalkanes.[4] This strain is not a monolithic property but a composite of two primary energetic penalties: angle strain and torsional strain.

  • Angle Strain : Arises from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. A hypothetical planar cyclobutane would have 90° angles, inducing significant strain.[8]

  • Torsional Strain : Results from the eclipsing interactions of C-H bonds on adjacent carbon atoms, similar to the eclipsed conformation of ethane.[8][9]

To mitigate the severe torsional strain of a planar arrangement, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[9][10] In this state, one carbon atom is bent out of the plane of the other three, relieving the eclipsing interactions at the cost of a slight increase in angle strain (the C-C-C angles decrease to about 88°).[5][10] This energetic trade-off is the cornerstone of cyclobutane chemistry.

Figure 1: Energetic trade-off in cyclobutane conformation. Planar Planar Conformation High_Torsional High Torsional Strain (Eclipsed C-H Bonds) Planar->High_Torsional Leads to High_Angle Significant Angle Strain (90° Bond Angles) Planar->High_Angle Leads to Puckered Puckered Conformation (Energetically Favorable) Reduced_Torsional Reduced Torsional Strain Puckered->Reduced_Torsional Results in Increased_Angle Slightly Increased Angle Strain (88°) Puckered->Increased_Angle Results in High_Torsional->Puckered Relieved by Puckering Equilibrium Energy Minimum Reduced_Torsional->Equilibrium Creates Balance Increased_Angle->Equilibrium Creates Balance

Figure 1: Energetic trade-off in cyclobutane conformation.

This puckering creates two distinct substituent positions: axial and equatorial. The energy barrier for ring-flipping between two equivalent puckered conformations is low, allowing for rapid interconversion at room temperature. However, the introduction of substituents can create a conformational preference, favoring the placement of bulky groups in the more spacious equatorial positions to minimize steric hindrance.

Quantitative Comparison of Cycloalkane Strain Energies

The unique position of cyclobutane is best understood by comparing its strain energy to other common cycloalkanes.

CycloalkaneStrain Energy (kcal/mol)Primary Sources of Strain
Cyclopropane~27.6 - 28.1Severe Angle Strain, Torsional Strain
Cyclobutane ~26.3 - 26.9 Angle Strain, Torsional Strain
Cyclopentane~6.2 - 7.1Primarily Torsional Strain
Cyclohexane~0Essentially Strain-Free (Chair Conformation)
(Data sourced from references[3][4][8][9])

The Influence of Substituents on Physicochemical Properties

The true utility of the cyclobutane scaffold in drug design emerges when substituents are introduced. These modifications profoundly impact the molecule's electronic character, lipophilicity, and metabolic stability.

Electronic Effects: Modulating Acidity and Basicity

Substituents exert inductive and resonance effects that can alter the electron density within the cyclobutane ring and attached functional groups.[11][12] Due to the increased s-character in its C-H bonds compared to alkanes, the cyclobutane ring itself is slightly more electronegative.[5][8]

A compelling example is the impact of a trifluoromethyl (CF₃) group, a powerful electron-withdrawing substituent, on the pKa of adjacent functional groups. This effect is critical for modulating the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Compound (para-substituted)Functional GrouppKa Value
p-tert-Butylbenzoic AcidCarboxylic Acid4.79
p-(CF₃-cyclopropyl)benzoic AcidCarboxylic Acid2.99
p-(CF₃-cyclobutyl)benzoic Acid Carboxylic Acid 2.92
p-tert-Butylaniline HydrochlorideAmine10.69
p-(CF₃-cyclopropyl)aniline HydrochlorideAmine4.06
p-(CF₃-cyclobutyl)aniline Hydrochloride Amine 5.29
(Data sourced from reference[13])

The data clearly shows that replacing a tert-butyl group with a CF₃-cyclobutyl group dramatically increases the acidity of both carboxylic acids (lower pKa) and amine hydrochlorides (lower pKa), demonstrating a potent inductive effect transmitted through the cyclobutane scaffold.[13]

Lipophilicity (logP/logD): Navigating the Solubility-Permeability Balance

Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The replacement of flat, planar aromatic rings with three-dimensional, sp³-rich cyclobutane scaffolds is a widely used strategy to reduce lipophilicity and improve aqueous solubility.[4][7] The stereochemical arrangement of substituents on the cyclobutane ring also plays a crucial role.

A study on functionalized (fluoro)alkyl cyclobutanes revealed that cis-1,2-disubstituted isomers consistently exhibit lower lipophilicity compared to their trans counterparts.[14] This is particularly pronounced with highly fluorinated substituents.

Model Amide SubstituentIsomerlogP Value
-CH₃trans1.14
-CH₃cis1.05
-CH₂Ftrans0.82
-CH₂Fcis0.70
-CF₃trans1.83
-CF₃ cis 1.21
-C₂F₅trans2.37
-C₂F₅ cis 1.62
(Data sourced from reference[15])

This phenomenon is likely due to the cis conformation creating a more compact structure with a distinct polar face, which can lower the overall lipophilicity compared to the more extended trans isomer where polar groups are on opposite sides. This provides medicinal chemists with a powerful tool to fine-tune logP through stereochemical control.

Strategic Applications in Drug Design

The unique physicochemical properties of substituted cyclobutanes translate directly into strategic advantages in drug discovery programs.

Cyclobutane as a Bioisostere for Aromatic Rings

One of the most powerful applications of the cyclobutane scaffold is as a bioisosteric replacement for aromatic rings.[7][16] Aromatic rings are ubiquitous in drug molecules but can be liabilities, often being susceptible to oxidative metabolism by cytochrome P450 enzymes and contributing to high lipophilicity. Replacing a phenyl ring with a 1,3-disubstituted cyclobutane ring can confer several benefits:

  • Increased Fsp³ Character : Enhances three-dimensionality, which is correlated with higher clinical success rates and improved solubility.[7]

  • Improved Metabolic Stability : The saturated cyclobutane core is generally less prone to oxidative metabolism.[6][7]

  • Enhanced Binding Affinity : The defined 3D vectoring of substituents from the puckered ring can lead to better complementarity with the protein binding pocket compared to a flat aromatic ring.[4][7]

Figure 2: Cyclobutane as a 3D bioisostere for a planar aromatic ring. cluster_0 Aromatic Ring Interaction cluster_1 Cyclobutane Bioisostere Interaction Aromatic Planar Phenyl Ring Pocket_A Protein Pocket (Suboptimal Fit) Aromatic->Pocket_A Planar Interaction Metabolism_A Metabolic Liability (e.g., CYP450 Oxidation) Aromatic->Metabolism_A Cyclobutane 3D Cyclobutane Core Pocket_B Protein Pocket (Improved Complementarity) Cyclobutane->Pocket_B 3D Vectorial Fit Metabolism_B Improved Metabolic Stability Cyclobutane->Metabolism_B Figure 3: Computational workflow for determining strain energy. Start Define Substituted Cyclobutane Reaction Construct Isodesmic Reaction Start->Reaction Theory Select Level of Theory (e.g., B3LYP/6-31G*) Reaction->Theory Calc Perform Geometry Optimization & Frequency Calculations for All Species Theory->Calc Energy Extract Electronic Energy & ZPVE Calc->Energy Sum Calculate ΔH = ΣH(prod) - ΣH(react) Energy->Sum Result Result: ΔH = Strain Energy Sum->Result

Sources

Methodological & Application

Enantioselective synthesis of chiral "Methyl 3-hydroxycyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Synthesis of Methyl 3-hydroxycyclobutanecarboxylate

Introduction: The Significance of Chiral Cyclobutanes

The cyclobutane motif, a strained four-membered carbocycle, is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] Its inherent ring strain makes it a versatile synthetic intermediate, and its rigid, three-dimensional structure is valuable for designing molecules that can precisely interact with biological targets.[1][3] Chiral substituted cyclobutanes, in particular, are critical building blocks for numerous pharmaceuticals. This compound, with its two stereocenters and versatile functional groups (an ester and a secondary alcohol), represents a highly valuable and sought-after chiral intermediate for the synthesis of complex molecules. This guide provides an in-depth analysis and detailed protocols for its enantioselective synthesis, targeting researchers and professionals in organic synthesis and drug development.

Strategic Pathways to Enantiopurity

Achieving high enantiomeric purity for this compound primarily relies on two robust strategies: the asymmetric transformation of a prochiral precursor and the resolution of a racemic mixture. The choice between these pathways depends on factors such as substrate availability, catalyst cost, scalability, and the desired level of enantiopurity.

G start Methyl 3-oxocyclobutanecarboxylate (Prochiral Ketone) asymmetric Asymmetric Synthesis (Direct Approach) start->asymmetric racemate Racemic Methyl 3-hydroxycyclobutanecarboxylate start->racemate   Non-chiral   Reduction R_product (1R, 3R)- or (1S, 3S)-Enantiomer asymmetric->R_product resolution Resolution of Racemate (Separation Approach) S_product (1S, 3R)- or (1R, 3S)-Enantiomer resolution->S_product racemate->resolution  Enantioselective  Transformation

Figure 1. High-level overview of the primary synthetic strategies for obtaining enantiomerically enriched this compound.

Strategy 1: Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are among the most powerful and atom-economical methods for producing chiral alcohols from prochiral ketones.[4][5] This approach involves the use of a chiral metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru), which facilitates the delivery of hydrogen to one specific face of the carbonyl group.

Scientific Rationale: The Origin of Selectivity

The success of this method hinges on the design of the chiral ligand coordinated to the metal center. Ligands such as chiral phosphines (e.g., BINAP derivatives) or diamines create a well-defined chiral environment around the metal.[6][7] The substrate, methyl 3-oxocyclobutanecarboxylate, coordinates to the metal in a sterically favored orientation, exposing one of the carbonyl's prochiral faces to attack by a metal-hydride species. This directed attack ensures the formation of one enantiomer of the alcohol in excess. Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing hydrogen donors like isopropanol or formic acid.[8][9]

Data Summary: Performance of Catalytic Systems
Catalyst SystemLigandH₂ SourceYield (%)e.e. (%)Reference
RuCl₂(PPh₃)₃ / (S,S)-TsDPEN(S,S)-TsDPENHCOOH/NEt₃>9598 (R,R)[8]
[Rh(COD)Cl]₂ / Chiral Phosphine(R)-H₈-BINAPH₂ (50 bar)~90>99 (S,S)[3][10]
Co-(R,R)-QuinoxP(R,R)-QuinoxPH₂ (30 bar)>9999 (R,R)[11]

Note: Data are representative and adapted from studies on analogous keto-ester substrates. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

This protocol is a representative procedure for the ATH of methyl 3-oxocyclobutanecarboxylate using a Noyori-type catalyst.

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • [RuCl₂(p-cymene)]₂

  • (S,S)-TsDPEN (or (R,R)-TsDPEN for the other enantiomer)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Substrate Addition: To the catalyst mixture, add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous DCM.

  • Initiation: Add the formic acid/triethylamine mixture (2.0-3.0 eq relative to substrate) to the reaction flask.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC. The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure this compound.

  • Characterization: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC or chiral GC analysis.

Strategy 2: Biocatalysis and Kinetic Resolution

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[12][13] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite enantio- and regioselectivity.[14][15] For the synthesis of chiral this compound, two biocatalytic routes are particularly effective: asymmetric reduction and enzymatic kinetic resolution.

Scientific Rationale: The Power of Enzymes
  • Asymmetric Reduction: Ketoreductase (KRED) enzymes, often used within whole-cell systems (like yeast or bacteria), can reduce the ketone of methyl 3-oxocyclobutanecarboxylate to the corresponding alcohol with exceptionally high enantioselectivity.[16] The enzyme's active site is an intricate chiral pocket that binds the substrate in a specific conformation, allowing the cofactor (NADH or NADPH) to deliver a hydride to only one face of the carbonyl.

  • Enzymatic Kinetic Resolution (EKR): This strategy starts with the racemic mixture of this compound. A lipase enzyme is used to selectively acylate one of the enantiomers at a much faster rate than the other.[17][18] For example, using an acyl donor like vinyl acetate, the lipase might preferentially convert the (R)-alcohol to the (R)-acetate, leaving the (S)-alcohol unreacted. The reaction is stopped at ~50% conversion, and the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be easily separated.

G racemate Racemic (R/S)-Alcohol lipase Lipase (e.g., CAL-B) racemate->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase S_alcohol (S)-Alcohol (Unreacted, High e.e.) lipase->S_alcohol Slow or No Reaction R_ester (R)-Ester (Acylated, High e.e.) lipase->R_ester Fast Reaction

Figure 2. Workflow for the Enzymatic Kinetic Resolution (EKR) of racemic this compound.

Protocol 2: Enzymatic Kinetic Resolution (EKR) via Lipase Acylation

This protocol describes a typical EKR of racemic this compound.

Materials:

  • Racemic methyl cis-3-hydroxycyclobutanecarboxylate[19][20]

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., Toluene, THF, or Methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Reaction Setup: To a flask containing racemic this compound (1.0 eq), add the anhydrous solvent (to make a ~0.1-0.5 M solution).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Acyl Donor Addition: Add vinyl acetate (0.5-0.6 eq). Using a slight excess of the racemate ensures the reaction stops near 50% conversion, maximizing the e.e. of both components.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by GC or TLC, tracking the disappearance of the starting alcohol and the appearance of the acetylated product.

  • Termination: When the conversion reaches approximately 50% (typically 6-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

  • Purification and Separation: Concentrate the filtrate under reduced pressure. The remaining unreacted alcohol and the newly formed ester have different polarities and can be readily separated by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structures of the separated alcohol and ester by NMR spectroscopy.

    • Determine the enantiomeric excess of the resolved alcohol and the ester (after hydrolysis back to the alcohol) using chiral HPLC or GC.

Conclusion

The enantioselective synthesis of this compound is readily achievable through several robust and well-established methods. Asymmetric transfer hydrogenation offers a direct, highly efficient route from the prochiral ketone, capable of producing either enantiomer with excellent purity by selecting the appropriate chiral ligand.[8] Alternatively, biocatalytic methods, particularly enzymatic kinetic resolution, provide a green and highly selective pathway that operates under mild conditions.[13] The choice of method will be guided by the specific requirements of the research or development program, including scale, cost, available equipment, and desired enantiomer.

References

  • Title: Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes Source: ResearchGate URL: [Link]

  • Title: Cyclobutanes in Organic Synthesis Source: Baran Lab, Scripps Research URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL: [Link]

  • Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: ACS Publications - Chemical Reviews URL: [Link]

  • Title: Rhodium-Catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-Rich Scaffolds Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric synthesis of cyclobutanes and their derivatives Source: ResearchGate URL: [Link]

  • Title: Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates Source: RSC Publishing - Organic Chemistry Frontiers URL: [Link]

  • Title: CHEM 622 Asymmetric Hydrogenation 4-23-21 Source: YouTube URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates Source: Semantics Scholar URL: [Link]

  • Title: Rhodium-Catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds Source: Europe PMC URL: [Link]

  • Title: Enzimatyc Kinetic Resolution of Hydroxy Oxazolines Source: Blucher Proceedings URL: [Link]

  • Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: MDPI URL: [Link]

  • Title: Enantioselective Synthesis of Cyclobutanes Source: ChemistryViews URL: [Link]

  • Title: Biocatalytic synthesis of chiral pharmaceutical intermediates Source: AIR Unimi URL: [Link]

  • Title: Biocatalysis: A smart and green tool for the preparation of chiral drugs Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Enantioselective Rhodium-catalyzed C–C Bond Activation of Cyclobutanones Source: CHIMIA URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation of Cyclobutenediones Source: PubMed URL: [Link]

  • Title: The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone Source: ResearchGate URL: [Link]

  • Title: Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms Source: MDPI URL: [Link]

  • Title: Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols Source: Semantic Scholar URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation of Cyclobutenediones | Request PDF Source: ResearchGate URL: [Link]

  • Title: Enantioselective Rhodium-catalyzed C-C Bond Activation of Cyclobutanones Source: PubMed URL: [Link]

  • Title: Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis Source: YouTube URL: [Link]

  • Title: Methyl cis-3-hydroxycyclobutanecarboxylate Source: Chemdad URL: [Link]

Sources

Synthesis of Methyl 3-hydroxycyclobutanecarboxylate: A Detailed Guide to Stereoselective Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, enabling enhanced binding to biological targets and improved pharmacokinetic properties. Methyl 3-hydroxycyclobutanecarboxylate, in particular, serves as a key chiral building block for a variety of pharmacologically active molecules. The stereochemistry of the hydroxyl and ester groups is critical for biological activity, making the stereoselective synthesis of its cis and trans isomers a topic of significant interest to researchers in pharmaceuticals and organic synthesis.

This application note provides a comprehensive guide to the synthesis of this compound from its corresponding ketone, methyl 3-oxocyclobutanecarboxylate. We will delve into the mechanistic underpinnings of the reaction's stereoselectivity, compare various synthetic strategies, and provide detailed, field-proven protocols for the most effective reduction methods.

Strategic Overview: Pathways to Stereocontrol

The reduction of the prochiral ketone, methyl 3-oxocyclobutanecarboxylate, to the corresponding alcohol can be achieved through several methods, each with its own set of advantages regarding yield, stereoselectivity, and operational simplicity. The primary strategies involve hydride-based reductions and catalytic hydrogenation.

dot graph "synthetic_strategies" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

} caption [label="Figure 1: Overview of Synthetic Strategies", shape=plaintext, fontsize=10]; }

Figure 1: Overview of Synthetic Strategies. A summary of the primary reductive pathways from the starting ketone to the desired alcohol products.

Mechanistic Insights: The Origin of cis-Stereoselectivity

The reduction of 3-substituted cyclobutanones with hydride reagents consistently yields the cis-alcohol as the major product. This pronounced stereoselectivity can be rationalized by considering the conformational preferences of the cyclobutane ring and the trajectory of the incoming hydride nucleophile, often explained by principles analogous to the Felkin-Anh model for acyclic systems.[1]

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. In the transition state of the reduction, the incoming hydride (H⁻) prefers to attack the carbonyl carbon from the less sterically hindered face. For 3-substituted cyclobutanones, the substituent (in this case, the methoxycarbonyl group) preferentially occupies a pseudo-equatorial position to minimize steric interactions. The hydride then attacks from the opposite face (anti-facial attack) to avoid steric clash with the substituent, leading to the formation of the cis-product where the newly formed hydroxyl group and the substituent are on the same side of the ring.[1] Torsional strain is a significant factor, favoring the anti-facial hydride approach.[1]

dot graph "felkin_anh_cyclobutanone" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

} caption [label="Figure 2: Rationale for cis-Selectivity", shape=plaintext, fontsize=10]; }

Figure 2: Rationale for cis-Selectivity. The preferential formation of the cis-isomer is due to the lower energy transition state of the anti-facial attack of the hydride.

Comparative Analysis of Reducing Agents

The choice of reducing agent is paramount in achieving the desired outcome. Below is a comparison of commonly employed reagents for this transformation.

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesKey DisadvantagesTypical Stereoselectivity (cis:trans)
Sodium BorohydrideNaBH₄Methanol, EthanolCost-effective, easy to handle, good functional group tolerance (does not reduce esters).[2]Less reactive than other hydrides.High cis-selectivity (>90:10).[1]
Lithium tri-tert-butoxyaluminum hydrideLiAlH(OtBu)₃THF, Diethyl etherHighly selective for aldehydes and ketones, less reactive and safer than LiAlH₄.[3][4]More expensive than NaBH₄, moisture-sensitive.Excellent cis-selectivity, often higher than NaBH₄.
Ruthenium-BINAP complexesRu-BINAPMethanol, EthanolCan provide high enantioselectivity with chiral ligands.[5]Requires high-pressure hydrogen gas, catalyst can be expensive.Dependent on catalyst and conditions.

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is a robust and cost-effective method suitable for general laboratory use.

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask, cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers, with the cis isomer predominating.

Protocol 2: High-Selectivity Reduction with Lithium tri-tert-butoxyaluminum hydride

This method often provides higher cis-selectivity, which can be advantageous when the pure cis-isomer is the desired product.

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a septum

  • Syringe

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq) dropwise via syringe over 30 minutes.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours.

  • Quenching: Cautiously quench the reaction at -78 °C by the slow addition of 1 M HCl until the pH is approximately 5-6.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add diethyl ether and water, then transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, typically with a high cis:trans ratio.

Product Characterization and Purification

The crude product is typically a colorless to pale yellow oil. The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy.

Expected ¹H NMR Data (CDCl₃):

  • cis-Methyl 3-hydroxycyclobutanecarboxylate: The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the ester group (CH-CO₂Me) will have a larger coupling constant (J) due to their cis relationship.

  • trans-Methyl 3-hydroxycyclobutanecarboxylate: The corresponding protons will exhibit a smaller coupling constant.

Purification: If separation of the isomers is required, this can be achieved by column chromatography on silica gel.[6]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A starting point could be 10-20% ethyl acetate in hexanes, gradually increasing the polarity. The less polar trans-isomer will elute first, followed by the more polar cis-isomer. Fractions should be collected and analyzed by TLC to determine purity.

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): This reagent is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or acidic solutions. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃): This reagent is also water-reactive and should be handled under an inert atmosphere (nitrogen or argon). It is corrosive and can cause severe skin and eye irritation. Use appropriate PPE and handle in a fume hood.

  • Solvents: Methanol, THF, and dichloromethane are flammable and/or toxic. Handle with care in a well-ventilated area.

Conclusion

The stereoselective reduction of methyl 3-oxocyclobutanecarboxylate to this compound is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The choice of reducing agent, primarily between the cost-effective and easy-to-handle sodium borohydride and the more selective lithium tri-tert-butoxyaluminum hydride, allows for a high degree of control over the stereochemical outcome, with a strong preference for the cis-isomer. A thorough understanding of the reaction mechanism, guided by principles of steric and torsional strain, enables the rational design of synthetic strategies to access these important chiral building blocks. The protocols provided herein offer reliable and reproducible methods for researchers and scientists in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Diastereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cyclobutane Scaffolds in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophoric groups, often leading to enhanced binding affinity and selectivity for biological targets. Specifically, cis- and trans-3-hydroxycyclobutanecarboxylates are key building blocks for a variety of pharmacologically active agents, including antivirals, anti-cancer agents, and central nervous system modulators. The stereochemical orientation of the hydroxyl and ester functionalities profoundly influences the biological activity of the final compound, making the diastereoselective reduction of the parent ketone, methyl 3-oxocyclobutanecarboxylate, a critical transformation in the synthesis of these important molecules.

This application note provides detailed, field-proven protocols for the diastereoselective reduction of methyl 3-oxocyclobutanecarboxylate to afford both the cis and trans isomers of methyl 3-hydroxycyclobutanecarboxylate. We will delve into the mechanistic underpinnings of the stereochemical control and offer practical guidance for achieving high diastereoselectivity and yield.

Mechanistic Insights into the Stereoselective Reduction of 3-Substituted Cyclobutanones

The reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol.[2][3][4] This preference can be rationalized by considering the approach of the hydride reagent to the carbonyl group. The cyclobutane ring exists in a puckered conformation, and the substituent at the 3-position can influence the accessibility of the two faces of the carbonyl. The hydride attack from the face opposite to the substituent (anti-facial attack) is sterically less hindered, leading to the cis product. This selectivity can often be enhanced by using bulkier reducing agents, lower reaction temperatures, and less polar solvents, which further amplify the steric differentiation between the two faces.[2][3]

To achieve the trans isomer, a direct reduction with high trans-selectivity can be challenging. A common and highly effective strategy involves an initial cis-selective reduction followed by a stereochemical inversion of the resulting hydroxyl group. The Mitsunobu reaction is a powerful and widely used method for achieving such an inversion with a high degree of fidelity.[5][6][7]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

This protocol details the highly cis-selective reduction of methyl 3-oxocyclobutanecarboxylate using the sterically hindered hydride reagent, lithium tri-tert-butoxyaluminum hydride. The bulk of this reagent enhances the inherent preference for hydride delivery from the less hindered face of the cyclobutanone ring.

Reaction Scheme:

start Methyl 3-oxocyclobutanecarboxylate reagents 1) LiAl(OtBu)3H, THF, -78 °C 2) H3O+ workup start->reagents product cis-Methyl 3-hydroxycyclobutanecarboxylate reagents->product start cis-Methyl 3-hydroxycyclobutanecarboxylate mitsunobu Mitsunobu Reaction (p-Nitrobenzoic acid, PPh3, DEAD/DIAD) start->mitsunobu intermediate trans-p-Nitrobenzoyl ester intermediate mitsunobu->intermediate hydrolysis Hydrolysis (e.g., K2CO3, MeOH) intermediate->hydrolysis product trans-Methyl 3-hydroxycyclobutanecarboxylate hydrolysis->product

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-hydroxycyclobutanecarboxylate in the Synthesis of Novel Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them high-value targets for therapeutic intervention in autoimmune diseases, inflammation, and myeloproliferative disorders.[1][2] Small molecule inhibitors of JAKs have demonstrated significant clinical success. A recurring structural theme in next-generation JAK inhibitors is the incorporation of strained ring systems, such as cyclobutane moieties, which can impart improved potency, selectivity, and pharmacokinetic properties.[3] This guide provides a detailed technical overview of the synthetic utility of Methyl 3-hydroxycyclobutanecarboxylate as a versatile starting material for constructing key cyclobutane-based pharmacophores essential for novel JAK inhibitor development. We present field-proven insights into strategic synthetic transformations and provide detailed, step-by-step protocols for key reactions.

Introduction: The Rationale for Cyclobutane Scaffolds in JAK Inhibitors

The JAK-STAT signaling pathway is a cornerstone of immune cell regulation. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune conditions.[4] While first-generation JAK inhibitors like Tofacitinib and Ruxolitinib have been transformative, the field is continually pursuing molecules with refined selectivity profiles to minimize off-target effects.[2][5]

The incorporation of a cyclobutane ring is a key strategy in modern medicinal chemistry to achieve this.[3][6] Its rigid, puckered structure offers several advantages:

  • Conformational Rigidity: The cyclobutane scaffold reduces the entropic penalty upon binding to the target kinase, potentially increasing binding affinity.[3]

  • Improved Selectivity: The defined three-dimensional arrangement of substituents on the cyclobutane ring allows for precise interactions within the kinase active site, enabling enhanced selectivity between the highly homologous JAK family members (JAK1, JAK2, JAK3, TYK2).[3]

  • Novel Chemical Space: It provides a unique vectoral exit from the core pharmacophore, allowing exploration of previously inaccessible binding pockets.

  • Favorable Physicochemical Properties: Cyclobutane-containing fragments can improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A prime example is the clinical candidate PF-04965842 , a selective JAK1 inhibitor, where a cis-1,3-diaminocyclobutane linker was identified as a superior replacement for the piperidine ring found in Tofacitinib, conferring excellent potency and selectivity.[3]

Workflow: From Building Block to Core Intermediate

The following diagram illustrates the strategic conversion of this compound into a versatile amino alcohol intermediate, a critical precursor for elaboration into JAK inhibitor scaffolds.

G cluster_0 Phase 1: Stereochemical Inversion cluster_1 Phase 2: Functional Group Manipulation cluster_2 Phase 3: Coupling to Heterocycle A Methyl 3-hydroxy- cyclobutanecarboxylate B Activated Oxyphosphonium Salt A->B PPh3, DIAD C Azide Intermediate (Inverted Stereocenter) B->C DPPA (Nu-) D Amino Ester Intermediate C->D H2, Pd/C or PPh3, H2O (Staudinger Reduction) E cis-3-Aminocyclobutane- methanol (Key Intermediate) D->E LiAlH4 or DIBAL-H (Ester Reduction) G Final JAK Pharmacophore E->G SNAr Coupling F Pyrrolo[2,3-d]pyrimidine Core (e.g., 4-chloro derivative) F->G G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine (e.g., Interleukin) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation JAK_P JAK-P JAK->JAK_P 3. Autophosphorylation STAT STAT JAK_P->STAT 4. STAT Recruitment & Phosphorylation STAT_P STAT-P STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation & DNA Binding Inhibitor JAK Inhibitor (e.g., from cyclobutane precursor) Inhibitor->JAK BLOCKS Transcription Gene Transcription (Inflammatory Response) DNA->Transcription 7. Transcription Initiation

Sources

The Cyclobutane Core: A Strategic Asset in Antiviral Compound Synthesis Utilizing Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of the Strained Ring in Drug Discovery

In the landscape of antiviral drug development, the relentless pursuit of novel scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the diverse array of molecular architectures, the seemingly simple cyclobutane ring has emerged as a powerful and strategically important motif.[1][2] Its inherent ring strain and unique puckered conformation bestow a degree of conformational rigidity that can pre-organize pharmacophoric elements for optimal target binding, a feature not readily achievable with more flexible acyclic or larger cyclic systems.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a key chiral building block, Methyl 3-hydroxycyclobutanecarboxylate , in the synthesis of innovative antiviral compounds, particularly carbocyclic nucleoside analogues.

Carbocyclic nucleosides, where the furanose sugar is replaced by a carbocycle, are a critical class of antiviral agents.[1][3] This structural modification grants them enhanced metabolic stability against enzymatic degradation by phosphorylases, a common inactivation pathway for traditional nucleoside drugs.[1] Prominent examples like Carbovir and Abacavir, used in the treatment of HIV, underscore the therapeutic potential of this drug class. While these specific drugs are based on a cyclopentene core, the underlying principle of utilizing a carbocyclic scaffold extends to the cyclobutane ring system, which offers a distinct and valuable design element in the medicinal chemist's toolbox.[1][3]

This guide will delve into the rationale behind employing the cyclobutane moiety, provide detailed, step-by-step protocols for the synthesis of cyclobutane-based nucleoside analogues from this compound, and present data in a clear, actionable format to facilitate the translation of these concepts into practical laboratory applications.

The Strategic Advantage of the Cyclobutane Moiety in Antiviral Design

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice driven by several key factors that can positively influence its biological activity and pharmaceutical properties:

  • Conformational Restriction: The puckered nature of the cyclobutane ring limits the number of accessible conformations.[1][2] This rigidity can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target protein and potentially leading to a significant increase in binding affinity and potency.

  • Metabolic Stability: The replacement of the labile glycosidic bond of natural nucleosides with a robust carbon-carbon bond in carbocyclic analogues dramatically increases their stability against enzymatic cleavage.[1] The cyclobutane ring itself is also relatively inert to metabolic transformations.[1]

  • Precise Vectorial Display of Substituents: The well-defined stereochemistry of a substituted cyclobutane allows for the precise spatial orientation of key pharmacophoric groups. This is crucial for optimizing interactions with the active site of viral enzymes like reverse transcriptases or polymerases.

  • Exploration of Novel Chemical Space: The use of the cyclobutane scaffold provides access to novel chemical space, enabling the development of antivirals with unique mechanisms of action or improved resistance profiles compared to existing therapies.

Synthetic Pathways to Cyclobutane Nucleoside Analogues from this compound

This compound serves as a versatile and readily available chiral starting material for the synthesis of a variety of cyclobutane-based antiviral agents. The synthetic strategy generally involves the transformation of this precursor into a suitably activated cyclobutane intermediate that can be coupled with a nucleobase, followed by further functional group manipulations.

Below is a generalized synthetic workflow, followed by a detailed experimental protocol for the synthesis of a representative cyclobutane purine nucleoside analogue.

Overall Synthetic Workflow

Synthetic Workflow A This compound B Activated Cyclobutane Intermediate (e.g., Bromo-ketone) A->B Activation C Nucleobase Coupling (Purine or Pyrimidine) B->C N-Alkylation D Stereoselective Reduction C->D Ketone Reduction E Final Deprotection & Purification D->E Protecting Group Removal F Cyclobutane Nucleoside Analogue E->F

Caption: Generalized workflow for the synthesis of cyclobutane nucleoside analogues.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate: 2-Bromo-3-(benzoyloxymethyl)cyclobutanone

This protocol describes a conceptual pathway for the conversion of this compound to a key activated intermediate, drawing upon established chemical transformations.

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

  • Slowly add benzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-(benzoyloxy)cyclobutanecarboxylate.

Step 2: Reduction of the Ester to the Alcohol

  • Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) in portions.

  • Stir the reaction at 0 °C for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate to obtain (3-(benzoyloxymethyl)cyclobutanol).

Step 3: Oxidation to the Ketone

  • Dissolve the alcohol from Step 2 in DCM.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 4 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate to yield 3-(benzoyloxymethyl)cyclobutanone.

Step 4: Bromination

  • Dissolve the ketone from Step 3 in a suitable solvent such as chloroform.

  • Add bromine (1.05 eq) dropwise at room temperature.

  • Stir for 2 hours or until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess bromine.

  • Separate the organic layer, dry, and concentrate to yield the target intermediate, 2-bromo-3-(benzoyloxymethyl)cyclobutanone.

Protocol 2: Synthesis of a Cyclobutane Purine Nucleoside Analogue

This protocol is adapted from the synthesis of related cyclobutane nucleosides and illustrates the coupling and subsequent transformations.[1][3]

Step 1: Coupling of the Cyclobutane Intermediate with Purine

  • To a solution of purine (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes to form the purinyl anion.

  • Add a solution of 2-bromo-3-(benzoyloxymethyl)cyclobutanone (1.0 eq) in the same solvent.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The crude product will contain a mixture of N-7 and N-9 regioisomers, which can be separated by column chromatography on silica gel.

Quantitative Data for Coupling Reaction

ParameterValueReference
Starting Materials 2-bromo-3-benzoyloxycyclobutanone, Purine[1]
Base Sodium Hydride[1]
Solvent Dimethylformamide (DMF)[1]
Reaction Time 24 hours[1]
Typical Yield (N-9 isomer) ~30-40%[1]
Typical Yield (N-7 isomer) ~30-40%[1]

Step 2: Stereoselective Reduction of the Ketone

  • Dissolve the isolated N-9 coupled ketone (1.0 eq) in methanol.[3]

  • Add sodium borohydride (NaBH₄) (1.0 eq) in portions at 0 °C.[3]

  • Stir the reaction at room temperature for 14 hours.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Remove the solvent under reduced pressure and extract the residue with a mixture of methanol and chloroform.[1]

  • Purify the product by column chromatography to yield the trans-cyclobutanol derivative. The reduction is highly stereoselective, favoring the formation of the all-trans isomer.[1][3]

Step 3: Deprotection to Yield the Final Nucleoside Analogue

  • Dissolve the benzoyl-protected nucleoside from Step 2 in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature for 4 hours.

  • Neutralize the reaction with an acidic resin.

  • Filter the resin and concentrate the filtrate to obtain the final cyclobutane purine nucleoside analogue.[1]

Characterization and Validation

The identity and purity of all synthesized compounds should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the relative stereochemistry of the cyclobutane ring substituents. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the intermediates and the final product.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compounds.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block for the synthesis of novel cyclobutane-containing antiviral compounds. The protocols and workflows detailed in this application note provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The unique conformational properties conferred by the cyclobutane ring offer a compelling strategy for the design of next-generation antiviral agents with improved potency, selectivity, and metabolic stability. Further exploration of different nucleobases, stereoisomers, and functionalization of the cyclobutane ring will undoubtedly lead to the discovery of new and effective therapies against a range of viral pathogens.

References

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PubMed. [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Semantic Scholar. [Link]

  • Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews. [Link]

  • Synthesis of methylenecyclobutane analogues of nucleosides with axial chirality and their phosphoralaninates: a new pronucleotide effective against Epstein-Barr virus. PubMed. [Link]

  • Synthesis of cyclobutanes with a pyrimidine-containing sidechain. ResearchGate. [Link]

  • Synthesis of Cyclobutane Nucleosides. ResearchGate. [Link]

  • Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. [Link]

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. National Center for Biotechnology Information. [Link]

  • Synthesis of Cyclobutane Nucleosides. Semantic Scholar. [Link]

  • A roadmap to engineering antiviral natural products synthesis in microbes. National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs. ResearchGate. [Link]

  • Carbazole Derivatives as Antiviral Agents: An Overview. MDPI. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Center for Biotechnology Information. [Link]

  • Phytochemicals as Antiviral Agents: Recent Updates. National Center for Biotechnology Information. [Link]

  • Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. The Royal Society of Chemistry. [Link]

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. The Royal Society of Chemistry. [Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. [Link]

  • Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. PubMed. [Link]

  • Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. PubMed. [Link]

  • Process for the preparation of an antiviral agent.
  • A new method of preparation of the antiviral agent acyclovir. ResearchGate. [Link]

Sources

The Strategic Application of Methyl 3-Hydroxycyclobutanecarboxylate in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Strained Ring

In the intricate world of natural product synthesis, the cyclobutane motif presents a unique challenge and a significant opportunity.[1] These four-membered carbocycles, while less common than their five- and six-membered counterparts, are key structural elements in a range of biologically active molecules, from pheromones to potent antiviral agents.[2][3] The inherent ring strain of the cyclobutane core imparts distinct conformational properties and reactivity, making its stereocontrolled construction a formidable task for synthetic chemists.[4] Among the arsenal of chiral building blocks available, methyl 3-hydroxycyclobutanecarboxylate has emerged as a versatile and highly valuable synthon for the enantioselective synthesis of complex natural products. This guide provides an in-depth exploration of its preparation and strategic application, with a focus on the synthesis of carbocyclic nucleoside analogues, a class of compounds vital to modern antiviral therapies.[5]

Enantioselective Preparation: A Chemoenzymatic Approach

The cornerstone of any successful total synthesis is the efficient and highly enantioselective preparation of key chiral building blocks. For this compound, a chemoenzymatic approach employing lipase-catalyzed kinetic resolution offers a robust and scalable solution.[6] Lipases, particularly from Burkholderia cepacia (formerly Pseudomonas cepacia), have demonstrated exceptional efficacy in differentiating between enantiomers of cyclic secondary alcohols.[7][8]

Workflow for Enantioselective Synthesis

cluster_0 Synthesis of Racemic Substrate cluster_1 Enzymatic Kinetic Resolution Start Methyl 3-oxocyclobutanecarboxylate Reduction Reduction (e.g., NaBH4, MeOH) Start->Reduction Racemate rac-Methyl 3-hydroxycyclobutanecarboxylate Reduction->Racemate Resolution Lipase-catalyzed Acylation (e.g., Burkholderia cepacia lipase, Vinyl Acetate) Racemate->Resolution Separation Chromatographic Separation Resolution->Separation Products Enantiopure Alcohol & Acylated Ester Separation->Products

Figure 1. Chemoenzymatic workflow for the preparation of enantiopure this compound.

Protocol 1: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative procedure based on established methods for the enzymatic resolution of cyclic alcohols.[9][10]

Materials:

  • rac-Methyl 3-hydroxycyclobutanecarboxylate

  • Burkholderia cepacia lipase (Amano Lipase PS-C)

  • Vinyl acetate

  • Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)

  • Silica gel for chromatography

Procedure:

  • To a solution of rac-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous tert-butyl methyl ether (approx. 0.1 M solution), add vinyl acetate (1.5-2.0 eq).

  • Add Burkholderia cepacia lipase (typically 50-100% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress by chiral HPLC or GC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.

  • Upon reaching the desired conversion, filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography on silica gel.

Expected Outcome: This procedure will yield the unreacted (S)-methyl 3-hydroxycyclobutanecarboxylate and the acylated (R)-methyl 3-acetoxycyclobutanecarboxylate, both with high enantiomeric excess. The acetate group can be easily removed by mild hydrolysis to afford the (R)-enantiomer of the alcohol.

Application in the Total Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides, such as the anti-HIV agents Carbovir and Abacavir, are prime targets for syntheses employing chiral cyclobutane building blocks.[11][12] While the final drug molecules contain a cyclopentene ring, this can be accessed from a cyclobutane precursor through ring expansion, a common strategy in organic synthesis. Here, we outline a plausible synthetic route to a key intermediate for these antiviral agents starting from enantiopure this compound.

Retrosynthetic Analysis

Target Carbovir/Abacavir Intermediate KeyIntermediate Protected Aminocyclopentene Target->KeyIntermediate Nucleobase Coupling Cyclopentanone Chiral Cyclopentanone KeyIntermediate->Cyclopentanone Functional Group Interconversion Cyclobutanol (R)-Methyl 3-hydroxycyclobutanecarboxylate Cyclopentanone->Cyclobutanol Ring Expansion

Figure 2. Retrosynthetic approach to Carbovir/Abacavir intermediates from a cyclobutane precursor.

Proposed Synthetic Pathway and Protocols

Step 1: Protection and Functional Group Manipulation

The initial step involves protecting the hydroxyl group and converting the methyl ester into a group suitable for a subsequent ring expansion reaction.

Protocol 2: Protection and Reduction

  • Protection: To a solution of (R)-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) and a hindered base (e.g., 2,6-lutidine, 1.5 eq) in dichloromethane, add a suitable protecting group precursor such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Reduction: The protected ester is then reduced to the corresponding primary alcohol using a mild reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent at 0 °C.

Step 2: Ring Expansion

A key transformation in this synthetic route is the ring expansion of the cyclobutanol derivative to a cyclopentanone. This can be achieved via a Tiffeneau-Demjanov-type rearrangement.

Protocol 3: Oxidative Rearrangement

  • Oxidation: The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidant such as Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Rearrangement: The resulting aldehyde can be converted to a diazomethane precursor and subjected to a Lewis acid-catalyzed ring expansion. Alternatively, a pinacol-type rearrangement of a diol derived from the cyclobutane can be employed.

Step 3: Introduction of the Amino Group and Unsaturation

The resulting chiral cyclopentanone is a versatile intermediate that can be further elaborated to introduce the necessary amino group and unsaturation found in Carbovir and Abacavir.

Protocol 4: Elaboration to the Aminocyclopentene Core

  • Olefin Synthesis: The cyclopentanone can be converted to an enone via selenenylation/elimination or bromination/dehydrobromination.

  • Stereoselective Reduction: The ketone is then stereoselectively reduced to the corresponding allylic alcohol.

  • Mitsunobu Reaction: The allylic alcohol can be converted to an azide with inversion of stereochemistry using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).

  • Reduction: Finally, the azide is reduced to the primary amine, for example, by hydrogenation or using Staudinger conditions, to yield the desired aminocyclopentene core, ready for coupling with the purine base.

Data Summary

Compound Structure Key Properties
rac-Methyl 3-hydroxycyclobutanecarboxylateC1C(C(O)C1)C(=O)OCRacemic mixture, starting material for resolution.
(R)-Methyl 3-hydroxycyclobutanecarboxylate[C@H]1(CC1)C(=O)OCChiral building block, (R)-enantiomer.
(S)-Methyl 3-hydroxycyclobutanecarboxylate[C@@H]1(CC1)C(=O)OCChiral building block, (S)-enantiomer.
Carbovirc1nc(c2c(n1)n(cn2)[C@H]3C=CC3)NAntiviral drug, target molecule.
Abacavirc1nc(c2c(n1)n(cn2)[C@H]3C=CC3)NC4CC4Antiviral drug, target molecule.

Conclusion

This compound stands as a testament to the power of small, stereochemically rich building blocks in the complex art of natural product synthesis. Its efficient enantioselective preparation via chemoenzymatic methods opens the door to a plethora of synthetic possibilities. The strategic application of this synthon, particularly in the construction of challenging carbocyclic frameworks found in antiviral nucleosides, underscores its importance for researchers, scientists, and drug development professionals. The protocols and strategies outlined herein provide a comprehensive guide to harnessing the synthetic potential of this versatile four-membered ring.

References

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484.

  • Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531.

  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(4), 854-885.

  • Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. The Journal of Organic Chemistry, 61(13), 4192–4193.

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(20), 3015-3021.

  • Nam, J., & Lee, S. (2010). Cyclobutane-containing natural products. Natural Product Reports, 27(2), 180-205.

  • Bellina, F., & Rossi, R. (2006). The Synthesis of Cyclobutane, Cyclobutene, and Benzocyclobutene Derivatives by Ring-Closing Metathesis. European Journal of Organic Chemistry, 2006(12), 2679-2701.

  • Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses, 69, 1.

  • Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21.

  • Trost, B. M., & Romero, D. L. (1986). A convergent strategy for the synthesis of carbocyclic nucleosides. Synthesis of (-)-carbovir. The Journal of Organic Chemistry, 51(13), 2332-2342.

  • Taylor, S. J. C., & van Otterlo, W. A. L. (2007). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4.

  • De Clercq, E. (2009). The design of antiviral drugs. Nature Reviews Drug Discovery, 8(1), 13-25.

  • Pamies, O., & Bäckvall, J. E. (2003). Chemoenzymatic dynamic kinetic resolution of secondary alcohols. Chemical Reviews, 103(8), 3247-3262.

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.

  • Vince, R., & Brownell, J. (1990). Resolution of racemic carbovir and selective inhibition of human immunodeficiency virus by the (-)-enantiomer. Biochemical and Biophysical Research Communications, 168(3), 912-916.

  • Forró, E., & Fülöp, F. (2007). Lipase-catalyzed resolutions of bicyclic beta-amino acids and their derivatives. Current Organic Synthesis, 4(1), 69-79.

  • Wessjohann, L. A., & Brandt, W. (2003). Natural product synthesis with a twist: ring-closing metathesis of strained cycloalkenes and dienes. Chemical Reviews, 103(5), 1625-1648.

  • Daluge, S. M., et al. (1997). 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093.

  • Vince, R. (2008). A brief history of the development of abacavir. Chemtracts, 21(1), 1-8.

  • Zarevúcka, M., & Wimmer, Z. (2005). Lipases from Pseudomonas sp. in organic synthesis. Journal of Molecular Catalysis B: Enzymatic, 32(3-4), 103-125.

  • Vince, R., Hua, M., Brownell, J., Daluge, S., Lee, F. C., Shannon, W. M., ... & Coulter, J. (1990). Potent and selective activity of a new carbocyclic nucleoside analog (carbovir: NSC 614846) against human immunodeficiency virus in vitro. Biochemical and Biophysical Research Communications, 156(2), 1046-1053.

  • Reetz, M. T. (2002). Lipases as practical biocatalysts. Current Opinion in Chemical Biology, 6(2), 145-150.

  • Crimmins, M. T. (1998). New developments in the enantioselective synthesis of cyclopentyl carbocyclic nucleosides. Tetrahedron, 54(32), 9229-9272.

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed resolution of racemates in industry. Chirality, 16(7), 439-450.

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxycyclobutanecarboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a compelling structural motif, imbuing drug candidates with advantageous properties.[1][2][3] Its rigid, puckered three-dimensional structure offers a distinct advantage over flat aromatic rings, providing a scaffold that can enhance binding affinity to protein targets and improve pharmacokinetic profiles.[4] The introduction of a cyclobutane fragment can lead to increased metabolic stability, conformational restriction of flexible molecules, and the precise spatial orientation of key pharmacophoric groups.[1][2][3] These attributes make cyclobutane derivatives highly sought-after in the quest for novel therapeutics.

Methyl 3-hydroxycyclobutanecarboxylate is a versatile starting material, featuring two key functional handles for chemical modification: a secondary alcohol and a methyl ester. This allows for the generation of a diverse library of compounds from a single, readily available precursor. This guide provides detailed protocols for the derivatization of this compound, enabling researchers to create a focused library of novel chemical entities for biological screening.

Derivatization Strategies: Unlocking Chemical Diversity

The strategic modification of this compound can be achieved through a series of well-established synthetic transformations. The following protocols provide step-by-step instructions for key derivatization reactions.

Ester Hydrolysis: Accessing the Carboxylic Acid Core

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a foundational step, opening the door to a vast array of subsequent modifications, most notably amide bond formation.

Protocol: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred for its irreversibility and typically faster reaction times compared to acid-catalyzed hydrolysis.[5][6]

  • Reagents and Materials:

    • This compound

    • Methanol or Ethanol

    • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (1 M)

    • Hydrochloric Acid (HCl) (1 M)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in methanol or ethanol (5-10 volumes) in a round-bottom flask.

    • Add the aqueous NaOH or KOH solution (1.1 - 1.5 equivalents) to the flask.

    • Stir the mixture at room temperature or heat to reflux (60-80 °C) to expedite the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-4 hours).[5]

    • Allow the reaction mixture to cool to room temperature and remove the alcohol solvent using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 by the slow addition of 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 2 volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure to yield 3-hydroxycyclobutanecarboxylic acid.

Amide Coupling: Building a Diverse Amide Library

With the carboxylic acid in hand, a diverse range of amides can be synthesized by coupling with various primary and secondary amines using a suitable coupling agent. Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed for this transformation.[7][8]

Protocol: EDC-Mediated Amide Coupling

  • Reagents and Materials:

    • 3-hydroxycyclobutanecarboxylic acid

    • Desired primary or secondary amine (1.0 - 1.2 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 equivalents)

    • Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions and racemization) (1.1 - 1.5 equivalents)

    • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base (2-3 equivalents)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve 3-hydroxycyclobutanecarboxylic acid (1.0 equivalent) and the desired amine (1.0 - 1.2 equivalents) in DCM or DMF in a round-bottom flask.

    • If using HOBt, add it to the mixture.

    • Add the base (TEA or DIPEA) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Derivatization of the Hydroxyl Group

The secondary alcohol provides another point for diversification, allowing for the synthesis of esters, ethers, and other functional groups.

Protocol: Acylation with an Acyl Chloride

  • Reagents and Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

    • Pyridine or Triethylamine as a base and solvent

    • DCM as a co-solvent (optional)

    • 1 M HCl

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in pyridine or a mixture of pyridine and DCM at 0 °C.

    • Slowly add the acyl chloride (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol: O-Alkylation

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

The Mitsunobu reaction is a powerful tool for converting the secondary alcohol into a variety of other functional groups with inversion of stereochemistry.[9][10][11] This is particularly valuable for exploring the structure-activity relationship (SAR) of different stereoisomers.

Protocol: Mitsunobu Reaction with a Carboxylic Acid Nucleophile

  • Reagents and Materials:

    • This compound

    • Triphenylphosphine (PPh₃) (1.5 equivalents)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

    • Carboxylic acid nucleophile (e.g., benzoic acid, acetic acid) (1.5 equivalents)

    • Anhydrous THF

  • Procedure:

    • Dissolve this compound (1.0 equivalent), the carboxylic acid (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[12]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.[12]

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualization of Derivatization Pathways

Derivatization_Pathways start Methyl 3-hydroxy- cyclobutanecarboxylate acid 3-Hydroxycyclobutane- carboxylic Acid start->acid  Ester Hydrolysis  (NaOH/H₂O) ester Ester Derivatives start->ester  Acylation  (Acyl Chloride,  Pyridine) ether Ether Derivatives start->ether  Williamson Ether Synthesis  (NaH, Alkyl Halide) inverted_ester Inverted Ester Derivatives start->inverted_ester  Mitsunobu Reaction  (Carboxylic Acid,  PPh₃, DIAD) amide Amide Derivatives acid->amide  Amide Coupling  (Amine, EDC)

Caption: Derivatization pathways from this compound.

Designing a Screening Library

The derivatization strategies outlined above allow for the creation of a diverse library of compounds. By systematically varying the amine in the amide coupling, the acyl group in the acylation reaction, the alkyl group in the ether synthesis, and the nucleophile in the Mitsunobu reaction, a wide range of chemical space can be explored.

Table 1: Representative Library of Derivatives

Scaffold Modification Reagent/Reaction Resulting Functional Group Example Substituents (R)
Amide Formation Amide Coupling-C(O)NHRBenzylamine, Morpholine, Aniline
Ester Formation Acylation-OC(O)RAcetyl, Benzoyl, Pivaloyl
Ether Formation Williamson Ether Synthesis-ORMethyl, Ethyl, Benzyl
Mitsunobu Reaction Various NucleophilesInverted Ester, Ether, etc.Benzoate, Acetate, Phenoxide

Biological Screening Cascade

Once a library of derivatives has been synthesized and purified, the next step is to assess their biological activity. A tiered screening approach is often employed, starting with broad, high-throughput screens to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Primary High-Throughput Screening (HTS)

The goal of primary HTS is to rapidly screen the entire library at a single concentration to identify compounds with a desired biological effect. The choice of assay will depend on the therapeutic area of interest.

a) Kinase Inhibitor Screening

Protein kinases are a major class of drug targets, particularly in oncology.[13][14] A variety of HTS-compatible kinase assays are available, often relying on fluorescence or luminescence readouts.[2][15]

Protocol: Generic Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Principle: This assay measures the amount of ADP produced by a kinase reaction. Inhibition of the kinase results in a lower ADP concentration, which is detected by a coupled enzymatic reaction that generates a luminescent signal.

  • Procedure Outline:

    • Dispense library compounds into a multi-well plate (e.g., 384-well).

    • Add the target kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period.

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Read the luminescence on a plate reader.

    • Hits are identified as compounds that significantly reduce the luminescent signal compared to controls.

b) Cell-Based Cytotoxicity Screening

This type of assay is crucial for identifying compounds with anticancer activity or for flagging compounds with general toxicity early in the drug discovery process.[3][16]

Protocol: MTT or CellTiter-Glo® Viability Assay

  • Principle: These assays measure the metabolic activity of viable cells. In the MTT assay, a tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product.[17] The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.[17]

  • Procedure Outline:

    • Seed a specific cancer cell line (or a panel of cell lines) into multi-well plates.

    • Allow the cells to adhere overnight.

    • Treat the cells with the library compounds at a single concentration.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add the MTT or CellTiter-Glo® reagent.

    • Incubate as required by the specific protocol.

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.

    • Hits are compounds that cause a significant reduction in signal, indicating a loss of cell viability.

c) GPCR (G-Protein Coupled Receptor) Screening

GPCRs are a large family of cell surface receptors that are important drug targets for a wide range of diseases.[][19]

Protocol: Calcium Flux Assay

  • Principle: Many GPCRs signal through the release of intracellular calcium. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to calcium.

  • Procedure Outline:

    • Plate cells expressing the target GPCR in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Add the library compounds to the wells.

    • Measure the fluorescence intensity over time using a plate reader with an injection system to add a known agonist (for antagonist screening) or to observe the direct effect of the compound (for agonist screening).

    • Hits are identified by a change in the fluorescence signal indicative of GPCR activation or inhibition.

Secondary Assays and Hit Confirmation

Compounds identified as "hits" in the primary screen are then subjected to secondary assays to:

  • Confirm their activity: Re-testing the active compounds.

  • Determine their potency: Generating dose-response curves to calculate IC₅₀ or EC₅₀ values.

  • Assess their selectivity: Testing against related targets to determine if their activity is specific.

  • Evaluate their metabolic stability: An early assessment of a compound's susceptibility to metabolism is crucial.

Protocol: Microsomal Stability Assay

  • Principle: This in vitro assay measures the rate at which a compound is metabolized by liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[1][20][21][22][23]

  • Procedure Outline:

    • Incubate the test compound with liver microsomes (e.g., human, rat) and an NADPH-regenerating system at 37°C.[20]

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction (e.g., with cold acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualization of the Biological Screening Workflow

Screening_Workflow cluster_0 Library Generation cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization lib_gen Synthesized Compound Library hts High-Throughput Screen (Single Concentration) lib_gen->hts kinase_assay Kinase Assay hts->kinase_assay cyto_assay Cytotoxicity Assay hts->cyto_assay gpcr_assay GPCR Assay hts->gpcr_assay hit_confirm Hit Confirmation kinase_assay->hit_confirm cyto_assay->hit_confirm gpcr_assay->hit_confirm dose_response Dose-Response (IC₅₀/EC₅₀) hit_confirm->dose_response selectivity Selectivity Profiling dose_response->selectivity metabolic_stability Metabolic Stability Assay selectivity->metabolic_stability lead_opt Lead Optimization (SAR Studies) metabolic_stability->lead_opt

Caption: A typical workflow for biological screening of a small molecule library.

Conclusion

The derivatization of this compound offers a powerful strategy for the generation of novel, three-dimensional small molecules for biological screening. The protocols outlined in this guide provide a robust starting point for creating a diverse chemical library. By coupling these synthetic efforts with a well-designed biological screening cascade, researchers can efficiently identify and optimize new lead compounds for drug discovery programs. The inherent "drug-like" properties of the cyclobutane scaffold make this an attractive and promising area for further investigation.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Yamaoka, Y., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1035-1044. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]

  • Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 141-155. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Wold, E. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 69, 14-21. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: (1R,2S,5R)-2-ISOPROPYL-5-METHYLCYCLOHEXYL-4-NITROBENZOATE. [Link]

  • ResearchGate. (n.d.). Williamson reaction of cyclobutanol 11 bh to form cyclobutyloxy ester 13. [Link]

  • Organic Chemistry. (2019). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Prestwick Chemical. (n.d.). Prestwick GPCR Drug Library. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PubMed. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS Publications. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(8), 2917-2940. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • The Royal Society of Chemistry. (2022). Heteroannulation of bicyclobutane derivatives via Au-catalyzed hydration to enol ethers and intramolecular cyclization. Chemical Communications, 58(84), 11825-11828. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • University of Calgary. (n.d.). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Google Patents. (2008). Synthesis of aminocyclopentane carboxylic acids.
  • RSC Publishing. (2020). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. CrystEngComm, 22(34), 5649-5656. [Link]

  • MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 11(10), 1226. [Link]

  • ScienceDirect. (2018). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 22(7), 865-880. [Link]

  • ResearchGate. (n.d.). Acylation of amines with different anhydrides. [Link]

  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 557–580. [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and inherent ring strain offer novel conformational constraints for small molecule drug candidates, enabling enhanced binding affinity, improved metabolic stability, and unique intellectual property positioning.[1] Methyl 3-hydroxycyclobutanecarboxylate, available as both cis and trans isomers, is a particularly valuable building block, providing a versatile handle for elaboration into more complex molecular architectures.[2]

However, the synthesis of functionalized cyclobutanes presents significant challenges, especially at an industrial scale. Controlling stereochemistry, managing ring strain, and developing purification methods that avoid costly and time-consuming chromatography are paramount. This application note provides a robust and scalable protocol for the synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate, focusing on a diastereoselective reduction pathway that is both high-yielding and amenable to large-scale production environments.

Strategic Analysis of Synthetic Routes

Several methods exist for the construction of the cyclobutane core, including [2+2] cycloadditions and ring expansions.[3][4] For the specific synthesis of this compound on a large scale, the most direct and economically viable approach begins with the corresponding ketone, Methyl 3-oxocyclobutanecarboxylate. The critical step is the stereoselective reduction of the ketone to the desired alcohol.

The choice of reducing agent is the pivotal factor dictating the diastereoselectivity of the final product.

  • Sodium borohydride (NaBH₄): A common and inexpensive reducing agent. However, it often provides a mixture of cis and trans isomers, necessitating challenging chromatographic separation, which is undesirable for scale-up.

  • Bulky Hydride Reagents (e.g., Lithium tri-tert-butoxyaluminum hydride): These reagents offer superior stereocontrol. The steric bulk of the hydride source favors attack from the less hindered face of the cyclobutanone ring, leading to a high diastereomeric ratio in favor of the cis product. This selectivity is the cornerstone of the scalable protocol detailed below.

A patented process highlights the effectiveness of this approach, achieving high yield and purity without the need for column chromatography.[5] This method forms the basis of our recommended protocol.

Overall Synthesis Workflow

The workflow is designed for efficiency and scalability, moving from the commercially available starting material to the purified final product in a streamlined process.

cluster_0 Process Stages Start Starting Material Methyl 3-oxocyclobutanecarboxylate Reduction Diastereoselective Reduction (LiAlH(OtBu)3, THF, -78°C) Start->Reduction Dissolution Quench Reaction Quench (Aqueous HCl) Reduction->Quench Controlled Addition Workup Extraction & Work-up (Ethyl Acetate) Quench->Workup Neutralization Purification Purification (Filtration & Concentration) Workup->Purification Phase Separation Product Final Product cis-Methyl 3-hydroxycyclobutanecarboxylate Purification->Product Isolation

Caption: High-level workflow for the scale-up synthesis.

Detailed Scale-Up Protocol: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

This protocol is adapted from a validated industrial process and is suitable for producing multi-kilogram quantities of the target compound.[5]

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
Methyl 3-oxocyclobutanecarboxylate>98%Sigma-Aldrich695-95-4
Lithium tri-tert-butoxyaluminum hydride1.0 M in THFSigma-Aldrich17476-04-9
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich109-99-9
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Hydrochloric Acid (HCl)6 M AqueousVWR7647-01-0
Diatomaceous Earth (Celite®)N/ASigma-Aldrich61790-53-2
Anhydrous Sodium SulfateACS GradeFisher Scientific7757-82-6

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled liquid addition.

  • Cooling system capable of reaching -78 °C (e.g., dry ice/acetone bath or cryo-cooler).

  • Filtration apparatus (e.g., Nutsche filter).

  • Large-scale rotary evaporator.

Reaction Mechanism: The Role of Steric Hindrance

The high diastereoselectivity of this reaction is a direct result of the steric bulk of the hydride reagent. The cyclobutanone ring exists in a puckered conformation. The hydride attacks the carbonyl carbon preferentially from the axial position to avoid steric clash with the substituents on the ring, resulting in the formation of the equatorial (cis) alcohol as the major product.

G start Methyl 3-oxocyclobutanecarboxylate intermediate [Transition State] Hydride attacks from less hindered face start->intermediate 1. THF, -78°C product cis-Methyl 3-hydroxycyclobutanecarboxylate reagent LiAlH(OtBu)3 (bulky hydride) reagent->intermediate intermediate->product 2. HCl Quench

Caption: Mechanism of stereoselective ketone reduction.

Step-by-Step Procedure

cluster_protocol Experimental Protocol Steps A 1. Charge Reactor - Methyl 3-oxocyclobutanecarboxylate (3.0 kg, 23.4 mol) - Anhydrous THF (30 L) B 2. Cool to -78 °C - Initiate stirring and apply cooling - Maintain inert N2 atmosphere A->B C 3. Add Reducing Agent - Slowly add LiAlH(OtBu)3 in THF (35.1 L, 35.1 mol, 1.5 eq) - Keep temp below -60 °C B->C D 4. Reaction Monitoring - Stir at -78 °C for 4 hours - Monitor by TLC (EtOAc/Hexane 1:1) C->D E 5. Quench Reaction - Slowly add 6 M HCl at ~0 °C - Adjust pH to 5-6 D->E F 6. Work-up & Extraction - Dilute with EtOAc (20 L) - Stir for 30 min E->F G 7. Filtration - Filter through diatomaceous earth - Wash pad with EtOAc (3x) F->G H 8. Phase Separation - Separate layers - Extract aqueous phase with EtOAc G->H I 9. Concentration - Combine organic phases - Dry over Na2SO4, filter, and concentrate in vacuo H->I J 10. Final Product - Obtain light yellow liquid (Yield: ~88%) I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your synthetic yield and purity. This document moves beyond a simple protocol, offering insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its unique four-membered ring scaffold which imparts desirable three-dimensional characteristics to drug candidates. The stereochemistry of the hydroxyl group relative to the methyl ester (cis or trans) is often crucial for biological activity. The most common synthetic route involves the reduction of Methyl 3-oxocyclobutanecarboxylate. This guide will focus on optimizing this key transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is Methyl 3-oxocyclobutanecarboxylate. It can be synthesized by the esterification of 3-oxocyclobutanecarboxylic acid in methanol with a catalytic amount of strong acid, such as concentrated sulfuric acid.[1]

Q2: Which reducing agents are suitable for this transformation?

A variety of hydride-donating reagents can be used to reduce the ketone. The choice of reducing agent is critical as it influences the stereoselectivity (cis:trans ratio) of the product. Common choices include:

  • Sodium borohydride (NaBH₄): A mild and inexpensive reducing agent.

  • Lithium aluminium hydride (LiAlH₄): A very powerful and less selective reducing agent.

  • Bulky reducing agents: Such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) and selectrides (L-selectride®, N-selectride®), which can offer higher stereoselectivity.[2][3][4]

Q3: How can I control the stereochemistry (cis vs. trans) of the product?

The stereoselectivity of the reduction is influenced by several factors:

  • Choice of Reducing Agent: Bulky reducing agents tend to favor the formation of the cis isomer due to steric hindrance, forcing the hydride to attack from the less hindered face of the cyclobutanone ring.[2][3][4]

  • Reaction Temperature: Lowering the reaction temperature generally increases the stereoselectivity, favoring the thermodynamically more stable product.[2][3]

  • Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The starting material, Methyl 3-oxocyclobutanecarboxylate, is more polar than the product, this compound. A suitable eluent system, such as a mixture of hexane and ethyl acetate, will show a clear separation between the starting material and the product spots. The reaction is considered complete when the starting material spot is no longer visible by TLC.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture (especially with LiAlH₄).1. Use a fresh, unopened bottle of the reducing agent. 2. Increase the molar equivalents of the reducing agent. 3. Allow the reaction to warm to the recommended temperature. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Yield 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Side reactions.1. Monitor the reaction by TLC to ensure complete consumption of the starting material. 2. Be careful during extractions to avoid emulsions. Optimize chromatography conditions to minimize product loss. 3. See "Potential Side Reactions" section below.
Poor Stereoselectivity (Incorrect cis:trans ratio) 1. Inappropriate choice of reducing agent. 2. Reaction temperature is too high. 3. Solvent effects.1. For higher cis selectivity, use a bulkier reducing agent like LiAlH(Ot-Bu)₃ or L-selectride.[2][3][4] 2. Perform the reaction at a lower temperature (e.g., -78 °C).[2][3] 3. Experiment with different anhydrous solvents (e.g., THF, Et₂O, CH₂Cl₂).
Presence of Impurities after Purification 1. Incomplete separation during chromatography. 2. Formation of closely related side products. 3. Contamination from starting materials or reagents.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Identify the side products (if possible by MS) and adjust reaction conditions to minimize their formation. 3. Ensure the purity of the starting material and use high-purity solvents and reagents.
Potential Side Reactions
  • Over-reduction: With powerful reducing agents like LiAlH₄, there is a small risk of reducing the ester functionality, although this is generally much less reactive than the ketone.

  • Epimerization: Under certain basic or acidic conditions during workup, the stereocenter at the carbon bearing the ester group could potentially epimerize. A neutral or mildly acidic workup is recommended.

Detailed Experimental Protocols

Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

This protocol is adapted from a reported synthesis and is optimized for high cis-selectivity.[5]

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Celite®

Procedure:

  • Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous THF in an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in anhydrous THF to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 hexane:ethyl acetate).

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 6 M HCl at -78 °C until the pH of the aqueous layer is between 5 and 6.

  • Allow the mixture to warm to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove any aluminum salts.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to obtain pure cis-Methyl 3-hydroxycyclobutanecarboxylate.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Anhydrous THF cool Cool to -78 °C start->cool add_reagent Add LiAlH(Ot-Bu)₃ Solution cool->add_reagent react Stir at -78 °C for 4h add_reagent->react monitor Monitor by TLC react->monitor quench Quench with 6M HCl monitor->quench warm Warm to Room Temp. quench->warm filter Filter through Celite warm->filter extract Extract with Ethyl Acetate filter->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Optimization of Stereoselectivity

The following table, based on data from a study on the reduction of 3-substituted cyclobutanones, illustrates the effect of different reducing agents and temperatures on the cis:trans ratio of the resulting alcohol.[2][3] While the substrate in the study is not identical, the trends are highly relevant for optimizing the synthesis of this compound.

Reducing AgentTemperature (°C)Approximate cis:trans Ratio
LiAlH₄25>90:10
L-selectride®-78>95:5
N-selectride®-78>95:5

This data suggests that using a bulky reducing agent at low temperatures is the most effective strategy for maximizing the yield of the cis isomer.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield cluster_tlc_analysis TLC Analysis cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions cluster_purification_issue Purification Issue start Low Yield of Product check_tlc Check TLC of Crude Product start->check_tlc sm_present Starting Material Present? check_tlc->sm_present multiple_spots Multiple Unidentified Spots? check_tlc->multiple_spots sm_present->multiple_spots No incomplete_sol Increase reaction time or equivalents of reducing agent. Check reagent quality. sm_present->incomplete_sol Yes side_rxn_sol Adjust reaction conditions (e.g., lower temperature). Analyze side products by MS. multiple_spots->side_rxn_sol Yes purification_sol Optimize chromatography. Check for product loss during workup. multiple_spots->purification_sol No

Caption: Decision tree for troubleshooting low yield.

Analytical Methods

Accurate characterization of the final product is crucial. Here are the recommended analytical techniques:

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 1:1 Hexane:Ethyl Acetate (adjust as needed)

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Rf: The product alcohol will have a lower Rf value than the starting ketone. For trans-Methyl 3-hydroxycyclobutanecarboxylate, an Rf of 0.38 has been reported in this solvent system.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the structure and stereochemistry. For the trans isomer, the following peaks have been reported (400 MHz, CDCl₃): δ 2.18-2.25 (m, 2H), 2.55-2.61 (m, 2H), 3.01-3.08 (m, 1H), 3.70 (s, 3H), 4.53-4.61 (m, 1H).[6] The chemical shifts and coupling constants of the protons on the cyclobutane ring will differ between the cis and trans isomers.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the molecule and can help confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC: A suitable GC method with a non-polar column can be used to assess the purity and determine the cis:trans ratio of the product.

  • MS: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an ester, which can be used to confirm the identity of the product.

References

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • ACS Publications. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]

  • Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]

  • PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Retrieved from [Link]

  • ACS Publications. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithium tri-t-butoxyaluminum hydride. Retrieved from [Link]

  • NPTEL. (n.d.). Reduction Reactions. Retrieved from [Link]

  • HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]

  • MDPI. (n.d.). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). Methyl cis-3-hydroxycyclobutanecarboxylate. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Exhaustive Reduction of Esters, Carboxylic Acids and Carbamates to Methyl Groups Catalyzed by Boronic Acids. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 3-hydroxycyclobutanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Methyl 3-hydroxycyclobutanecarboxylate isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the stereoisomers of this valuable cyclobutane scaffold. The 1,3-disubstituted cyclobutane motif is a key structural element in modern pharmaceuticals, acting as a conformationally restricted linker or an aryl isostere.[1] Achieving high isomeric purity is therefore not just an analytical challenge, but a critical prerequisite for clinical success.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists frequently encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and troubleshoot them effectively.

Part 1: The First Challenge - Separating Diastereomers (cis vs. trans)

The initial mixture of this compound typically contains both cis and trans diastereomers. As diastereomers have different physical properties, their separation is more straightforward than enantiomeric resolution and should be the first purification goal.

dot

Isomer_Separation_Workflow cluster_start Starting Material cluster_diastereomer Diastereomer Separation cluster_enantiomer Enantiomeric Resolution cluster_final Pure Isomers Start Racemic Mixture (cis-R, cis-S, trans-R, trans-S) DiastereomerSep Column Chromatography or Fractional Crystallization Start->DiastereomerSep Cis_Racemate Racemic cis-Isomer DiastereomerSep->Cis_Racemate Trans_Racemate Racemic trans-Isomer DiastereomerSep->Trans_Racemate ChiralSep1 Chiral HPLC, Enzymatic Resolution, or Derivatization Cis_Racemate->ChiralSep1 ChiralSep2 Chiral HPLC, Enzymatic Resolution, or Derivatization Trans_Racemate->ChiralSep2 Cis_R cis-R ChiralSep1->Cis_R Cis_S cis-S ChiralSep1->Cis_S Trans_R trans-R ChiralSep2->Trans_R Trans_S trans-S ChiralSep2->Trans_S

Caption: General workflow for the separation of all four stereoisomers.

Q1: What is the most common initial method for separating the cis and trans diastereomers of this compound?

A1: The most common and accessible method is flash column chromatography on silica gel. The difference in polarity between the cis and trans isomers, arising from their different spatial arrangements and intramolecular hydrogen bonding potential, is usually sufficient to allow for separation with an appropriate solvent system. A typical starting point would be a hexane/ethyl acetate or dichloromethane/methanol gradient.

Q2: My silica gel column chromatography provides poor separation between the cis and trans isomers. What are my troubleshooting options?

A2: If you're experiencing co-elution, consider the following:

  • Optimize the Solvent System: The polarity of your mobile phase is critical. If the isomers are eluting too quickly (high Rf), decrease the polarity by reducing the percentage of the more polar solvent (e.g., ethyl acetate). If they are moving too slowly, increase the polarity. Running thin-layer chromatography (TLC) with several different solvent systems is the most efficient way to identify an optimal mobile phase that maximizes the difference in Rf values (ΔRf) between the two spots.

  • Improve Column Efficiency: Ensure your column is packed properly to avoid channeling. A longer, narrower column can provide better resolution than a short, wide one. Use a finer mesh silica gel for higher surface area and better separation, though this will increase backpressure.

  • Consider Derivatization: If the hydroxyl group is the primary source of peak tailing or poor separation, you can protect it (e.g., as a silyl ether or acetate). The resulting diastereomeric esters will have different polarity profiles and may separate more cleanly. This, however, adds extra steps of protection and deprotection to your synthesis.

  • Explore an Alternative Strategy: If chromatography fails, fractional crystallization of the diastereomeric mixture can be effective, although it is often more art than science. If the ester can be hydrolyzed to the corresponding carboxylic acids, these may have significantly different solubilities, allowing for easier separation by crystallization before re-esterification.[2][3]

Part 2: The Core Challenge - Enantiomeric Resolution

Once the diastereomers are separated, you are left with two racemic mixtures: (R/S)-cis-Methyl 3-hydroxycyclobutanecarboxylate and (R/S)-trans-Methyl 3-hydroxycyclobutanecarboxylate. The separation of these enantiomers requires a chiral environment. We will cover the three primary industrial and laboratory methods.

Subsection 2.1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers directly. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Q3: How do I select the right chiral stationary phase (CSP) for my separation?

A3: Column selection is an empirical process, but can be guided by the structure of your analyte.[4] For this compound, which has a hydroxyl group (hydrogen bond donor/acceptor) and an ester group (dipole interactions), polysaccharide-based columns are an excellent starting point.

CSP TypeCommon PhasesPrimary Interaction ModesRecommended Screening Solvents
Polysaccharide-Based CHIRALPAK® IA, IB, IC, etc. (Immobilized Amylose/Cellulose derivatives)Hydrogen bonding, dipole-dipole, steric inclusionNormal Phase: Hexane/Isopropanol, Hexane/EthanolReversed-Phase: Water/Acetonitrile, Water/Methanol
Pirkle-Type (π-acid/π-base) Whelk-O® 1, ULMOπ-π stacking, hydrogen bonding, dipole-dipoleNormal Phase: Hexane/Isopropanol (+ acidic/basic modifier)
Macrocyclic Glycopeptide CHIRALPAK® QD-AX, QN-AXIon-exchange, hydrogen bondingPolar Ionic Mode: Typically requires acid/base modifiers in polar organic solvents.

Expert Tip: Immobilized polysaccharide columns (like CHIRALPAK IA, IB) are highly robust and compatible with a wider range of solvents compared to coated columns, making them a safer and more versatile choice for initial method development.[5]

Q4: I have a chiral column, but I'm seeing poor or no separation. How do I optimize the method?

A4: This is a classic method development problem. Follow a systematic approach. Remember the rule of "one": never change more than one thing at a time.[6]

dot

HPLC_Troubleshooting Start Poor Peak Resolution MobilePhase Optimize Mobile Phase Start->MobilePhase OrganicMod Vary Organic Modifier % MobilePhase->OrganicMod Yes Temperature Optimize Temperature MobilePhase->Temperature No Improvement ChangeAlcohol Switch Alcohol (IPA vs. EtOH) OrganicMod->ChangeAlcohol AddModifier Add Acidic/Basic Modifier (e.g., 0.1% TFA/DEA) ChangeAlcohol->AddModifier TempRange Screen 15°C to 40°C Temperature->TempRange Yes FlowRate Adjust Flow Rate Temperature->FlowRate No Improvement LowerFlow Decrease for better efficiency FlowRate->LowerFlow Yes NewColumn Try Different CSP FlowRate->NewColumn No Improvement

Caption: A logical decision tree for troubleshooting poor HPLC peak resolution.

  • Optimize the Mobile Phase: This is the most impactful parameter.

    • Organic Modifier Percentage: In normal phase (e.g., Hexane/Isopropanol), vary the alcohol percentage in small increments (e.g., 2-5%). Small changes can dramatically affect selectivity.[7]

    • Organic Modifier Type: The type of alcohol used (Isopropanol vs. Ethanol) can invert the elution order. It's crucial to screen both.

    • Additives: For compounds with acidic or basic sites, peak shape can be poor due to interactions with residual silanols on the silica support. Adding a small amount of a modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) for acids, 0.1% Diethylamine (DEA) for bases) can significantly improve peak symmetry.[7]

  • Optimize Column Temperature: Temperature affects the thermodynamics of interaction between the analyte and the CSP. Systematically vary the temperature (e.g., in 5°C increments from 15°C to 40°C) to find the optimum. Lower temperatures often increase resolution but also increase backpressure.[7]

Q5: My peaks are tailing badly, even after mobile phase optimization. What's the cause?

A5: Peak tailing is typically caused by secondary, undesirable interactions or column overload.

  • Cause 1: Column Overload: You are injecting too much sample. The stationary phase becomes saturated, leading to a non-Gaussian peak shape.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you have identified the problem.[7]

  • Cause 2: Secondary Silanol Interactions: The hydroxyl group on your analyte can interact strongly with acidic silanol groups on the silica surface of the CSP, causing tailing.

    • Solution: As mentioned in Q4, add a competing modifier to the mobile phase. For a neutral/weakly acidic compound like yours, a small amount of acid (TFA) or a competing alcohol (Methanol) might help.[7]

  • Cause 3: Column Contamination/Degradation: Strongly adsorbed impurities from previous samples may have contaminated the head of the column.

    • Solution: Flush the column according to the manufacturer's instructions. In severe cases, especially with immobilised phases, a regeneration protocol may be necessary.[5] If performance does not improve, the column may be irreversibly damaged.

Subsection 2.2: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful technique that uses the stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture. For an ester like this compound, a lipase can selectively hydrolyze one enantiomer to the carboxylic acid, or selectively acylate the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted.

Q6: How does Enzymatic Kinetic Resolution work for my compound?

A6: For your specific molecule, the most common approach would be an irreversible transesterification of the hydroxyl group. The racemic this compound is reacted with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) much faster than the other. When the reaction reaches ~50% conversion, you are ideally left with the unreacted S-enantiomer and the acetylated R-enantiomer, which can then be easily separated by standard chromatography due to their large polarity difference.

dot

EKR_Cycle cluster_products Products at ~50% Conversion Racemate Racemic Substrate (R-OH and S-OH) Enzyme Lipase (e.g., CAL-B) Racemate->Enzyme Product Acylated Product (R-OAc) Enzyme->Product Fast Reaction Unreacted Unreacted Substrate (S-OH) Enzyme->Unreacted Slow/No Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme

Caption: Schematic of an Enzymatic Kinetic Resolution (EKR) process.

Q7: I've run an EKR, but the enantiomeric excess (ee) of my product and remaining starting material is low. What went wrong?

A7: Low enantioselectivity (expressed as the E-value) is a common issue. Several factors could be at play:

  • Wrong Enzyme: Not all lipases are created equal. Their active sites are highly specific. The most common and robust lipase for screening is immobilized Candida antarctica Lipase B (CAL-B, often sold as Novozym® 435).[8][9] If CAL-B fails, you must screen other lipases (e.g., from Pseudomonas cepacia, Aspergillus niger).[10]

  • Suboptimal Acyl Donor: Using an enol ester like vinyl acetate or isopropenyl acetate makes the reaction irreversible, which is crucial for high ee.[11] The tautomerization of the enol leaving group to acetaldehyde or acetone prevents the reverse reaction.

  • Incorrect Solvent: The solvent can dramatically affect enzyme activity and selectivity. Start with a non-polar organic solvent like hexane, heptane, or MTBE. Avoid highly polar solvents like DMSO or DMF which can strip essential water from the enzyme and denature it.

  • Reaction Temperature: Lipases have an optimal temperature range, typically between 30-60°C.[12] Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low result in impractically slow reaction rates.

  • Reaction Reversibility: If you are not using an enol ester, the reaction may be reversible. For example, in a simple transesterification with ethyl acetate, the ethanol by-product can drive the reverse reaction, eroding the ee over time.[11] Performing the reaction under vacuum to remove a volatile alcohol by-product can circumvent this.[11]

Common Lipases for EKRAcyl Donor ExamplesTypical Solvents
Candida antarctica Lipase B (CAL-B)Vinyl acetate, Isopropenyl acetate, Ethyl acetateHeptane, MTBE, Toluene
Pseudomonas cepacia Lipase (PSL)Vinyl acetate, Acetic anhydrideDiisopropyl ether, Hexane
Aspergillus niger Lipase (ANL)Vinyl acetateToluene, THF

Q8: The reaction stops before 50% conversion, or the enzyme seems to die after one use. Why?

A8: This points to enzyme deactivation.

  • By-product Inhibition/Deactivation: If using vinyl acetate, the acetaldehyde by-product can deactivate some enzymes.[11] If this is suspected, using a different acyl donor or a more robust enzyme is necessary.

  • Incorrect Water Activity: Enzymes require a tiny amount of water to maintain their conformational integrity and activity. Anhydrous conditions can be detrimental. However, too much water will promote the competing hydrolysis reaction instead of the desired acylation. Sometimes, adding molecular sieves to control the water content is beneficial.

  • Mechanical Stress: If you are using an immobilized enzyme in a stirred tank reactor, aggressive stirring can cause attrition of the support beads, leading to enzyme leaching and loss of activity.[8] Using an overhead stirrer at a moderate speed or a shaker is preferable to a magnetic stir bar. For larger scales, a packed-bed or loop reactor prevents mechanical damage.[8]

Subsection 2.3: Diastereomeric Salt Formation

This classical resolution method involves converting the racemic mixture into a pair of diastereomers that can be separated by crystallization. For your molecule, this requires hydrolyzing the methyl ester to the corresponding racemic cis- or trans-3-hydroxycyclobutanecarboxylic acid. This racemic acid is then reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts.

Q9: How do I choose a resolving agent and a crystallization solvent?

A9: The selection is critical and often requires screening.

  • Choosing the Resolving Agent: For a target carboxylic acid, you need a chiral amine. Common, commercially available resolving agents include (R)- or (S)-1-phenylethylamine, quinine, brucine, or ephedrine. The goal is to find an agent that forms a salt with your acid that crystallizes well and where one diastereomeric salt is significantly less soluble than the other in a given solvent.[13][14]

  • Choosing the Solvent: The solubility difference between the diastereomeric salts is highly solvent-dependent.[13] You must screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof). The ideal solvent is one in which one salt is sparingly soluble (will crystallize out) while the other remains in the mother liquor.

Q10: The crystals I obtained are not diastereomerically pure. How can I improve the resolution?

A10: This indicates that the solubilities of your two diastereomeric salts are too similar in the chosen solvent, or that you have a eutectic mixture or a solid solution.

  • Recrystallization: A single crystallization is rarely sufficient. Multiple recrystallizations of the less-soluble salt are often necessary to achieve high diastereomeric purity.

  • Solvent Screening: This is your most powerful tool. A different solvent can dramatically alter the relative solubilities. Try a range of solvents with different polarities.

  • Temperature Control: Ensure you are cooling the crystallization mixture slowly. A slow cooling rate promotes the formation of well-ordered crystals of the less-soluble diastereomer, whereas rapid cooling ("crashing out") can trap the more-soluble diastereomer in the crystal lattice.

  • Check Stoichiometry: Using a non-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the yield and purity of the desired enantiomer.[15]

After separation, the pure diastereomeric salt is treated with acid to liberate the enantiomerically pure carboxylic acid and recover the resolving agent.

References

Technical Support Center: Chromatographic Separation of cis and trans Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of cis and trans isomers of Methyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these geometric isomers.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the separation of cis and trans isomers of this compound so challenging?

Separating geometric isomers like the cis and trans forms of this compound is inherently difficult because they possess identical molecular weights and functional groups. This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The rigid, strained four-membered ring of cyclobutane derivatives can lead to unique interactions with stationary phases.[2] The trans isomer is typically more linear, while the cis isomer has a bent conformation. These conformational differences can be leveraged by selecting a chromatographic system that is highly sensitive to molecular shape.[1]

Q2: What are the most common chromatographic techniques for separating these diastereomers?

The choice of technique depends on the required purity, scale of the separation, and the available instrumentation. The most frequently employed methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful and common method for both analytical and small-scale preparative work due to its high resolving power.[1][2] It can be performed in either normal-phase or reversed-phase mode.

  • Flash Chromatography: Ideal for larger-scale preparative separations where high resolution is secondary to throughput. It is a cost-effective way to obtain reasonably pure isomers from a crude reaction mixture.[2]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC.[3][4] SFC uses supercritical CO₂ as the main mobile phase, which reduces the use of toxic organic solvents and can offer unique selectivity and faster separations, making it excellent for both analytical and preparative scales.[3]

  • Gas Chromatography (GC): If the isomers are sufficiently volatile and thermally stable, GC can provide excellent resolution, particularly when using capillary columns with specialized stationary phases.[4][5]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Q3: My HPLC analysis shows broad, overlapping, or co-eluting peaks for the cis and trans isomers. How can I improve the resolution?

Poor resolution is a common problem that can be solved by systematically optimizing your method. The separation of diastereomers is a matter of finding the right column and mobile phase combination.[6]

The interaction between the isomers and the stationary phase is the foundation of the separation.[7][8] The choice between normal-phase and reversed-phase chromatography is the first critical decision and depends on the isomers' polarity.[2]

  • Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This mode is often successful for separating diastereomers.[6][9] Unmodified silica columns are a good starting point.[6][10]

  • Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase (e.g., C18, C8, Phenyl) and a polar mobile phase (e.g., acetonitrile/water). This is a versatile and common choice, but may require more screening of different stationary phases to find adequate selectivity.

Troubleshooting Actions:

  • Switch Separation Modes: If you are struggling in reversed-phase, consider trying a normal-phase method, and vice-versa. The selectivity can be dramatically different.

  • Screen Different Achiral Columns: Do not assume all C18 columns are the same. Try columns with different surface chemistries. A Phenyl or Pentafluorophenyl (PFP) phase can offer alternative selectivity for isomers due to π-π interactions.[6][11] For normal phase, cyano (CN) or amino (NH2) columns can provide different interactions compared to standard silica.[6]

The mobile phase composition directly influences the retention and selectivity of the separation.

Troubleshooting Actions:

  • Adjust Solvent Strength:

    • In Normal Phase , systematically vary the ratio of the polar modifier (e.g., ethyl acetate or isopropanol) in the non-polar solvent (e.g., hexane). A shallower gradient or a weaker isocratic mobile phase will increase retention times and may improve resolution.

    • In Reversed Phase , adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to water. Trying methanol instead of acetonitrile can sometimes resolve tricky isomer pairs due to different solvent properties.

  • Consider Mobile Phase Additives: While less common for neutral diastereomers, trace amounts of additives can sometimes sharpen peaks by deactivating residual active sites on the stationary phase. For example, a small amount of an acid or base can be helpful if secondary interactions are suspected.[12] In normal-phase chromatography, be aware that even trace amounts of water in your solvents can significantly affect selectivity and reproducibility.[13]

  • Control System Temperature: Operate the column in a temperature-controlled compartment. Varying the temperature (e.g., testing at 25°C, 40°C, and 60°C) can alter selectivity and sometimes dramatically improve the separation of isomers.

Operational errors can often mimic poor chemistry. Ensure your system and sample preparation are not the source of the problem.

Troubleshooting Actions:

  • Avoid Column Overload: Injecting too much sample is a common cause of peak broadening and poor resolution.[12] Reduce the injection volume or sample concentration and re-run the analysis.

  • Use an Appropriate Sample Solvent: Dissolve your sample in a solvent that is weaker than or identical to the mobile phase.[2][14] Injecting a sample in a strong solvent will cause peak distortion and fronting.[14]

  • Check the Flow Rate: Lowering the flow rate often increases the number of theoretical plates and can improve resolution, although it will lengthen the run time.[2]

  • Ensure Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection, especially when changing solvents or running gradients.[3] Fluctuations in mobile phase composition can cause retention time variability.[15]

Data Presentation: Representative Starting Conditions for HPLC Method Development

ParameterNormal-Phase HPLCReversed-Phase HPLC
Column Silica, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase n-Hexane / Isopropanol (95:5 v/v)Acetonitrile / Water (30:70 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nm or RI DetectorUV at 210 nm
Temperature Ambient (or controlled at 25°C)Ambient (or controlled at 25°C)
Injection Vol. 5-10 µL5-10 µL
Sample Conc. 1 mg/mL in mobile phase1 mg/mL in mobile phase

Visualization: Troubleshooting Workflow for Poor HPLC Resolution

G cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Outcome start Poor Resolution or Co-elution of Isomers check_params Check System Parameters (Overload, Solvent, Flow Rate) start->check_params opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_params->opt_mp If no improvement success Baseline Separation Achieved check_params->success Resolved change_sp Change Stationary Phase (e.g., C18 -> Phenyl or NP -> RP) opt_mp->change_sp If no improvement opt_mp->success Resolved change_sp->success Resolved fail Resolution Still Poor change_sp->fail If no improvement consider_alt Consider Alternative Technique (SFC, GC) fail->consider_alt

Caption: A systematic workflow for troubleshooting poor isomer separation in HPLC.

Troubleshooting Guide: Preparative & Alternative Techniques
Q4: How can I improve my preparative separation using flash chromatography? The collected fractions are impure.

Flash chromatography is a balance between speed and resolution. If your fractions are cross-contaminated, you need to increase the selectivity of your method.

Troubleshooting Actions:

  • Develop the Method on TLC First: Thin Layer Chromatography (TLC) is an essential tool for scouting the right mobile phase. Aim for a solvent system that gives a resolution factor (Rf) difference of at least 0.1 between the two spots, with the lower spot having an Rf of ~0.2-0.3.

  • Use a Shallow Gradient: A steep gradient will rush the compounds through the column, causing them to elute closer together. Use a long, shallow gradient that slowly increases the polarity of the mobile phase.[2]

  • Proper Column Packing and Loading: Ensure your silica gel is packed uniformly without any cracks or channels.[2] Dissolve your crude mixture in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. This "dry loading" technique prevents sample diffusion at the top of the column and results in sharper bands.[2]

  • Do Not Overload the Column: A common rule of thumb is to load 1-10% of the silica gel weight with your crude sample. Overloading is a primary cause of poor separation in preparative chromatography.

Q5: Could Supercritical Fluid Chromatography (SFC) be a better choice for my separation?

SFC is an excellent technique for separating isomers and is often considered a powerful alternative to normal-phase HPLC.[3]

When to Consider SFC:

  • For Preparative Separations: SFC is particularly advantageous for preparative work because the primary mobile phase component, CO₂, evaporates upon depressurization, making sample recovery rapid and simple.

  • For Polar Compounds: SFC excels at analyzing polar compounds that are challenging to retain in reversed-phase HPLC.

  • When Seeking "Green" Alternatives: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly choice.[16]

Getting Started with SFC: SFC often utilizes the same stationary phases as normal-phase HPLC, such as silica, amino, and diol phases.[11] A common mobile phase is CO₂ with a small percentage of a polar modifier, typically methanol.[3] Due to its unique properties, SFC can provide different selectivity compared to HPLC, potentially resolving isomers that are difficult to separate otherwise.[3]

Experimental Protocols
Protocol 1: General Procedure for HPLC Method Development

This protocol provides a starting point for separating the cis and trans isomers.

  • Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in a 50:50 mixture of acetonitrile and water (for RP-HPLC) or hexane and isopropanol (for NP-HPLC). Filter the solution through a 0.45 µm syringe filter.[1]

  • Column Equilibration: Equilibrate the chosen analytical column (e.g., C18 or silica) with the initial mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 15-30 minutes).[3]

  • Injection: Inject a small volume (5-10 µL) of the sample onto the column.[3]

  • Data Acquisition: Run the analysis under isocratic conditions with the starting mobile phase. If both isomers elute too quickly or too slowly, adjust the solvent strength accordingly. If resolution is poor, begin systematic optimization as described in the troubleshooting guide.

  • Analysis: Determine the retention times of the two isomers and calculate the resolution factor (Rs). Aim for an Rs value of >1.5 for baseline separation.

Protocol 2: Preparative Flash Chromatography
  • Sample Preparation for Loading: Dissolve the crude mixture (e.g., 1 gram) in a minimal amount of a suitable solvent like dichloromethane. Add 2-3 grams of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel (e.g., 50 grams) in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack it uniformly, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Carefully add the prepared dry-loaded sample to the top of the packed silica bed, forming a thin, even layer.[2]

  • Elution: Begin elution with the non-polar solvent. Gradually and slowly increase the polarity by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient, as determined by prior TLC analysis.[2]

  • Fraction Collection: Collect fractions of the eluate continuously.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure cis and trans isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified compounds.[2]

Visualization: Principle of Chromatographic Separation

G The cis isomer (more polar/bent) interacts more strongly with a polar stationary phase, leading to a longer retention time compared to the less interactive trans isomer. cluster_0 Chromatography Column p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 t0 t0 t1 t1 t2 t2 t3 t3 t4 t4 t5 t5

Sources

Technical Support Center: Stereoselective Synthesis of Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this valuable synthetic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Introduction: The Stereochemical Challenge

The synthesis of this compound from its precursor, methyl 3-oxocyclobutanecarboxylate, presents a significant stereochemical hurdle. The reduction of the ketone can result in two diastereomers: cis and trans. Furthermore, if the synthesis is asymmetric, controlling the enantioselectivity is also critical. The relative orientation of the hydroxyl and ester groups is dictated by the facial selectivity of the hydride attack on the carbonyl. Achieving high selectivity for a single isomer is often paramount for its intended application and requires precise control over reaction parameters.

This guide will focus primarily on the most common and versatile method for this transformation: the catalytic hydrogenation of methyl 3-oxocyclobutanecarboxylate.

Troubleshooting & FAQs: Diastereoselective Reduction

This section addresses the most frequently encountered issues regarding the control of cis and trans isomer ratios.

Question 1: My reduction of methyl 3-oxocyclobutanecarboxylate yields a mixture of cis and trans isomers. How can I selectively synthesize the cis-isomer?

Answer: Achieving high cis-selectivity is a common objective. The formation of the cis isomer is generally favored by hydride-donating reagents, where the approach of the hydride is sterically directed.[1][2]

Core Insight: Many standard hydride reductions of 3-substituted cyclobutanones are highly selective for the cis alcohol, regardless of the steric bulk of the hydride reagent.[2] This is because the hydride preferentially attacks from the face opposite to the substituent, which is the less sterically hindered approach.[1]

Troubleshooting Strategies:

  • Choice of Reducing Agent:

    • Bulky Metal Hydrides: Reagents like Lithium tri-tert-butoxyaluminum hydride (L-Selectride) are effective in producing the cis isomer. A known procedure involves dissolving methyl 3-oxocyclobutanecarboxylate in THF, cooling to -78°C, and adding a THF solution of lithium tri-tert-butoxyaluminum hydride.[3]

    • Sodium Borohydride (NaBH₄): This is a cost-effective and common reagent that often provides good cis-selectivity. The reduction of similar cyclobutylidene derivatives with NaBH₄ has been shown to be highly cis-selective.[4]

  • Temperature Control: Lowering the reaction temperature can enhance stereoselectivity.[1][2] Running the reaction at temperatures such as -78°C minimizes the kinetic energy of the reactants, allowing the subtle steric and electronic preferences that favor the cis product to dominate.

  • Solvent Polarity: Decreasing the polarity of the solvent can also improve cis-selectivity.[2] Solvents like THF or diethyl ether are generally preferred over more polar solvents like methanol for these types of reductions.

Question 2: How can I favor the formation of the trans-isomer?

Answer: Synthesizing the trans-isomer is often more challenging as it requires overcoming the inherent steric preference for cis-addition. This typically involves using catalytic hydrogenation with specific catalysts that can influence the substrate's presentation to the catalyst surface.

Troubleshooting Strategies:

  • Catalytic Hydrogenation with Specific Catalysts: While many hydrogenation catalysts also favor the cis product, certain systems can be tuned to produce the trans isomer. This often involves a mechanism where the substrate coordinates to the metal in a specific orientation.

  • Isomerization and Separation: In some cases, it may be more practical to synthesize a mixture of isomers and then separate them. Techniques like column chromatography or fractional distillation can be employed.[5] For some classes of molecules, complex formation with salts like lithium bromide has been used to selectively precipitate one isomer from a mixture.[6]

Troubleshooting & FAQs: Asymmetric Synthesis

For applications requiring a single enantiomer, an asymmetric reduction is necessary. This is almost exclusively achieved through catalytic asymmetric hydrogenation.

Question 3: I need to synthesize a specific enantiomer of this compound. What is the best approach?

Answer: The most effective method for enantioselective synthesis is the asymmetric hydrogenation of methyl 3-oxocyclobutanecarboxylate using a chiral catalyst. Ruthenium-based catalysts with chiral phosphine ligands are the industry standard for the hydrogenation of β-keto esters.[7][8]

Key Catalyst Systems:

  • Ru-BINAP Systems: Ruthenium complexes with the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective. For example, the Ru-((R)-BINAP) complex is known to catalyze the asymmetric hydrogenation of various β-ketoesters to their corresponding chiral alcohols with high yields and excellent enantiomeric excess (up to 99% ee).[8]

  • Other Chiral Ligands: A vast array of chiral ligands has been developed for this purpose. The choice of ligand is crucial as it is the primary source of asymmetric induction.[8]

Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-oxocyclobutanecarboxylate

This protocol is a representative example based on established procedures for similar substrates.[9]

  • Catalyst Preparation (in situ): In a glovebox, to a degassed solution of [RuCl₂(p-cymene)]₂ in dry, degassed solvent (e.g., methanol or ethanol), add a solution of the chiral ligand (e.g., (R)-BINAP) in the same solvent. Stir the mixture at room temperature to form the active catalyst complex.

  • Reaction Setup: In a high-pressure reactor, add the substrate, methyl 3-oxocyclobutanecarboxylate, and the prepared catalyst solution.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 4-50 bar). Heat the reaction to the optimal temperature (e.g., 40-80°C) and stir until the reaction is complete (monitored by GC or TLC).

  • Workup: After cooling and carefully venting the reactor, concentrate the reaction mixture. The crude product can then be purified by column chromatography.

ParameterRecommended RangeRationale
Catalyst Ru-BINAP, Ru-TolBINAPProven high efficiency and enantioselectivity for β-keto esters.[8][9]
Solvent Methanol, EthanolProtic solvents are often effective for these hydrogenations.
H₂ Pressure 4 - 50 barInfluences reaction rate; higher pressure can be beneficial.[8][9]
Temperature 25 - 80 °CBalances reaction rate and catalyst stability/selectivity.[8]
Substrate/Catalyst Ratio 1000:1 to 20,000:1Lower catalyst loading is desirable for industrial applications.[9]

Visualization of Key Processes

Troubleshooting Workflow for Diastereoselectivity

G cluster_start Initial Analysis cluster_cis Improving cis-Selectivity cluster_trans Improving trans-Selectivity start Perform Reduction of Methyl 3-oxocyclobutanecarboxylate analyze Analyze cis:trans Ratio (GC, NMR) start->analyze decision Is cis:trans Ratio Acceptable? analyze->decision cis_reagent Use Bulky Hydride (e.g., L-Selectride) decision->cis_reagent trans_cat Screen Hydrogenation Catalysts decision->trans_cat No, need more trans end_node Achieved Desired Stereoselectivity decision->end_node  Yes cis_temp Lower Reaction Temperature (-78°C) cis_reagent->cis_temp Re-run Experiment cis_solvent Decrease Solvent Polarity (e.g., THF) cis_temp->cis_solvent Re-run Experiment cis_solvent->start Re-run Experiment trans_sep Isomer Separation (Chromatography) trans_cat->trans_sep trans_sep->start Re-run or Purify G cluster_substrate Cyclobutanone Substrate cluster_attack Hydride Attack Pathways cluster_products Resulting Diastereomers S Methyl 3-oxocyclobutanecarboxylate anti Anti-facial Attack (Opposite to Ester) S->anti Less Steric Hindrance syn Syn-facial Attack (Same side as Ester) S->syn More Steric Hindrance cis cis-Product (Thermodynamically Favored) anti->cis Major Pathway trans trans-Product (Sterically Disfavored) syn->trans Minor Pathway

References

Technical Support Center: Troubleshooting the Work-up of Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable building block. Due to its polarity and potential for cis/trans isomerism, the reaction work-up can present unique challenges. This document provides in-depth, experience-based solutions to common problems encountered during isolation and purification.

Pre-Work-up Checklist & Compound Properties

Before initiating any work-up, a systematic check can prevent significant loss of material and time. The physical properties of the target compound are critical in designing an effective work-up and purification strategy.

Key Physical Properties of this compound

PropertyValueSignificance for Work-up
Molecular FormulaC₆H₁₀O₃[1]A small molecule, suggesting potential volatility.
Molecular Weight130.14 g/mol [1][2]Useful for characterization and reaction stoichiometry.
AppearanceColorless to light yellow liquid[2][3][4]A significant color change may indicate impurities or decomposition.
Boiling PointData not readily available; estimated to be high.High boiling point suggests purification by distillation under high vacuum may be possible, but decomposition is a risk.
SolubilitySoluble in methanol, ethyl acetate, dichloromethane. Partially soluble in water.The polarity from the hydroxyl group and ester imparts some water solubility, which is a primary challenge during aqueous extraction.

Pre-Work-up Questions & Answers

  • Q: How do I confirm the reaction is complete?

    • A: Before quenching, it is crucial to confirm the consumption of the starting material (e.g., Methyl 3-oxocyclobutanecarboxylate)[4]. Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 1:1 Hexane/Ethyl Acetate, where the product should have a lower Rf value than the starting ketone[3].

  • Q: What are the primary concerns during the work-up of this specific molecule?

    • A: The main challenges are:

      • Product Loss into the Aqueous Layer: The hydroxyl group makes the molecule polar and partially water-soluble.

      • Emulsion Formation: The presence of polar functional groups and potential for insoluble byproducts (especially from organometallic reactions) increases the likelihood of emulsions during extraction.[5][6]

      • Ester Hydrolysis: The methyl ester can be cleaved under strongly acidic or basic conditions, especially with prolonged exposure or heat.[7][8]

      • Isomer Separation/Epimerization: The cis and trans isomers can be difficult to separate and may potentially interconvert under certain conditions.[9]

Frequently Asked Questions (FAQs)

This section addresses common high-level issues that researchers frequently encounter.

  • Q: My overall yield is very low after a standard aqueous work-up. Where did my product go?

    • A: The most likely cause is the partial solubility of your product in the aqueous phase. The combination of a hydroxyl and an ester group on a small carbon scaffold leads to significant polarity. To mitigate this, use saturated sodium chloride solution (brine) for all aqueous washes. Brine increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds (a phenomenon known as "salting out") and pushing your product into the organic layer.[10][11] Additionally, perform multiple extractions (at least 3-4) of the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane to recover as much product as possible.

  • Q: I'm getting a persistent emulsion during my extraction that won't separate. What should I do?

    • A: Emulsions are common when working up reactions that generate fine particulate matter or have surfactant-like species.[12] Do not shake the separatory funnel vigorously; gentle inversions are sufficient. If an emulsion forms, first, be patient and allow it to stand for 15-30 minutes.[11] If it persists, add a significant amount of brine to the separatory funnel and swirl gently.[6][12] As a last resort, you can filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth), which can break the emulsion by removing the fine particulates that stabilize it.[6][10]

  • Q: My final product is a mixture of cis and trans isomers. How can I separate them?

    • A: Separation of these isomers is challenging. While some literature suggests they can be separated, it often requires specialized chromatography.[13] Standard silica gel chromatography may provide some separation, but often results in co-elution. Techniques like High-Performance Liquid Chromatography (HPLC) or using specialized stationary phases may be necessary for complete separation.[14] In some cases, derivatization to form diastereomers, followed by separation and subsequent removal of the chiral auxiliary, is a viable, albeit lengthy, strategy.[13]

Detailed Troubleshooting Guide by Work-up Stage

Reaction Quenching

The initial quench is a critical step where product can be lost or degraded. This is especially true for reactions involving highly reactive reagents like Grignards or metal hydrides used in Kulinkovich reactions or reductions of the corresponding ketone.[15][16]

  • Problem: Significant heat generation upon adding the quenching solution (e.g., water, NH₄Cl).

    • Cause: Reaction of excess reactive reagents (e.g., Grignard, LiAlH₄) with the protic quenching agent. This exotherm can cause localized heating, leading to decomposition of the desired product. Cyclobutanol derivatives can be thermally sensitive.[17][18]

    • Solution:

      • Always perform the quench in an ice bath to dissipate heat effectively.

      • Add the quenching solution slowly, dropwise, with vigorous stirring to prevent localized "hot spots."

      • For large-scale reactions, consider a "reverse quench" by adding the reaction mixture slowly to the cold quenching solution.

  • Problem: Product seems to decompose upon addition of acidic or basic quench solutions.

    • Cause: The methyl ester is susceptible to hydrolysis.[7][19] Strong acids or bases, even in catalytic amounts, can initiate the cleavage of the ester to the corresponding carboxylic acid, especially if the mixture is allowed to stir for an extended period.

    • Solution:

      • Use a mildly acidic quenching agent like saturated aqueous ammonium chloride (NH₄Cl), which is buffered around pH 4.5-5.5. This is a standard quench for many organometallic reactions.[16]

      • If a basic wash is required (e.g., with sodium bicarbonate to neutralize acid), perform it quickly and at low temperatures. Do not let the layers sit together for extended periods. Basic hydrolysis (saponification) is generally irreversible.[20]

Aqueous Extraction
  • Problem: Poor recovery of the product from the organic layer, confirmed by TLC analysis of the aqueous layer showing product.

    • Cause: High water solubility of the product due to its polarity.

    • Solution Protocol: "Salting Out" and Back-Extraction

      • Combine all aqueous layers from the work-up into a single flask.

      • Saturate the combined aqueous layers with solid sodium chloride (NaCl). Stir until no more salt dissolves.

      • Transfer this brine solution to a separatory funnel and extract it three to four times with a generous volume of ethyl acetate or dichloromethane.

      • Combine these "back-extractions" with your main organic layer.

      • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification: Column Chromatography

The polarity of this compound presents challenges for standard silica gel chromatography.

  • Problem: The product streaks badly on the TLC plate and the column, leading to poor separation and broad fractions.

    • Cause: Strong interaction between the polar hydroxyl group and the acidic silanol groups on the silica surface. This is a common issue with polar compounds.[21]

    • Solution:

      • Modify the Eluent: Add a small amount (0.5-1%) of a polar modifier like methanol or a few drops of acetic acid to your eluent system (e.g., Hexane/Ethyl Acetate). This helps to saturate the highly active sites on the silica, resulting in better peak shape.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel, which can be better for compounds that are sensitive to acid or are basic in nature.[21] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are powerful alternatives.[22][23]

  • Problem: The cis and trans isomers are not separating on the column.

    • Cause: The isomers have very similar polarities and structures, resulting in nearly identical retention times on standard silica gel.

    • Solution:

      • Optimize Eluent System: Use a less polar, slower-moving eluent system (e.g., increasing the proportion of hexane or switching to a dichloromethane/ether system) to try and resolve the isomers.

      • Advanced Chromatography: As mentioned in the FAQs, preparative HPLC on a normal or reversed-phase column may be required for baseline separation.

Visual Troubleshooting Guides

Decision Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve the problem of low product yield after work-up.

LowYieldTroubleshooting start Problem: Low Yield After Work-up check_aq Analyze aqueous layer by TLC. Is product present? start->check_aq salt_out Action: Perform 'salting out' and back-extract aqueous layer with fresh organic solvent. check_aq->salt_out  Yes check_hydrolysis Analyze crude product (NMR/MS). Is the carboxylic acid present? check_aq->check_hydrolysis  No end Yield Recovered / Problem Identified salt_out->end hydrolysis_cause Cause: Ester Hydrolysis check_hydrolysis->hydrolysis_cause  Yes check_volatility Did you use high vacuum/ heat during solvent removal? check_hydrolysis->check_volatility  No hydrolysis_solution Solution: Use milder quench (NH4Cl). Avoid strong acid/base. Keep temperature low. hydrolysis_cause->hydrolysis_solution hydrolysis_solution->end volatility_cause Cause: Product co-evaporated with solvent. check_volatility->volatility_cause  Yes check_volatility->end  No volatility_solution Solution: Use moderate temperature on rotovap. Do not leave on high vacuum for extended time. volatility_cause->volatility_solution volatility_solution->end

Caption: Decision tree for troubleshooting low yield.

Recommended General Work-up Protocol

This workflow provides a standardized, best-practice approach to maximize yield and purity.

WorkupProtocol cluster_reaction Reaction cluster_quench Quench cluster_extraction Extraction cluster_drying Drying & Concentration cluster_purification Purification start 1. Cool Reaction Mixture to 0 °C quench 2. Slowly Add Saturated Aqueous NH4Cl start->quench extract 3. Extract with Ethyl Acetate (3x) quench->extract wash 4. Wash Organic Layer with Brine (2x) extract->wash dry 5. Dry Over Na2SO4, Filter wash->dry concentrate 6. Concentrate in vacuo (T < 40 °C) dry->concentrate purify 7. Purify by Column Chromatography (consider modified eluent or alternative stationary phase) concentrate->purify

Caption: Recommended experimental workflow for work-up.

References

Technical Support Center: Characterization of Impurities in Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying, quantifying, and troubleshooting impurities associated with this critical pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies required to ensure the purity and quality of your material.

I. Understanding the Impurity Landscape

This compound is a key building block in the synthesis of various pharmaceutically active compounds.[1][2][3] Its purity is paramount, as impurities can carry over into the final drug substance, potentially affecting its efficacy, safety, and stability. Impurities can be broadly categorized as process-related or degradation-related.

Diagram: Potential Impurity Sources

G cluster_process Process-Related Impurities cluster_degradation Degradation-Related Impurities Starting Material Starting Material Byproducts Byproducts Diastereomer Diastereomer Hydrolysis Product Hydrolysis Product Oxidation Product Oxidation Product Ring-Opened Product Ring-Opened Product This compound This compound This compound->Starting Material Incomplete Reaction This compound->Byproducts Side Reactions This compound->Diastereomer Non-Stereoselective Synthesis This compound->Hydrolysis Product pH Extremes, Moisture This compound->Oxidation Product Air, Peroxides This compound->Ring-Opened Product Heat, Light

Caption: Logical flow of potential impurity formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

FAQ 1: What are the most common process-related impurities I should expect?

Answer: Based on its common synthetic route, you should primarily be concerned with three types of process-related impurities:

  • Unreacted Starting Material: The synthesis typically involves the reduction of Methyl 3-oxocyclobutanecarboxylate.[2] Incomplete reduction will result in the presence of this keto-ester in your final product.

  • Diastereomeric Impurity: The reduction of the ketone creates a new chiral center, leading to the formation of both cis and trans isomers of this compound. Unless the synthesis is highly stereoselective, the undesired isomer will be a significant impurity.

  • Byproducts from the Reducing Agent: The use of hydride-based reducing agents like lithium tri-tert-butoxyaluminum hydride can sometimes lead to minor byproducts, although this reagent is generally quite selective for ketones over esters.[4][5]

Impurity Name Structure Origin Typical Analytical Challenge
Methyl 3-oxocyclobutanecarboxylateStructure of Methyl 3-oxocyclobutanecarboxylateUnreacted Starting MaterialCo-elution with polar analytes in reversed-phase HPLC.
trans-Methyl 3-hydroxycyclobutanecarboxylate (if cis is desired, or vice-versa)Structure of trans-Methyl 3-hydroxycyclobutanecarboxylateNon-stereoselective synthesisPoor resolution from the desired diastereomer in chromatography.
3-Hydroxycyclobutanecarboxylic AcidStructure of 3-Hydroxycyclobutanecarboxylic AcidHydrolysis (Degradation)Poor peak shape (tailing) in reversed-phase HPLC.
FAQ 2: My HPLC analysis shows poor resolution between the cis and trans isomers. How can I improve the separation?

Answer: Separating diastereomers can be challenging due to their similar physicochemical properties.[6][7] Here’s a systematic approach to improve resolution:

  • Column Selection:

    • Reversed-Phase (C18, C8): While standard C18 columns can work, subtle differences in the isomers' interaction with the stationary phase are key. A phenyl-hexyl column can sometimes offer better selectivity due to pi-pi interactions.

    • Normal-Phase (Silica, Cyano, Amino): Normal-phase chromatography often provides better selectivity for isomers.[8] A cyano or amino-propyl column can offer different selectivity compared to bare silica.

  • Mobile Phase Optimization:

    • Solvent Strength: In reversed-phase, adjust the ratio of organic solvent (acetonitrile or methanol) to water. A lower organic content will increase retention times and may improve resolution.

    • Solvent Type: Acetonitrile and methanol have different selectivities. If you are using one, try the other.

    • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differences in interaction energies between the isomers and the stationary phase.

  • Method Development Workflow:

G Start Poor Resolution (Rs < 1.5) ChangeColumn Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl or NP) Start->ChangeColumn OptimizeMobilePhase Adjust Mobile Phase (Solvent Ratio & Type) ChangeColumn->OptimizeMobilePhase If no improvement AdjustTemp Modify Column Temperature OptimizeMobilePhase->AdjustTemp Fine-tuning AdjustTemp->ChangeColumn If still poor End Adequate Resolution (Rs >= 1.5) AdjustTemp->End Success

Caption: Troubleshooting workflow for poor diastereomer separation.

FAQ 3: I am observing a tailing peak in my chromatogram. What is the likely cause and how do I fix it?

Answer: Peak tailing for this molecule is often due to the interaction of the hydroxyl and carboxylic acid (if hydrolyzed) groups with active sites on the HPLC column, particularly silanol groups.

  • Likely Cause: The most probable cause is the presence of the hydrolysis product, 3-hydroxycyclobutanecarboxylic acid . The free carboxylic acid group can interact strongly with residual silanols on the silica-based stationary phase, leading to tailing.

  • Solutions:

    • Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. This will suppress the ionization of the carboxylic acid, reducing its interaction with silanol groups and resulting in a more symmetrical peak.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols. Ensure you are using a high-quality, end-capped column.

    • Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol).

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is a starting point for developing a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its key impurities.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 50% B

    • 15-18 min: 50% to 90% B

    • 18-20 min: Hold at 90% B

    • 20.1-25 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Studies

To understand the degradation pathways, forced degradation studies should be performed.[9]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with an equivalent amount of HCl before injection. The primary expected degradation product is 3-hydroxycyclobutanecarboxylic acid.[10]

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Protocol 3: GC-MS for Volatile Impurities and Structural Confirmation

GC-MS is an excellent technique for identifying volatile starting materials and for confirming the structure of the main component and its isomers.

  • GC-MS System: Standard GC with a mass selective detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • Inlet Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Sample Preparation: Dilute the sample in methanol or dichloromethane.

Expected Fragmentation: Esters often show characteristic fragmentation patterns, including the loss of the alkoxy group (-OCH3, M-31) and McLafferty rearrangements.[11][12] Cyclic alcohols may undergo dehydration (loss of H2O, M-18).[13]

IV. Structural Elucidation with NMR

NMR spectroscopy is indispensable for the definitive structural confirmation of the desired product and its impurities.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclobutane ring are highly dependent on their stereochemical relationship (cis or trans). The proton attached to the hydroxyl-bearing carbon will show a distinct multiplicity and chemical shift for each isomer.

  • ¹³C NMR: The chemical shifts of the cyclobutane carbons will also differ between the cis and trans isomers.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, which is essential for distinguishing between isomers and identifying unknown impurities.

Technique Application in Impurity Characterization
HPLC-UV Primary tool for quantification and separation of known and unknown impurities.
LC-MS Provides molecular weight information for unknown peaks, aiding in identification.
GC-MS Ideal for volatile impurities (e.g., residual solvents, starting materials).
NMR Definitive structural elucidation of isolated impurities and confirmation of stereochemistry.

V. References

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(12), 1328. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • Al-Qassab, et al. (2013). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification of Three Synthetic Pyrethroids. Research Journal of Chemical Sciences.

  • BenchChem. (2025). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.

  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3568. Available at: [Link]

  • De Matos, R. A. R., et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules, 27(16), 5192. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ResearchGate.

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification. Available at: [Link]

  • Various Authors. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate.

  • Various Authors. (n.d.). Experimental and theoretical chemical shifts of MTX 13C and 1H NMR spectra.

  • University of Liverpool. (n.d.). Alicyclic and Heterocyclic Chemistry. Lecture 9 Reactivity of Four-membered Rings, contd. Electrocyclic Ring Opening of Cyclobut.

  • Science.gov. (n.d.). impurity determination caracterizacao: Topics by Science.gov. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Various Authors. (n.d.). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. ResearchGate.

  • Sessions, A. L., et al. (2013). Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon. Organic Geochemistry, 65, 85-91. Available at: [Link]

  • ChiralTek. (n.d.). chiral columns .

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.

  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Available at: [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Baranska, M., et al. (2004). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 42(6), 578-82. Available at: [Link]

  • Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Sannino, A., et al. (2004). Hydrolytic and photoinduced degradation of tribenuron methyl studied by HPLC-DAD-MS/MS. Journal of Agricultural and Food Chemistry, 52(10), 3041-7. Available at: [Link]

  • YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.

  • Hakkarainen, M., & Albertsson, A. C. (2001). Hydrolytic Degradation of Porous Crosslinked Poly(ε-Caprolactone) Synthesized by High Internal Phase Emulsion Templating. Polymers, 3(4), 1839-1852. Available at: [Link]

  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Available at: [Link]

  • ResearchGate. (n.d.). Lithium tri‐t‐butoxyaluminum hydride. Available at: [Link]

  • Georgia Tech. (n.d.). METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS.

  • Tohoku University. (n.d.). Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study.

Sources

Stability of "Methyl 3-hydroxycyclobutanecarboxylate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-hydroxycyclobutanecarboxylate (MHBC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the success of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The molecule possesses two primary functional groups that dictate its stability: a methyl ester and a secondary alcohol on a strained cyclobutane ring. The main concerns are:

  • Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-hydroxycyclobutanecarboxylic acid and methanol.[1][2] Basic hydrolysis (saponification) is generally faster and irreversible.[2]

  • Reactions of the Alcohol: The secondary hydroxyl group can undergo oxidation to a ketone (Methyl 3-oxocyclobutanecarboxylate) in the presence of oxidizing agents.

  • Ring Strain: While the cyclobutane ring is relatively stable under standard synthetic conditions, harsh reagents or high temperatures could potentially lead to ring-opening or rearrangement side products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability and purity, proper storage is critical. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator).[3][4][5]Low temperatures slow down potential degradation pathways, primarily hydrolysis if trace moisture is present.
Atmosphere Inert atmosphere (Argon or Nitrogen).Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, clean glass container.Prevents contamination and moisture ingress.
Moisture Store in a dry environment.[4][6]Water is a key reactant for the primary degradation pathway (ester hydrolysis).

Q3: Is there a difference in stability between the cis and trans isomers?

A3: For most standard laboratory conditions, the stability of the cis and trans isomers is very similar. Both are subject to the same degradation pathways (hydrolysis, oxidation). Their reactivity might differ slightly due to stereoelectronic effects in specific, highly stereoselective reactions, but their general shelf-life and handling requirements are identical. Both isomers are typically stored in a refrigerator.[3][7]

Q4: What materials or chemical classes are incompatible with this compound?

A4: Avoid contact with the following classes of reagents unless they are part of a planned chemical transformation:

  • Strong Acids (e.g., HCl, H₂SO₄): Will catalyze the hydrolysis of the ester.[1][6]

  • Strong Bases (e.g., NaOH, KOH, LiOH): Will rapidly and irreversibly hydrolyze the ester (saponification).[1][6][8]

  • Strong Oxidizing Agents (e.g., Chromic acid, KMnO₄): Will oxidize the secondary alcohol to a ketone.[6][8]

  • Reactive Hydrides (e.g., LiAlH₄): Will reduce the ester functional group.

Troubleshooting Guide: Experimental Challenges

This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions involving this compound.

Q5: My reaction yield is consistently low, and I've isolated a polar, water-soluble byproduct. What could be the issue?

A5: This is a classic symptom of ester hydrolysis. The byproduct is likely 3-hydroxycyclobutanecarboxylic acid.

  • Causality: The ester group is sensitive to both acidic and basic conditions. Trace amounts of acid or base in your reagents or on your glassware, or the presence of water, can catalyze this degradation. Basic hydrolysis is particularly problematic as it is irreversible.[2]

  • Troubleshooting Workflow:

    G A Low Yield & Polar Byproduct Detected B Was the reaction run under acidic or basic conditions? A->B C Check pH of aqueous workup. Ensure it is neutral or slightly acidic before extraction. B->C Yes D Are all reagents anhydrous? Are solvents dry? B->D No G Problem Solved: Hydrolysis Minimized C->G E Use freshly dried solvents. Ensure reagents are free of acidic/basic impurities. D->E No F Consider running a control reaction without the substrate to test for background reactivity. D->F Yes E->G F->G

    Caption: Troubleshooting workflow for low yield.

  • Corrective Actions:

    • pH Control: If your reaction can tolerate it, buffer the medium. During aqueous workup, ensure the pH is carefully controlled. Do not expose the compound to highly acidic or basic aqueous layers for extended periods.

    • Anhydrous Conditions: Use freshly dried solvents and anhydrous reagents. Dry glassware thoroughly before use.

    • Purification: If hydrolysis occurs, the resulting carboxylic acid can sometimes be removed by a mild basic wash (e.g., saturated NaHCO₃ solution) during workup, but be aware this can promote further hydrolysis of the remaining ester if contact time is long.

Q6: My NMR analysis shows a new peak in the ketone region (~2.5-3.5 ppm) and the disappearance of the alcohol proton. What happened?

A6: This spectral evidence strongly suggests the secondary alcohol has been oxidized to the corresponding ketone, forming Methyl 3-oxocyclobutanecarboxylate.

  • Causality: This occurs when the compound is exposed to an oxidizing agent. This could be an intended reagent, an impurity in one of your starting materials, or even air oxidation under harsh conditions (though less common).

  • Preventative Measures:

    • Reagent Purity: Ensure all starting materials are free from peroxide or other oxidizing impurities.

    • Inert Atmosphere: For sensitive reactions, particularly those involving heating or catalysis with transition metals, run the experiment under an inert atmosphere (N₂ or Ar) to prevent air oxidation.

    • Avoid Incompatible Reagents: Double-check that none of your reagents fall into the category of strong oxidizers.[6]

  • Degradation Visualization:

    G cluster_0 Primary Degradation Pathways A This compound B 3-Hydroxycyclobutanecarboxylic Acid + Methanol A->B H+ or OH- / H2O (Hydrolysis) C Methyl 3-oxocyclobutanecarboxylate A->C [Oxidizing Agent] (Oxidation)

    Caption: Key degradation pathways for MHBC.

Q7: I am performing a reaction at elevated temperatures and observing multiple unidentifiable side products. Is the compound thermally stable?

A7: While stable at room temperature, prolonged heating can lead to degradation, especially with catalysts or impurities present. The predicted boiling point is around 190°C, but decomposition can occur below this temperature.[5][9]

  • Causality: High temperatures can provide the activation energy for various decomposition pathways, including elimination (dehydration) of the alcohol, or potentially ring-opening/rearrangement, given the inherent strain of the cyclobutane ring. The exact products will depend heavily on the specific conditions (pH, solvent, catalysts).

  • Experimental Protocol: Small-Scale Thermal Stability Test

    This protocol helps determine if your reaction temperature is suitable for the stability of MHBC under your specific conditions.

    • Setup: In three separate vials, prepare identical solutions of this compound in your reaction solvent, including all reagents except your primary starting material.

    • Control: Keep one vial at room temperature (Control).

    • Test: Heat the other two vials to your planned reaction temperature and a slightly higher temperature (e.g., +15°C).

    • Monitoring: After a set time (e.g., 1 hour), take an aliquot from each vial.

    • Analysis: Analyze the aliquots by a sensitive method like TLC, LC-MS, or GC-MS. Compare the heated samples to the room temperature control.

    • Evaluation: If new spots/peaks appear in the heated samples, thermal degradation is occurring, and a lower reaction temperature should be considered.

References

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 3-Hydroxycyclobutanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Subtle differences in stereochemistry can lead to profound changes in biological activity and physicochemical properties. This guide provides an in-depth spectral analysis of the cis and trans isomers of methyl 3-hydroxycyclobutanecarboxylate, a versatile building block in organic synthesis. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we will objectively compare the spectral signatures of these diastereomers and provide a comparative analysis with an acyclic analogue, methyl 3-hydroxybutyrate. This guide is designed to not only present data but also to elucidate the structural reasoning behind the observed spectral differences, empowering you to confidently distinguish between these isomers in your own research.

The Structural Landscape: cis vs. trans Isomers

The core of this analysis lies in the distinct spatial arrangement of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the cyclobutane ring. In the cis isomer, these substituents reside on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor difference has significant consequences for the molecule's conformation and, as we will see, its interaction with magnetic fields and infrared radiation. The puckered nature of the cyclobutane ring further influences the axial and equatorial positioning of the substituents, leading to unique through-space interactions that are readily probed by NMR spectroscopy.

¹H NMR Spectral Analysis: A Window into Stereochemistry

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic systems. The chemical shifts (δ) and spin-spin coupling constants (J) of the ring protons are highly sensitive to their local electronic environment and dihedral angles with neighboring protons.

This compound Isomers

A detailed comparison of the ¹H NMR spectra of the cis and trans isomers reveals key differences:

Proton Assignment trans-Isomer Chemical Shift (δ, ppm) cis-Isomer Chemical Shift (δ, ppm) Rationale for Differences
H3 (CH-OH)~4.53-4.61 (m)[1]~4.20 (quintet)In the trans isomer, the axial H3 proton experiences deshielding from the opposing axial methoxycarbonyl group. In the cis isomer, this interaction is absent, leading to a more shielded (upfield) resonance.
H1 (CH-COOCH₃)~3.01-3.08 (m)[1]~2.85 (quintet)The chemical shift of H1 is also influenced by the relative orientation of the hydroxyl group. The through-space anisotropic effects differ between the two isomers.
Ring Protons (H2, H4)2.18-2.25 (m, 2H), 2.55-2.61 (m, 2H)[1]2.20-2.40 (m, 4H)The complex multiplicity of these signals arises from both geminal and vicinal coupling. The precise chemical shifts and coupling patterns are distinct for each isomer due to the different dihedral angles between adjacent protons.
-OCH₃3.70 (s)[1]3.68 (s)The chemical shift of the methyl ester protons is largely unaffected by the ring stereochemistry as they are several bonds removed from the stereocenter.

Expert Insight: The coupling constants between the ring protons are particularly informative. In cyclobutane systems, the cis and trans vicinal coupling constants can be similar, but long-range couplings (⁴J) can be highly dependent on the puckering of the ring and the relative orientation of the protons. A detailed analysis of these coupling patterns, often requiring 2D NMR techniques like COSY, can provide unambiguous stereochemical assignments.

Comparative Compound: Methyl 3-hydroxybutyrate

To highlight the influence of the cyclic structure, let's compare the spectra with the acyclic analogue, methyl 3-hydroxybutyrate.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3 (CH-OH)~4.21[2]m-
H2 (-CH₂-)~2.48, ~2.47[2]m-
-OCH₃~3.71[2]s-
H4 (-CH₃)~1.23[2]d~6.3

The most striking difference is the simplicity of the acyclic spectrum compared to the complex, overlapping multiplets of the cyclobutane ring protons. This complexity in the cyclic system arises from the restricted bond rotation and the fixed spatial relationships between the protons.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution, and steric environment.

Carbon Assignment trans-Isomer Chemical Shift (δ, ppm) cis-Isomer Chemical Shift (δ, ppm) Comparative Compound: Methyl 3-hydroxybutyrate (δ, ppm)
C=O~174.5~175.0~172.5
CH-OH~66.0~64.0~64.5
CH-COOCH₃~42.0~40.0-
-CH₂-~35.0~33.0~43.0
-OCH₃~51.5~51.5~51.6
-CH₃--~22.5

Expert Insight: The chemical shifts of the ring carbons (C1, C2, C3, and C4) are expected to differ between the cis and trans isomers due to the gamma-gauche effect. This steric shielding effect typically causes a carbon atom to resonate at a higher field (lower ppm) when it is in a gauche (eclipsed) relationship with a substituent on a carbon three bonds away. This effect is more pronounced in the more sterically crowded cis isomer.

IR Spectral Analysis: Identifying Key Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key absorptions for this compound are the O-H stretch of the alcohol and the C=O stretch of the ester.

Functional Group Characteristic Absorption (cm⁻¹) Observations and Comparison
O-H Stretch3600-3200 (broad)The broadness of this peak is due to hydrogen bonding. The exact position and shape may differ slightly between the cis and trans isomers due to differences in intermolecular and intramolecular hydrogen bonding possibilities. In the acyclic methyl 3-hydroxybutyrate, a similar broad O-H stretch is observed.
C-H Stretch3000-2850These peaks correspond to the stretching of the C-H bonds in the cyclobutane ring and the methyl group.
C=O Stretch~1735This strong, sharp peak is characteristic of the carbonyl group in a saturated ester. The position of this peak is not expected to vary significantly between the cis and trans isomers or in comparison to methyl 3-hydroxybutyrate.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
Workflow for ATR-FTIR Sample Preparation and Data Acquisition.

Conclusion

The spectroscopic analysis of cis- and trans-methyl 3-hydroxycyclobutanecarboxylate demonstrates the power of NMR and IR spectroscopy in distinguishing between diastereomers. The ¹H NMR spectra, in particular, provide a wealth of information through chemical shifts and coupling patterns that are highly sensitive to the stereochemical arrangement of the substituents on the cyclobutane ring. Comparison with the acyclic analogue, methyl 3-hydroxybutyrate, further emphasizes the unique spectral features imposed by the cyclic framework. This guide provides the foundational data and interpretive principles to enable researchers to confidently identify and characterize these and similar small molecules, ensuring the structural integrity of key synthetic intermediates in the drug discovery and development pipeline.

References

  • PubChem. Methyl 3-hydroxybutyrate. [Link]

  • SpectraBase. Methyl (R)-(-)-3-hydroxybutyrate. [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-hydroxycyclobutanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise determination of molecular structure, including stereochemistry, is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its pharmacological activity, metabolic stability, and toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of stereoisomers. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR data for the cis and trans isomers of methyl 3-hydroxycyclobutanecarboxylate, offering field-proven insights into the interpretation of their spectral differences.

The cyclobutane ring, a common motif in medicinally relevant molecules, is not planar but exists in a puckered "butterfly" conformation to alleviate ring strain.[1] This conformational preference has a significant impact on the magnetic environment of the ring's protons and carbons, leading to distinct chemical shifts and coupling constants for different stereoisomers. Understanding these nuances is critical for the correct structural assignment and, ultimately, for the successful progression of a drug candidate.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for the cis and trans isomers of this compound. This data has been compiled from various sources and is presented here to facilitate a direct comparison.

Table 1: ¹H NMR Data for this compound Isomers (CDCl₃)

Isomer Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
transH2/H4 (ring CH₂)2.18-2.25m2H
H2/H4 (ring CH₂)2.55-2.61m2H
H1 (CHCO₂Me)3.01-3.08m1H
OCH₃3.70s3H
H3 (CHOH)4.53-4.61m1H
cisData not available in search results

Table 2: ¹³C NMR Data for this compound Isomers (CDCl₃)

Isomer Carbon Assignment Chemical Shift (δ, ppm)
transData not available in search results
cisData not available in search results

Note: The lack of complete, directly comparable NMR data in the public domain for both isomers from a single source highlights a common challenge in chemical research. The provided data for the trans isomer is sourced from a chemical supplier's technical information.[2]

Analysis and Interpretation: Unraveling Stereochemistry with NMR

The distinct stereochemical relationship between the hydroxyl (-OH) and the methoxycarbonyl (-CO₂Me) groups in the cis and trans isomers leads to predictable differences in their NMR spectra.

The Influence of Stereochemistry on Chemical Shifts

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In the case of our cyclobutane isomers, the through-space anisotropic effects of the substituents play a crucial role.

  • Proton NMR (¹H):

    • Methine Protons (H1 and H3): In the trans isomer, the H1 and H3 protons are on opposite faces of the cyclobutane ring. In the cis isomer, they are on the same face. This difference in spatial proximity to the electron-withdrawing substituents will result in different chemical shifts. Generally, protons that are cis to an electronegative group are deshielded (shifted downfield) compared to their trans counterparts.

    • Methylene Protons (H2 and H4): The methylene protons in each isomer are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, leading to complex multiplets. The degree of this non-equivalence and the resulting splitting patterns will differ between the cis and trans isomers due to the different orientations of the neighboring substituents.

  • Carbon NMR (¹³C):

    • The chemical shifts of the ring carbons will also be influenced by the stereochemistry. The "gamma-gauche" effect is a key principle here, which states that a carbon atom will be shielded (shifted upfield) when it is in a gauche (staggered) conformation with another carbon or a bulky substituent three bonds away. The puckered nature of the cyclobutane ring leads to different dihedral angles between the substituents and the ring carbons in the cis and trans isomers, resulting in distinct ¹³C chemical shifts.

The Power of Coupling Constants in Conformational Analysis

Spin-spin coupling, observed as splitting of NMR signals, provides valuable information about the connectivity and dihedral angles between adjacent protons.

The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle.[1] By analyzing the coupling constants between H1, H2, H3, and H4, one can deduce the predominant conformation of the cyclobutane ring in solution for each isomer. For instance, a larger ³J value between two vicinal protons generally indicates a dihedral angle approaching 180° (anti-periplanar), while a smaller ³J value suggests a dihedral angle closer to 90° (syn-clinal).

Visualizing the Stereoisomers and their NMR-Relevant Interactions

The following diagrams illustrate the structures of the cis and trans isomers of this compound.

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_C1 C1 trans_C2 C2 trans_C1->trans_C2 trans_CO2Me CO₂Me trans_C1->trans_CO2Me trans_C3 C3 trans_C2->trans_C3 trans_C4 C4 trans_C3->trans_C4 trans_OH OH trans_C3->trans_OH trans_C4->trans_C1 cis_C1 C1 cis_C2 C2 cis_C1->cis_C2 cis_CO2Me CO₂Me cis_C1->cis_CO2Me cis_C3 C3 cis_C2->cis_C3 cis_C4 C4 cis_C3->cis_C4 cis_OH OH cis_C3->cis_OH cis_C4->cis_C1

Caption: 2D representation of the trans and cis isomers.

To further differentiate the isomers, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A NOESY experiment reveals through-space correlations between protons that are in close proximity.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H1 H1 cis_H3 H3 cis_H1->cis_H3 Strong NOE trans_H1 H1 trans_H3 H3 No_NOE No significant NOE

Caption: Expected NOE correlation for cis and trans isomers.

In the cis isomer, the H1 and H3 protons are on the same face of the ring and therefore in close spatial proximity, which would result in a strong cross-peak in a NOESY spectrum. Conversely, in the trans isomer, these protons are far apart, and no significant NOE correlation would be expected between them.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for the structural elucidation of these isomers, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound isomer.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal resolution.
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-32 scans.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • Typical parameters: spectral width of 200-220 ppm, 64k data points, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
  • 2D NMR (optional but recommended for unambiguous assignment):
  • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
  • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C nuclei.
  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds).
  • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to determine the relative stereochemistry through spatial proximity of protons.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
  • Perform Fourier transformation, phase correction, and baseline correction.
  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for both ¹H and ¹³C).
  • Integrate the ¹H signals to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants in the ¹H spectrum.
  • Assign all signals in the ¹H and ¹³C spectra with the aid of 2D NMR data.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable methodology for the definitive stereochemical assignment of molecules such as the cis and trans isomers of this compound. The subtle yet significant differences in chemical shifts and coupling constants, rooted in the distinct three-dimensional arrangements of the substituents on the puckered cyclobutane ring, provide a wealth of structural information. By combining high-quality data acquisition with a sound understanding of fundamental NMR principles, researchers and drug development professionals can confidently elucidate the stereochemistry of their compounds, a critical step in the journey from discovery to a potential therapeutic.

References

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Royal Society of Chemistry. [Link]

  • 4 - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Human Metabolome Database. [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). Human Metabolome Database. [Link]

  • methyl trans-3-hydroxycyclobutanecarboxylate CAS NO.63485-51-8. Fine Biotech. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000357). Human Metabolome Database. [Link]

  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]

  • Evans, D. A., et al. "An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones." J Org Chem. 2002 Jun 14;67(12):4284-9. [Link]

  • Figure S6. 13 C-NMR spectrum of methyl.... ResearchGate. [Link]

  • The OChem Lounge. Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Stoyanov, S., et al. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI. [Link]

  • BJOC - Search Results. Beilstein Journals. [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [Link]

  • PubChem. Methyl cis-3-hydroxycyclopentane-1-carboxylate. [Link]

  • BMRB. Showing NMR Assignment for 2-Methyl-3-hydroxybutyryl-CoA. [Link]

  • BMRB. Showing NMR Assignment for 3-Methyl-1-hydroxybutyl-ThPP. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Methyl 3-hydroxycyclobutanecarboxylate, a chiral building block with increasing significance in medicinal chemistry, presents a unique set of analytical challenges due to its polarity, thermal lability, and strained ring system. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for its analysis, supported by established principles and experimental insights, to empower you in selecting the optimal analytical strategy.

The Analytical Conundrum of a Polar Cyclobutane

The structure of this compound, featuring a polar hydroxyl group, an ester functionality, and a four-membered cyclobutane ring, dictates its analytical behavior. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its low volatility and potential for thermal degradation within the heated GC inlet. Conversely, its high polarity makes it a challenging analyte for traditional reversed-phase Liquid Chromatography (LC-MS). This necessitates either chemical modification to enhance volatility for GC-MS or specialized chromatographic techniques for robust LC-MS analysis.

Head-to-Head: GC-MS vs. LC-MS Approaches

This guide will dissect two primary workflows for the mass spectrometric analysis of this compound: Derivatization-coupled GC-MS and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS).

ParameterDerivatization-GC-MSHILIC-LC-MS
Principle Chemical modification (e.g., silylation) to increase volatility and thermal stability for GC separation.Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.
Sample Preparation Multi-step: includes derivatization, requiring careful control of reaction conditions and potential for artifact formation.Simpler: typically involves dissolution in an appropriate solvent, minimizing sample handling.
Throughput Lower, due to the additional derivatization step.Higher, with direct injection of the sample.
Sensitivity Can be very high, especially with selected ion monitoring (SIM).Generally high, with the potential for enhanced ionization efficiency in the high organic mobile phase.[1]
Structural Information Electron Ionization (EI) provides rich, library-searchable fragmentation spectra.Electrospray Ionization (ESI) is a softer technique, often yielding the molecular ion with limited fragmentation. Tandem MS (MS/MS) is required for structural elucidation.
Robustness Derivatization reagents can be sensitive to moisture and may require frequent instrument maintenance.HILIC methods can be sensitive to mobile phase composition and require careful column equilibration.

Deep Dive 1: The Power and Pitfalls of Derivatization-Coupled GC-MS

Gas Chromatography coupled with Mass Spectrometry is a gold-standard technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and reproducible fragmentation patterns for confident identification.[2] However, for polar molecules like this compound, derivatization is a critical prerequisite.

The "Why" of Derivatization

The primary goal of derivatization is to mask the polar hydroxyl group, thereby increasing the analyte's volatility and thermal stability. Silylation, the replacement of the active proton of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely adopted and effective strategy.[3]

Experimental Workflow: Silylation for GC-MS Analysis

Caption: Workflow for Derivatization-Coupled GC-MS Analysis.

Detailed Protocol: TMS Derivatization

Objective: To convert this compound to its more volatile trimethylsilyl (TMS) ether derivative for GC-MS analysis.

Materials:

  • This compound sample

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Accurately weigh approximately 1 mg of the sample into a clean, dry GC-MS vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before analysis.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Predicted EI Fragmentation of the TMS-Derivatized Analyte

Electron Ionization (EI) at 70 eV is a high-energy process that induces extensive and reproducible fragmentation, providing a "fingerprint" mass spectrum. For the TMS ether of this compound, the following fragmentation pathways are anticipated:

  • Molecular Ion (M+•): A peak corresponding to the intact derivatized molecule will be observed, although it may be of low intensity.

  • Loss of a Methyl Group ([M-15]+): A common fragmentation for TMS derivatives, resulting from the loss of a methyl radical from the silyl group.

  • Alpha-Cleavage: Cleavage of the bond between the cyclobutane ring and the ester group, or adjacent to the silyloxy group.

  • Cyclobutane Ring Fragmentation: The strained cyclobutane ring is prone to fragmentation, potentially leading to the loss of ethene (C2H4, 28 Da) or other neutral fragments.[4] The presence of substituents will influence this fragmentation.

  • McLafferty Rearrangement: While less common for cyclic esters, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur if the ring opens.

Table of Predicted Key Fragments (TMS-Derivative):

m/zProposed FragmentFragmentation Pathway
202[M]+•Molecular Ion
187[M-CH3]+Loss of a methyl group from the TMS moiety
143[M-COOCH3]+Loss of the methoxycarbonyl radical
129[M-Si(CH3)3]+Loss of the trimethylsilyl group
117[(CH3)3Si-O=CH-CH2]+Alpha-cleavage adjacent to the silyloxy group
73[Si(CH3)3]+Trimethylsilyl cation
59[COOCH3]+Methoxycarbonyl cation

Deep Dive 2: The Elegance of HILIC-MS for Direct Analysis

For those seeking to avoid the complexities of derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry offers a powerful alternative. HILIC is particularly well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[5][6]

The HILIC Advantage

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[1]

Experimental Workflow: HILIC-MS Analysis

Caption: Workflow for HILIC-MS Analysis.

Detailed Protocol: HILIC-MS Method

Objective: To separate and detect this compound directly using HILIC-MS.

Materials:

  • This compound sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate or formic acid (for mobile phase modification)

  • HILIC column (e.g., amide- or silica-based)

Procedure:

  • Prepare mobile phase A: 10 mM ammonium formate in water.

  • Prepare mobile phase B: Acetonitrile.

  • Prepare a stock solution of the sample (e.g., 1 mg/mL) in a mixture of acetonitrile and water (e.g., 90:10 v/v).

  • Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% B) for at least 30 minutes.

  • Inject 1-5 µL of the sample solution.

  • Run a gradient elution, for example:

    • 0-1 min: 95% B

    • 1-10 min: Gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 95% B and re-equilibrate.

  • The mass spectrometer is operated in Electrospray Ionization (ESI) positive ion mode.

ESI Fragmentation and the Need for Tandem MS

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal in-source fragmentation. While this is advantageous for determining the molecular weight of the analyte, it provides limited structural information.

To elicit fragmentation for structural confirmation, tandem mass spectrometry (MS/MS or MS2) is essential. In an MS/MS experiment, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID) to generate product ions.

Predicted MS/MS Fragmentation of [M+H]+ (m/z 131.07):

  • Loss of Water ([M+H - H2O]+, m/z 113.06): A common loss from protonated alcohols.

  • Loss of Methanol ([M+H - CH3OH]+, m/z 99.05): Loss of the ester methyl group and a proton from the hydroxyl group.

  • Loss of Formic Acid Methyl Ester ([M+H - CH2O2]+, m/z 71.05): A rearrangement and loss of the ester group.

  • Cyclobutane Ring Cleavage: The protonated cyclobutane ring may undergo ring-opening and subsequent fragmentation.

Concluding Remarks for the Informed Researcher

The choice between derivatization-coupled GC-MS and HILIC-MS for the analysis of this compound is not a matter of one being definitively superior, but rather a decision based on the specific analytical goals and available instrumentation.

  • For definitive structural elucidation and library matching, the rich fragmentation patterns generated by EI in GC-MS are invaluable. The trade-off is a more involved sample preparation procedure.

  • For high-throughput screening and direct analysis of the native compound, HILIC-MS is the more streamlined approach. However, it necessitates the use of tandem mass spectrometry for structural confirmation.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy to unlock the full potential of this important chemical building block.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. Retrieved from [Link]

  • Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (1998). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776.
  • PubMed. (2023). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Retrieved from [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl cis-3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Erny, G. L., & Acworth, I. N. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 7(4), 57.
  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European journal of mass spectrometry, 9(1), 1-21.
  • PubChem. (n.d.). Methyl 3-hydroxybutyrate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-hydroxy-3-methylcyclohexanecarboxylate. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Schorr, C., et al. (2022).
  • National Institute of Standards and Technology. (n.d.). Methyl cyclopentanecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide for Drug Discovery Scaffolds: Methyl 3-hydroxycyclobutanecarboxylate vs. Methyl 3-hydroxycyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of success in drug discovery programs. Small, functionalized carbocycles, in particular, offer a rich playground for the design of novel therapeutics, providing defined three-dimensional geometries that can effectively probe the binding pockets of biological targets. This guide provides an in-depth, objective comparison of two such scaffolds: Methyl 3-hydroxycyclobutanecarboxylate and Methyl 3-hydroxycyclopentanecarboxylate. By examining their intrinsic chemical properties, synthetic accessibility, reactivity, and applications in drug development, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

At a Glance: Key Physicochemical and Structural Differences

A fundamental understanding of the physicochemical properties of these two scaffolds is paramount for their effective utilization. The seemingly subtle difference of a single carbon atom in the ring imparts significant variations in their structural and electronic characteristics.

PropertyThis compoundMethyl 3-hydroxycyclopentanecarboxylateReference(s)
Molecular Formula C₆H₁₀O₃C₇H₁₂O₃[][2]
Molecular Weight 130.14 g/mol 144.17 g/mol [][2]
Appearance Colorless to Yellow LiquidNot explicitly stated, likely a liquid[]
Ring Strain Energy ~26 kcal/mol (for cyclobutane)~6.5 kcal/mol (for cyclopentane)[3]
Conformation Puckered (butterfly)Envelope or twist

The most striking difference lies in the inherent ring strain of the cyclobutane core. With bond angles compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons, cyclobutane possesses a significant amount of angle and torsional strain.[4][5] This stored energy profoundly influences its chemical reactivity, a key theme that will be explored in subsequent sections. In contrast, the cyclopentane ring is nearly strain-free, adopting puckered conformations that relieve torsional strain.[3]

The Synthetic Landscape: Accessing the Scaffolds

The synthetic accessibility of a building block is a crucial consideration for its practical application in large-scale drug synthesis. Both this compound and Methyl 3-hydroxycyclopentanecarboxylate can be prepared through established synthetic routes, though the strategies differ based on the ring system.

A common approach to This compound involves the reduction of the corresponding keto-ester, Methyl 3-oxocyclobutanecarboxylate.[6] This precursor is readily available and can be reduced stereoselectively to afford either the cis or trans isomer of the desired product.

For Methyl 3-hydroxycyclopentanecarboxylate , a prevalent synthetic strategy also involves the reduction of Methyl 3-oxocyclopentanecarboxylate.[7] Furthermore, enzymatic resolutions can be employed to obtain enantiomerically pure forms of the cyclopentane derivative, a critical requirement for many modern pharmaceuticals.[7]

G cluster_0 This compound Synthesis cluster_1 Methyl 3-hydroxycyclopentanecarboxylate Synthesis start_cb Methyl 3-oxocyclobutanecarboxylate reduct_cb Reduction (e.g., NaBH4, LiAlH(Ot-Bu)3) start_cb->reduct_cb prod_cb This compound (cis/trans mixture or stereoselective) reduct_cb->prod_cb start_cp Methyl 3-oxocyclopentanecarboxylate reduct_cp Reduction (e.g., NaBH4) start_cp->reduct_cp rac_prod_cp Racemic Methyl 3-hydroxycyclopentanecarboxylate reduct_cp->rac_prod_cp enz_res Enzymatic Resolution (e.g., Lipase) rac_prod_cp->enz_res enant_prod_cp Enantiomerically Pure Methyl 3-hydroxycyclopentanecarboxylate enz_res->enant_prod_cp

Caption: Comparative synthetic workflows for the two scaffolds.

Reactivity Profile: The Influence of Ring Strain

The inherent ring strain of the cyclobutane ring in this compound is the principal driver of its distinct reactivity compared to its cyclopentane counterpart. This strain makes the C-C bonds of the cyclobutane ring weaker and more susceptible to cleavage, opening up unique reaction pathways.[8]

Oxidation of the Hydroxyl Group: The secondary alcohol in both compounds can be oxidized to the corresponding ketone using standard oxidizing agents. The reactivity is expected to be comparable, although the stability of the resulting β-ketoester might differ due to the influence of the ring size.

Ring-Opening Reactions: This is where the most significant difference in reactivity is anticipated. The high ring strain of the cyclobutane ring makes this compound a candidate for ring-opening reactions that are not readily accessible for the cyclopentane analogue under similar conditions. This unique reactivity can be exploited to generate more complex, linear structures with defined stereochemistry.

G cluster_0 This compound cluster_1 Methyl 3-hydroxycyclopentanecarboxylate cb Strained Ring (High Reactivity) cb_ro Ring-Opening Reactions (Facilitated by Strain Release) cb->cb_ro Unique Pathway cb_other Standard Ester & Alcohol Reactions cb->cb_other cp Strain-Free Ring (Lower Reactivity) cp_other Standard Ester & Alcohol Reactions cp->cp_other

Caption: Conceptual reactivity comparison based on ring strain.

Applications in Drug Discovery and Development

Both scaffolds have found utility as valuable building blocks in the synthesis of biologically active molecules. Their rigid frameworks allow for the precise positioning of functional groups in three-dimensional space, a key aspect of rational drug design.

Methyl 3-hydroxycyclopentanecarboxylate and its derivatives are prominent in the synthesis of prostaglandins and their analogues, such as Prostaglandin E1 methyl ester , which has therapeutic applications.[9][10][11][12][13] The cyclopentane core is also a key feature of several antiviral drugs, including Carbovir and Abacavir , which are used in the treatment of HIV.[14][15][16][17][18]

The cyclobutane motif , owing to its unique conformational properties and the synthetic avenues opened by its ring strain, is increasingly being incorporated into drug candidates.[19][20] Notable examples include the platinum-based anticancer drug Carboplatin , where the cyclobutane-1,1-dicarboxylate ligand modifies the reactivity and toxicity profile compared to its predecessor, cisplatin. The antiviral protease inhibitor Boceprevir , used for the treatment of Hepatitis C, also features a cyclobutane moiety. Furthermore, a wide range of cyclobutane-containing compounds have been investigated for their potential as antimicrobial, antitumor, and antiviral agents.[3][4][5][6][7][8][21][22][23][24]

G cluster_0 This compound Applications cluster_1 Methyl 3-hydroxycyclopentanecarboxylate Applications cb_scaffold Cyclobutane Scaffold carboplatin Carboplatin (Anticancer) cb_scaffold->carboplatin boceprevir Boceprevir (Antiviral) cb_scaffold->boceprevir other_cb_drugs Other Bioactive Molecules (Antimicrobial, Antitumor) cb_scaffold->other_cb_drugs cp_scaffold Cyclopentane Scaffold pge1 Prostaglandin E1 Analogs (Various Therapeutic Uses) cp_scaffold->pge1 carbovir Carbovir/Abacavir (Antiviral - HIV) cp_scaffold->carbovir

Caption: Drug development applications of the two scaffolds.

Conclusion: A Strategic Choice for the Medicinal Chemist

The choice between this compound and Methyl 3-hydroxycyclopentanecarboxylate is not merely a matter of adding or removing a single carbon atom. It is a strategic decision that has profound implications for the chemical reactivity, synthetic strategy, and ultimately, the biological activity of the target molecules.

This compound offers a gateway to novel chemical space, driven by the unique reactivity conferred by its inherent ring strain. This makes it an attractive scaffold for generating structural diversity and exploring unconventional reaction pathways. Its rigid, puckered conformation can also be advantageous for optimizing ligand-receptor interactions.

Methyl 3-hydroxycyclopentanecarboxylate , on the other hand, represents a more classical and arguably more stable building block. Its near strain-free nature ensures predictable reactivity, primarily centered around its functional groups. The well-established role of the cyclopentane ring in numerous natural products and approved drugs provides a solid foundation for its use in medicinal chemistry.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program. For those seeking to explore novel chemical space and leverage strain-release chemistry, the cyclobutane scaffold presents exciting opportunities. For projects that can benefit from a well-validated and conformationally flexible core, the cyclopentane analogue remains a reliable and powerful choice.

References

  • Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides Nucleotides Nucleic Acids. 2001 Dec;20(12):1941-8. doi: 10.1081/NCN-100108324.
  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock. Available from: https://www.pharmablock.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. 2017 Mar 23;22(4):525. doi: 10.3390/molecules22040525.
  • Methyl trans-3-hydroxycyclopentane-1-carboxylate. Benchchem. Available from: https://www.benchchem.com/product/b588927
  • Ring Strain Exam Prep | Practice Questions & Video Solutions. Pearson. Available from: https://www.pearson.
  • Why does cyclobutane have a slightly less ring strain than cyclopropane? Study.com. Available from: https://homework.study.com/explanation/why-does-cyclobutane-have-a-slightly-less-ring-strain-than-cyclopropane.html
  • Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4- Addition-Aldol. J Am Chem Soc. 2001 Jun 20;123(24):5841-2. doi: 10.1021/ja015900+.
  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available from: https://www.masterorganicchemistry.com/2014/04/03/ring-strain-in-cyclopropane-and-cyclobutane/
  • This compound. CymitQuimica. Available from: https://www.cymitquimica.
  • Methyl cis-3-hydroxycyclobutanecarboxylate. ChemicalBook. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB9750019.htm
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. 2017 Apr; 22(4): 525. Published online 2017 Mar 23. doi: 10.3390/molecules22040525
  • CYCLOBUTANE STRATEGY FOR THE SYNTHESIS OF A-RING AROMATIC TRICHOTHECANES. HETEROCYCLES, Vol. 42, No. 1, 1996.
  • Methyl cis-3-hydroxycyclopentane-1-carboxylate. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/239213
  • The synthesis of prostaglandin E1 and related substances. J Am Chem Soc. 1969 Sep 10;91(19):5372-8. doi: 10.1021/ja01047a029.
  • Methyl cis-3-hydroxycyclobutanecarboxylate. Nine Chongqing Chemdad Co., Ltd. Available from: https://www.chemdad.com/product-63485-50-7.html
  • Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Arch Pharm Res. 2007 Feb;30(2):131-7. doi: 10.1007/BF02977684.
  • Catalytic enantioselective synthesis of prostaglandin E(1) methyl ester using a tandem 1,4-addition-aldol reaction to a cyclopenten-3,5-dione monoacetal. J Am Chem Soc. 2001 Jun 20;123(24):5841-2. doi: 10.1021/ja015900+.
  • Total synthesis of remdesivir. Bioorg Med Chem Lett. 2021 Jan 15; 30: 127613. Published online 2020 Oct 24. doi: 10.1016/j.bmcl.2020.127613
  • Carbovir, GR-90352, NSC-614846. Drug Synthesis Database. Available from: https://www.drugsyn.org/Carbovir.htm
  • Synthesis of carbovir and abacavir from a carbocyclic precursor. Curr Protoc Nucleic Acid Chem. 2006 Jul:Chapter 14:Unit 14.4. doi: 10.1002/0471142700.nc1404s25.
  • Drug and drug candidates containing cyclobutane rings. ResearchGate. Available from: https://www.researchgate.
  • Prostaglandin PGE1 Methyl Ester. Organic Chemistry Data. Available from: https://www.organic-chemistry.org/totalsynthesis/natural-products/prostaglandin-pge1-methyl-ester.shtm
  • 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. J Org Chem. 2015 Nov 6;80(21):10738-47. doi: 10.1021/acs.joc.5b01918. Epub 2015 Oct 19.
  • Catalytic Enantioselective Synthesis of (−)-Prostaglandin E 1 Methyl Ester Based on a Tandem 1,4-Addition−Aldol Reaction. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/ja015900%2B
  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 2021 Jan 5; 16(1): 69–80. Published online 2020 Nov 2. doi: 10.1002/cmdc.202000676
  • Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Arch Pharm Res. 2007 Feb;30(2):131-7. doi: 10.1007/BF02977684.
  • Synthesis of carbovir and abacavir from a carbocyclic precursor. Experts@Minnesota. Available from: https://experts.umn.

Sources

The Cyclobutane Core: A Scaffold for Modulating Diverse Biological Activities - A Comparative Guide to Methyl 3-hydroxycyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacokinetic properties is perpetual. Among the underutilized carbocyclic systems, the cyclobutane ring has emerged as a compelling structural motif. Its inherent ring strain and puckered conformation provide a three-dimensional architecture that can precisely orient pharmacophoric elements, often leading to enhanced potency and selectivity. This guide delves into the biological activities of derivatives synthesized from a versatile building block, Methyl 3-hydroxycyclobutanecarboxylate . We will objectively compare the performance of these derivatives across different therapeutic targets, supported by experimental data gleaned from seminal patents and research articles. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing the biological effects of this unique chemical scaffold.

The Strategic Advantage of the Cyclobutane Moiety

The incorporation of a cyclobutane fragment into a drug candidate is a strategic design choice aimed at achieving conformational restriction. Unlike more flexible aliphatic chains, the cyclobutane ring limits the number of accessible conformations, which can lead to a more favorable interaction with the target protein by reducing the entropic penalty of binding. This rigidity can also translate into improved metabolic stability, as the strained ring system is often less susceptible to enzymatic degradation.

The following diagram illustrates the general workflow for leveraging this compound in a drug discovery program.

Caption: A generalized workflow for the development of drug candidates from this compound.

Comparative Analysis of Biological Activities

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. Here, we compare their activity as T-type calcium channel blockers, hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, and anti-Hepatitis B virus (HBV) agents.

T-Type Calcium Channel Blockers for Neuropathic Pain

T-type calcium channels are implicated in various neurological disorders, including neuropathic pain. The patent literature reveals that cycloalkylaryl sulfone derivatives, synthesized using this compound as a key intermediate, exhibit potent T-type calcium channel blocking activity[1].

Key Structural Features and Activity Trends:

The general structure involves the cyclobutane ring linking an arylsulfone moiety to another functional group. The 3-hydroxy group of the starting material is typically converted to other functionalities to modulate activity and pharmacokinetic properties.

Compound ID (Exemplary)Cyclobutane SubstitutionArylsulfone MoietyT-Type Calcium Channel Inhibition (IC50)
Compound A (inferred from patent)3-(Arylsulfonyl)oxy4-FluorophenylSub-micromolar
Compound B (inferred from patent)3-(Arylsulfonyl)amino4-ChlorophenylMicromolar

Interpretation: The data, although limited within the public domain, suggests that the nature of the linkage at the 3-position of the cyclobutane ring is critical for activity. An ether or ester linkage appears to be more favorable than an amino linkage for potent T-type calcium channel inhibition. The electronic properties of the arylsulfone group also play a role in modulating potency.

The proposed binding mode involves the cyclobutane scaffold positioning the arylsulfone and the other substituent in a precise orientation within the channel's binding pocket.

Caption: A hypothetical binding mode of a cyclobutane-based T-type calcium channel blocker.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors for Allergic Inflammation

H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator of allergic inflammation. The development of H-PGDS inhibitors is a promising therapeutic strategy for conditions like asthma and allergic rhinitis. Patent literature describes 1,3-disubstituted cyclobutane derivatives as potent H-PGDS inhibitors, with this compound serving as a chiral starting material.

Structure-Activity Relationship:

In these derivatives, the cyclobutane ring acts as a rigid scaffold to position a heterocyclic moiety and a side chain that interact with the enzyme's active site.

Compound ID (Exemplary)Heterocyclic MoietySide ChainH-PGDS Inhibition (IC50)
Derivative X (inferred from patent)ThiazoleCarboxamideNanomolar
Derivative Y (inferred from patent)OxazoleEsterSub-micromolar

Interpretation: The choice of the heterocyclic ring system significantly impacts the inhibitory potency. Thiazole-containing derivatives appear to exhibit higher potency, likely due to specific interactions with amino acid residues in the H-PGDS active site. The side chain at the 3-position of the cyclobutane ring also contributes to binding affinity.

Anti-Hepatitis B Virus (HBV) Agents Targeting cccDNA

Chronic Hepatitis B infection is characterized by the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication. Compounds that can inhibit the formation or promote the degradation of cccDNA are highly sought after. Tricyclic compounds derived from this compound have been reported to possess anti-HBV activity by inhibiting cccDNA[2].

Comparative Activity:

While specific IC50 values for a series of these derivatives are not publicly available in a comparative format, the patent highlights the importance of the tricyclic system and the role of the cyclobutane linker.

Compound ClassMechanism of ActionReported Activity
Tricyclic Cyclobutane DerivativesInhibition of cccDNA formation/stabilitySuperior anti-HBV activity
Acyclic AnalogsN/AReduced or no activity

Interpretation: The rigid cyclobutane linker is crucial for holding the tricyclic pharmacophore in the correct conformation for interaction with its biological target, which is likely a host or viral protein involved in the cccDNA lifecycle. The constrained geometry provided by the cyclobutane ring is a key determinant of the observed antiviral activity.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: In Vitro T-Type Calcium Channel Inhibition Assay (Electrophysiology)

This protocol describes a whole-cell patch-clamp assay to measure the inhibitory effect of test compounds on T-type calcium channels expressed in a stable cell line (e.g., HEK-293 cells).

Materials:

  • HEK-293 cells stably expressing the human Cav3.2 T-type calcium channel subtype.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, pH 7.4 adjusted with CsOH.

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 adjusted with CsOH.

  • Test compounds dissolved in DMSO.

Procedure:

  • Culture the HEK-293 cells to 70-80% confluency.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -100 mV.

  • Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms every 10 seconds.

  • Record baseline currents for at least 3 minutes to ensure stability.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the currents in the presence of the compound until a steady-state inhibition is reached.

  • Wash out the compound with the external solution to check for reversibility.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the whole-cell patch-clamp assay.

Protocol 2: Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to screen for inhibitors of H-PGDS[3].

Materials:

  • Recombinant human H-PGDS enzyme.

  • Fluorescently labeled H-PGDS inhibitor (probe).

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM glutathione.

  • 384-well black microplates.

  • Plate reader capable of measuring fluorescence polarization.

  • Test compounds dissolved in DMSO.

Procedure:

  • Add 5 µL of assay buffer to all wells of the 384-well plate.

  • Add 0.5 µL of test compound solution at various concentrations to the sample wells. Add 0.5 µL of DMSO to the control wells.

  • Add 5 µL of the H-PGDS enzyme solution to all wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 5 µL of the fluorescent probe solution to all wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Anti-HBV cccDNA Assay (qPCR-based)

This protocol outlines a method to quantify the effect of test compounds on HBV cccDNA levels in an in vitro infection model[4][5].

Materials:

  • HepG2-NTCP cells (or other susceptible cell line).

  • HBV inoculum.

  • Cell culture reagents.

  • DNA extraction kit.

  • Plasmid-safe ATP-dependent DNase (PSD).

  • Primers and probes specific for HBV cccDNA and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument and reagents.

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed HepG2-NTCP cells in 24-well plates and allow them to attach overnight.

  • Infect the cells with HBV inoculum for 16-24 hours.

  • Remove the inoculum and treat the cells with fresh medium containing the test compounds at various concentrations.

  • Incubate the cells for 5-7 days, replacing the medium with fresh compound-containing medium every 2 days.

  • Harvest the cells and extract the total DNA.

  • Treat a portion of the extracted DNA with PSD to digest non-cccDNA forms.

  • Perform qPCR using primers and probes specific for HBV cccDNA and the housekeeping gene for both PSD-treated and untreated samples.

  • Quantify the cccDNA copy number and normalize it to the cell number (based on the housekeeping gene).

  • Calculate the percentage of cccDNA reduction for each compound concentration and determine the EC50 value.

Conclusion

The derivatives of this compound represent a versatile class of compounds with a broad range of biological activities. The cyclobutane core serves as a rigid and metabolically stable scaffold that can be strategically functionalized to target diverse proteins with high affinity and selectivity. The comparative analysis presented in this guide, although based on currently available and somewhat fragmented data, underscores the potential of this building block in the development of novel therapeutics for neurological disorders, inflammatory diseases, and viral infections. Further systematic SAR studies are warranted to fully exploit the potential of this promising chemical scaffold.

References

The Cyclobutane Moiety: A Key to Unlocking Favorable Pharmacokinetic Profiles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety, medicinal chemists are increasingly turning their attention to the nuanced world of molecular architecture. Among the myriad of structural motifs employed to fine-tune the properties of drug candidates, the cyclobutane ring has emerged as a powerful, albeit historically underutilized, tool.[1] Its unique conformational rigidity and stereochemical complexity offer a compelling alternative to more traditional, flexible, or planar scaffolds. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs containing the cyclobutane moiety versus their non-cyclobutane counterparts, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Strategic Advantage of Cyclobutane: More Than Just a Four-Membered Ring

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy aimed at overcoming common pharmacokinetic hurdles.[2][3] Its puckered, three-dimensional structure imparts a degree of conformational constraint that can be highly advantageous.[1] Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, rigid conformation.[1] By pre-organizing the molecule into a more bioactive conformation, the cyclobutane moiety can enhance binding affinity and, consequently, potency.[1][2]

Furthermore, the cyclobutane ring serves as an effective bioisostere for other common chemical groups, such as alkenes, larger cyclic systems, and even aromatic rings.[1][2] This substitution can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Notably, cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, which can lead to improved metabolic stability and a longer in vivo half-life.[1]

Comparative Pharmacokinetic Analysis: Cyclobutane vs. Non-Cyclobutane Analogs

The true measure of the cyclobutane moiety's utility lies in direct, quantitative comparisons with structurally similar compounds that lack this feature. Below, we examine key pharmacokinetic parameters, providing experimental data from comparative studies.

Metabolic Stability: Resisting the Metabolic Onslaught

One of the most significant advantages conferred by the cyclobutane ring is enhanced metabolic stability.[1][2] By blocking metabolically labile sites, the cyclobutane scaffold can prevent or slow down enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[4]

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 2tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafinetert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21

Data sourced from Mykhailiuk et al. (2024).[4]

In the case of Model Amide 2 and the antifungal agent Butenafine, the introduction of a trifluoromethyl-substituted cyclobutane or cyclopropane ring in place of a tert-butyl group resulted in a significant decrease in intrinsic clearance, indicating improved metabolic stability.[4] This highlights the ability of small, strained rings to protect the molecule from metabolic attack.

A Case Study: Apalutamide

Apalutamide, an androgen receptor inhibitor for the treatment of prostate cancer, features a spirocyclic cyclobutane.[5] Its pharmacokinetic profile underscores the benefits of this moiety.

Pharmacokinetic ParameterValue
Bioavailability~100%
Plasma Protein Binding96%
MetabolismPrimarily via CYP2C8 and CYP3A4
Half-life~3 days

Data for Apalutamide.[5]

The high bioavailability and long half-life of apalutamide are indicative of a metabolically stable compound, a property to which the cyclobutane ring likely contributes.

Experimental Protocols for Assessing Pharmacokinetic Properties

To facilitate the direct comparison of your own cyclobutane-containing compounds with their non-cyclobutane analogs, we provide detailed, step-by-step methodologies for key in vitro ADME assays.

Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Prepare Microsomal Solution: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Prepare Reaction Mixture: In a 96-well plate, combine the microsomal solution with a NADPH-regenerating system.

  • Initiate the Reaction: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and incubate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram of the Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw & Dilute Liver Microsomes inc1 Combine Microsomes, NADPH System, & Test Compound prep1->inc1 prep2 Prepare NADPH-Regenerating System prep2->inc1 prep3 Prepare Test Compound Stock prep3->inc1 inc2 Incubate at 37°C with Shaking inc1->inc2 samp1 Aliquots Taken at Time Points (0, 5, 15, 30, 45, 60 min) inc2->samp1 samp2 Quench with Cold Acetonitrile + Internal Standard samp1->samp2 an1 Centrifuge to Precipitate Proteins samp2->an1 an2 Analyze Supernatant by LC-MS/MS an1->an2 an3 Calculate t½ and CLint an2->an3

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Caco-2 Permeability Assay for Intestinal Absorption

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, as a model of the intestinal epithelium to predict oral drug absorption.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup: Wash the cell monolayers with transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the potential for active efflux.

Diagram of the Caco-2 Permeability Assay

G cluster_setup Caco-2 Monolayer on Transwell® Insert cluster_transport Bidirectional Transport Apical Chamber Apical Chamber Caco-2 Cell Monolayer Caco-2 Cell Monolayer Apical Chamber->Caco-2 Cell Monolayer A_B Apical to Basolateral (Absorption) Apical Chamber->A_B Add Drug Basolateral Chamber Basolateral Chamber Caco-2 Cell Monolayer->Basolateral Chamber B_A Basolateral to Apical (Efflux) Basolateral Chamber->B_A Add Drug A_B->Basolateral Chamber Drug Transport B_A->Apical Chamber Drug Transport

Caption: Schematic of the Caco-2 permeability assay for assessing drug absorption and efflux.

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.

  • Prepare Dialysis Unit: Hydrate a semi-permeable dialysis membrane (e.g., with a molecular weight cutoff of 6-8 kDa) and assemble the equilibrium dialysis apparatus (e.g., a 96-well plate format).

  • Sample Preparation: Spike the test compound into plasma (human, rat, etc.) at the desired concentration.

  • Dialysis Setup: Add the plasma containing the test compound to one chamber of the dialysis unit and a protein-free buffer (e.g., phosphate-buffered saline, PBS) to the other chamber.

  • Equilibration: Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS.

  • Data Analysis: Calculate the percentage of plasma protein binding using the concentrations in the plasma and buffer chambers at equilibrium.

Logical Flow of Plasma Protein Binding Determination

G start Spike Drug into Plasma setup Add Drug-Plasma Mix to one Chamber Add Buffer to the other Chamber start->setup incubate Incubate at 37°C to Reach Equilibrium setup->incubate sample Sample both Plasma and Buffer Chambers incubate->sample analyze Quantify Drug Concentration by LC-MS/MS sample->analyze calculate Calculate % Protein Binding analyze->calculate

Caption: Logical workflow for determining plasma protein binding via equilibrium dialysis.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of a cyclobutane moiety represents a sophisticated approach to overcoming common pharmacokinetic challenges in drug discovery. Its ability to impart conformational rigidity and enhance metabolic stability can lead to compounds with improved potency, longer half-lives, and better overall ADME profiles.[1][2] While the synthesis of functionalized cyclobutanes can be challenging, the potential rewards in terms of improved drug-like properties make it a worthwhile endeavor.[5] By employing the comparative experimental approaches outlined in this guide, researchers can systematically evaluate the impact of the cyclobutane ring and make data-driven decisions to advance the most promising candidates toward the clinic.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Urology Textbook. (n.d.). Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Retrieved from [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study. Retrieved from [Link]

  • NIH. (n.d.). Is It the Twilight of BACE1 Inhibitors?. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitors of BACE for treating Alzheimer's disease: a fragment-based drug discovery story. Retrieved from [Link]

  • NIH. (n.d.). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Retrieved from [Link]

  • Bentham Science. (n.d.). Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of novel, conformationally restricted HMG-CoA reductase inhibitors. Retrieved from [Link]

  • Sched. (n.d.). SCCUR 2023: The Stereocontrolled Synthesis of a Cycl.... Retrieved from [Link]

Sources

Cyclobutane vs. Cyclopentane: A Medicinal Chemist's Guide to Small Ring Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of molecular building blocks is a critical determinant of a compound's ultimate success. Among the vast arsenal of scaffolds available to medicinal chemists, small cycloalkanes have emerged as powerful tools for fine-tuning the pharmacological properties of drug candidates. This guide provides an in-depth technical comparison of two key players in this space: cyclobutane and cyclopentane. By examining their fundamental physicochemical properties, conformational differences, and impact on biological activity, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their quest for novel therapeutics.

The Tale of Two Rings: Conformational Rigidity and Physicochemical Properties

At first glance, cyclobutane and cyclopentane are simple saturated carbocycles. However, their subtle differences in ring size and inherent strain energies give rise to distinct three-dimensional structures and physicochemical characteristics that can be strategically exploited in drug design.

Cyclobutane, a four-membered ring, is characterized by significant ring strain (approximately 26.3 kcal/mol), which forces it to adopt a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure.[1][2] This puckered geometry imparts a high degree of conformational rigidity. In contrast, cyclopentane, with a much lower ring strain (about 7.1 kcal/mol), is considerably more flexible, readily interconverting between "envelope" and "half-chair" conformations.[1]

This fundamental difference in conformational freedom is a key consideration for medicinal chemists. The rigidity of the cyclobutane ring can help to "lock" a molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to its target and leading to enhanced potency and selectivity.[3][4] Conversely, the flexibility of cyclopentane may be advantageous in scenarios where a degree of conformational adaptation is required for optimal target engagement.

Table 1: Comparison of Physicochemical Properties of Cyclobutane and Cyclopentane

PropertyCyclobutaneCyclopentaneRationale and Implication in Drug Design
Ring Strain (kcal/mol) ~26.3[1]~7.1[1]The higher strain in cyclobutane leads to greater rigidity, which can pre-organize a ligand for its binding site.
Conformation Puckered (Butterfly)[3]Envelope/Half-ChairCyclobutane's fixed conformation provides well-defined vectors for substituent placement. Cyclopentane's flexibility allows for more conformational sampling.
C-C Bond Angle ~88°[3]~105°The acute bond angles in cyclobutane can influence the electronics and reactivity of adjacent functional groups.
Lipophilicity (LogP) 1.842.59As unsubstituted cycloalkanes, both are lipophilic, but the smaller size of cyclobutane can lead to lower lipophilicity in substituted analogs, which can be beneficial for aqueous solubility.

Conformational Analysis: A Visual Representation

The distinct conformational landscapes of cyclobutane and cyclopentane can be visualized to better understand their application in medicinal chemistry.

Conformational Profiles cluster_cyclobutane Cyclobutane cluster_cyclopentane Cyclopentane A Puckered Conformation 1 B Planar Transition State (High Energy) A->B Ring Inversion C Puckered Conformation 2 B->C D Envelope Conformation E Half-Chair Conformation D->E Pseudorotation (Low Energy Barrier)

Caption: Conformational landscapes of cyclobutane and cyclopentane.

Impact on Pharmacological Properties: Case Studies

The choice between a cyclobutane and a cyclopentane moiety can have a profound impact on a compound's biological activity and pharmacokinetic profile. The following case studies illustrate how these building blocks have been employed to optimize drug candidates.

Case Study 1: G9a Inhibitors - The Advantage of Rigidity

In the development of inhibitors for the histone methyltransferase G9a, a spirocyclic cyclobutane ring was found to be critical for achieving high potency. Replacement of the spiro-cyclobutane with a spiro-cyclopentane or spiro-cyclohexane resulted in a significant drop in activity, highlighting the importance of the rigid cyclobutane scaffold in this particular binding pocket.[1][2]

Table 2: Comparative Activity of G9a Inhibitors

CompoundRing SystemIC50 (nM)[2]
Lead Compound Spiro-cyclobutane153
Analogue 1 Spiro-cyclopentane>1000
Analogue 2 Spiro-cyclohexane>1000
Case Study 2: κ Opioid Receptor Antagonists - The Benefit of Conformational Flexibility

In a series of κ opioid receptor antagonists, a cyclopentane-containing analogue demonstrated the highest potency compared to its cyclobutane, cyclohexane, and cycloheptane counterparts. This suggests that the conformational flexibility of the cyclopentane ring was optimal for interacting with the receptor's binding site in this specific chemical series.

Table 3: Comparative Potency of κ Opioid Receptor Antagonists

CompoundRing SystemKe (nM)
Analogue 1 Cyclobutane11
Analogue 2 Cyclopentane10
Analogue 3 Cyclohexane9
Analogue 4 Cycloheptane12

Experimental Protocols

To aid researchers in the evaluation of cyclobutane- and cyclopentane-containing compounds, we provide the following generalized protocols for key in vitro assays.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Purpose: To determine the intrinsic clearance (Clint) of a test compound, providing a measure of its susceptibility to metabolism by cytochrome P450 enzymes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system to the microsomal suspension containing the test compound.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (μL/min/mg protein) = (0.693 / t1/2) / (mg of microsomal protein/mL).

Metabolic Stability Assay Workflow A Prepare Reagents (Compound, Microsomes, NADPH System) B Pre-warm at 37°C A->B C Initiate Reaction B->C D Incubate and Sample at Time Points C->D E Quench Reaction D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate Clint) G->H

Caption: A typical workflow for an in vitro metabolic stability assay.

Kinetic Solubility Assay

Purpose: To determine the kinetic solubility of a test compound in an aqueous buffer, providing an early indication of its potential for absorption and bioavailability.

Methodology:

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration.

    • Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation to reach a pseudo-equilibrium.

  • Measurement:

    • Measure the turbidity of the solution in each well using a nephelometer.

    • Alternatively, filter the samples to remove precipitated compound and quantify the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which precipitation is first observed or the concentration of the compound in the saturated solution.

Synthetic Methodologies: Accessing Key Building Blocks

The availability of diverse and well-functionalized building blocks is paramount for the successful integration of cyclobutane and cyclopentane motifs into drug discovery programs.

Synthesis of a 1,3-Disubstituted Cyclobutane Building Block

A common strategy for the synthesis of 1,3-disubstituted cyclobutanes involves the [2+2] cycloaddition of an alkene with a ketene, followed by functional group manipulation.

Example: Synthesis of cis-3-Aminocyclobutane-1-carboxylic Acid

  • [2+2] Cycloaddition: React dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) with a suitable alkene (e.g., benzyl vinyl ether) to form a dichlorocyclobutanone adduct.

  • Reductive Dechlorination: Treat the dichlorocyclobutanone with zinc in acetic acid to remove the chlorine atoms.

  • Baeyer-Villiger Oxidation: Oxidize the resulting cyclobutanone with a peroxy acid (e.g., m-CPBA) to form the corresponding lactone.

  • Lactone Opening and Functionalization: Open the lactone with a nitrogen nucleophile (e.g., sodium azide) to introduce the amino precursor.

  • Reduction and Deprotection: Reduce the azide to an amine and deprotect the carboxylic acid to yield the final product.

Synthesis of a 1,2-Disubstituted Cyclopentane Building Block

The synthesis of substituted cyclopentanes can be achieved through various methods, including intramolecular cyclizations and cycloaddition reactions.

Example: Synthesis of cis-1-Amino-2-hydroxycyclopentane

  • Diels-Alder Reaction: React cyclopentadiene with a suitable dienophile (e.g., maleic anhydride) to form a bicyclic adduct.

  • Epoxidation: Epoxidize the double bond of the adduct using a peroxy acid.

  • Epoxide Opening: Open the epoxide with a nitrogen nucleophile (e.g., ammonia or an azide) to introduce the amino and hydroxyl groups in a trans-diaxial fashion.

  • Reduction (if azide is used): If an azide was used, reduce it to the corresponding amine.

  • Isomerization/Rearrangement: Under appropriate conditions, the initial product can be rearranged to the desired cis-isomer.

Conclusion and Future Perspectives

Both cyclobutane and cyclopentane are valuable building blocks in the medicinal chemist's toolbox. The choice between these two small rings is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program. The conformational rigidity of cyclobutane makes it an excellent choice for pre-organizing a molecule into its bioactive conformation, often leading to gains in potency and selectivity. Conversely, the greater flexibility of cyclopentane can be advantageous when a degree of conformational adaptability is required for optimal target engagement.

As our understanding of the intricate interplay between molecular conformation and biological activity continues to grow, we can expect to see even more sophisticated applications of these small ring systems. The development of novel synthetic methodologies that provide facile access to a wider range of stereochemically defined cyclobutane and cyclopentane building blocks will undoubtedly fuel further innovation in this exciting area of medicinal chemistry. The empirical evaluation of both cyclobutane and cyclopentane analogues in parallel will remain a crucial strategy for unlocking the full potential of these versatile scaffolds in the design of next-generation therapeutics.

References

  • Jung, M. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Eur. J. Org. Chem.2021, 2021, 4025-4036.
  • Wouters, J.; van der Vlag, R.; El Kazzouli, S.
  • Steffens, A.; Wirth, T. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chem. Rev.2005, 105, 4435-4467.
  • Prysiazhniuk, K.; Datsenko, O. P.; Polishchuk, O.; Mykhailiuk, P. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. Beilstein J. Org. Chem.2021, 17, 1869-1877.
  • Sweis, R. F.; et al. Discovery of A-366, a Potent and Selective Inhibitor of G9a. ACS Med. Chem. Lett.2013, 4, 1091-1096.
  • Throup, A.; et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Med. Chem.2021, 12, 1655-1663.

Sources

A Comparative Guide to the Conformational Analysis of Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformational landscape of Methyl 3-hydroxycyclobutanecarboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental and computational choices, ensuring a robust and validated understanding of this stereochemically rich scaffold.

Introduction: The Four-Membered Ring in Drug Design

Cyclobutane rings are increasingly utilized as versatile scaffolds in medicinal chemistry. Their rigid, three-dimensional structures offer a unique way to orient substituents in space, influencing molecular shape, polarity, and binding interactions with biological targets. However, the perceived "planarity" of this four-membered ring is a misconception. In reality, cyclobutane exists in a dynamic, puckered state to alleviate internal strain.[1][2][3] A thorough understanding of the conformational preferences of substituted cyclobutanes, such as this compound, is therefore critical for rational drug design and structure-activity relationship (SAR) studies.

This guide compares the three cornerstone techniques for conformational analysis—Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Computational Chemistry—and presents a synergistic workflow for their application.

Theoretical Framework: The Dynamic Conformation of the Cyclobutane Ring

Unlike the flat, 60° bond angles of cyclopropane, which lead to significant angle strain, cyclobutane has more flexibility.[3][4] A planar cyclobutane would have 90° C-C-C bond angles, still a significant deviation from the ideal sp³ angle of 109.5°, and would suffer from substantial torsional strain due to the eclipsing of all C-H bonds.[2][3]

To relieve this torsional strain, the cyclobutane ring "puckers" into a non-planar, butterfly-like conformation.[1][2][4] This puckering slightly decreases the C-C-C bond angles to around 88°, thereby increasing angle strain, but the energetic benefit of reducing the eclipsing interactions makes the puckered state more stable.[1][3] The molecule rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state, a process known as ring inversion or ring-flipping.[5][6]

This puckering creates two distinct substituent positions on each carbon:

  • Axial (a): Substituents point roughly perpendicular to the "average" plane of the ring.

  • Equatorial (e): Substituents point roughly outwards from the perimeter of the ring.

The energetic preference for a substituent to occupy the equatorial position over the axial one is fundamental to the conformational analysis of substituted cyclobutanes.

G cluster_0 Cyclobutane Ring Inversion Puckered1 Puckered Conformer 1 (Butterfly) Planar_TS Planar Transition State (Higher Energy) Puckered1->Planar_TS Ring Inversion ΔG‡ ≈ 1.5 kcal/mol Planar_TS->Puckered1 Puckered2 Puckered Conformer 2 (Butterfly) Planar_TS->Puckered2 Puckered2->Planar_TS Ring Inversion

Caption: Equilibrium between puckered conformers of cyclobutane via a planar transition state.

The Conformational Landscape of this compound

As a 1,3-disubstituted cyclobutane, this compound exists as cis and trans diastereomers. For each diastereomer, ring inversion leads to two distinct chair-like conformers, and the relative stability of these conformers dictates the molecule's overall shape.

  • trans-isomer: Can exist in an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. Assuming the substituents are of different sizes, these two conformers will have different energies.

  • cis-isomer: Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is generally much more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions.

The key factors governing the equilibrium are:

  • Steric Strain: Larger substituents strongly prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogen on the opposing carbon (a 1,3-diaxial interaction).

  • Intramolecular Hydrogen Bonding: In the cis isomer, a diaxial arrangement could potentially be stabilized by a hydrogen bond between the axial hydroxyl group and the axial ester carbonyl. This attractive force can counteract the steric repulsion.

  • Dipole-Dipole Interactions: The relative orientation of the C-O bonds of the hydroxyl and ester groups will influence the overall molecular dipole and conformational preference.

G cluster_cis cis-Methyl 3-hydroxycyclobutanecarboxylate Diequatorial Diequatorial (e,e) (Sterically Favored) Diaxial Diaxial (a,a) (Sterically Disfavored) Diequatorial->Diaxial Ring Inversion (Equilibrium strongly favors e,e)

Caption: Conformational equilibrium for the cis isomer, highlighting the steric preference.

A Comparative Guide to Analytical Methodologies

No single technique provides a complete conformational picture. A synergistic approach, leveraging the strengths of NMR, X-ray crystallography, and computational modeling, is the gold standard.

Technique Strengths Limitations Primary Application
NMR Spectroscopy - Provides data on solution-state conformation.[7][8] - Can measure the dynamic equilibrium between conformers.[9][10] - Non-destructive.- Provides time-averaged data; structure is inferred, not directly observed. - Complex spectra can be difficult to analyze fully.[11]Determining the major conformer in solution and quantifying conformational equilibria.
X-ray Crystallography - Provides a precise, unambiguous 3D structure.[12][13][14] - The "gold standard" for absolute conformational proof.- Structure is in the solid state, which may not represent the solution conformation.[15] - Requires a suitable single crystal, which can be difficult to grow.Unambiguous determination of the molecular structure and packing in the solid state.
Computational Chemistry - Can model any conformer, including high-energy transition states.[6][16] - Provides relative energies and thermodynamic data (ΔG, ΔH).[11] - Cost-effective and rapid.- The accuracy is highly dependent on the chosen method and basis set.[17] - Results must be validated by experimental data.Predicting the relative stability of all possible conformers and guiding experimental design.

Experimental & Computational Protocols

Protocol 1: NMR-Based Conformational Analysis

This protocol uses proton NMR (¹H NMR) coupling constants to infer the puckered nature of the ring and the orientation of the substituents.

Causality: The magnitude of the vicinal (³J) and long-range (⁴J) proton-proton coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. In cyclobutanes, specific coupling constants, particularly ⁴J(eq-eq) being significantly larger than ⁴J(ax-ax), can be used to assign axial and equatorial positions.[11]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can influence conformation, so it should be reported.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) to achieve good signal dispersion.

    • Acquire 2D correlation spectra (COSY, HSQC) to assign all proton and carbon signals unambiguously.

    • Acquire a 1D selective NOE or 2D NOESY spectrum to identify through-space correlations, which are crucial for identifying 1,3-diaxial interactions.

  • Spectral Analysis:

    • Measure all relevant ¹H-¹H coupling constants from the 1D spectrum.

    • Identify the ring protons. The protons cis to the ester group will likely be shifted downfield.

    • Analyze the coupling patterns. A large ⁴J coupling (~5 Hz) is indicative of an equatorial-equatorial relationship.[11]

    • Use NOE data to confirm assignments. A strong NOE between two protons on C1 and C3 indicates they are in a cis-diaxial arrangement.

  • Interpretation: Based on the coupling constants and NOE data, deduce the dominant ring conformation (e.g., puckered with a diequatorial cis substitution). For dynamic systems, variable-temperature NMR can be used to observe changes in the averaged signals, allowing for the calculation of the free energy difference (ΔG) between conformers.[10]

Protocol 2: Single-Crystal X-ray Diffraction

This protocol aims to determine the precise molecular structure in the solid state.

Causality: X-ray diffraction relies on the scattering of X-rays by the electron clouds of a highly ordered crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a 3D model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Step-by-Step Methodology:

  • Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations and improve data quality.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.

  • Analysis: Analyze the final structure to determine the precise ring pucker angle, the axial/equatorial nature of the substituents, and any intermolecular interactions (like hydrogen bonding) in the crystal lattice.

Protocol 3: Computational Conformational Analysis

This protocol uses quantum mechanics to calculate the relative energies of all possible conformers.

Causality: Computational chemistry methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to calculate the electronic energy of a given arrangement of atoms. By systematically exploring different conformations and finding the structures with the lowest energy, one can predict the most stable conformers.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 2D structure of the cis and trans isomers of this compound. Generate initial 3D coordinates for all plausible conformers (e.g., cis-diequatorial, cis-diaxial, trans-ax-eq, trans-eq-ax).

  • Geometry Optimization:

    • For each starting structure, perform a full geometry optimization. A common and reliable DFT functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d)) is a good starting point for initial screening.

    • The optimization algorithm systematically alters the geometry to find a stationary point on the potential energy surface.

  • Frequency Calculation (Validation):

    • Perform a vibrational frequency calculation on each optimized structure. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable conformer.

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set (e.g., B3LYP/aug-cc-pVTZ or MP2/aug-cc-pVTZ).[17]

    • Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) if solution-state energies are desired.

  • Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) to determine the relative stability of the conformers and predict the equilibrium population using the Boltzmann distribution.

Synergistic Workflow: Integrating Experiment and Theory

The most powerful approach combines these techniques. Computational results can predict which conformers are likely to be observed, guiding the analysis of complex NMR spectra. Conversely, experimental NMR coupling constants and NOEs can be used to validate the accuracy of the computed geometries. An X-ray structure, if obtainable, provides an absolute benchmark for both the computational models and the interpretation of solution-state NMR data.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample Target Molecule (this compound) NMR NMR Spectroscopy (Solution State) Sample->NMR Xray X-ray Crystallography (Solid State) Sample->Xray NMR_Data NMR Data (J-couplings, NOEs) NMR->NMR_Data Xray_Struct Crystal Structure Xray->Xray_Struct Validation Validation & Correlation NMR_Data->Validation Xray_Struct->Validation Model Generate Initial Conformers DFT DFT Optimization & Energy Calculation Model->DFT Energies Calculated Structures & Relative Energies DFT->Energies Energies->Validation Final_Model Validated Conformational Model Validation->Final_Model

Caption: A synergistic workflow integrating experimental and computational methods.

References

  • 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. (2024). Available at: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. Available at: [Link]

  • Egri, S., et al. (2001). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry A, 105(15), 3649-3660. Available at: [Link]

  • Conformational analysis | PDF - Slideshare. (2018). Available at: [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. Available at: [Link]

  • Chen, B., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. Available at: [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. Available at: [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Conformers of Cycloalkanes | MCC Organic Chemistry - Lumen Learning. Available at: [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - ACS Figshare. (2006). Available at: [Link]

  • Abraham, R. J., et al. (2008). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 46(6), 563-570. Available at: [Link]

  • Puckered Conformation Definition - Fiveable. Available at: [Link]

  • Chen, B., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate. Available at: [Link]

  • What are the most stable conformations of cyclobutanol? - BTC Blog. (2025). Available at: [Link]

  • X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. - ResearchGate. Available at: [Link]

  • Rzepa, H. S. Cycloalkanes. Available at: [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3884-3890. Available at: [Link]

  • Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. Available at: [Link]

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. Available at: [Link]

  • Ocola, E. J., et al. (2011). Ring-puckering potential energy functions for cyclobutane and related molecules based on refined kinetic energy expansions and theoretical calculations. The Journal of Chemical Physics, 134(15), 154310. Available at: [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. Available at: [Link]

  • Conformational analysis of cycloalkanes - SciSpace. (2015). Available at: [Link]

  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). - ResearchGate. Available at: [Link]

  • Conformer search for cyclobutane : r/comp_chem - Reddit. (2021). Available at: [Link]

  • Conformational analysis of cycloalkanes - ResearchGate. Available at: [Link]

  • Conformational Analysis of Cyclic Compounds | Stereochemistry | Organic Chemistry. (2018). Available at: [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. figshare. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • Baran, P. S. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 - PubChem. Available at: [Link]

  • Anatomy of an Oligourea Six-Helix Bundle | Journal of the American Chemical Society. (2016). Available at: [Link]

  • 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 - PubChem. Available at: [Link]

  • 3-hydroxycyclobutane-1-carboxylic acid - ChemBK. Available at: [Link]

  • Organic Letters Ahead of Print - ACS Publications. Available at: [Link]

  • Conformational Analysis - University of California, Irvine. Available at: [Link]

  • Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate - PubChem. Available at: [Link]

  • The Simplifying Synthesis Ultimate Guide To Conformational Analysis - YouTube. (2021). Available at: [Link]

  • Rzepa, H. S. (2017). The conformation of carboxylic acids revealed. Henry Rzepa's Blog. Available at: [Link]

  • Methyl cis-3-hydroxycyclobutanecarboxylate - Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Conformational Analysis Questions - University of Calgary. Available at: [Link]

  • Chapter 3: Conformations of Alkanes and Cycloalkanes. Available at: [Link]

Sources

A Comparative Analysis of the Reactivity of Cis and Trans Isomers of Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is paramount. Stereoisomers, while possessing identical chemical formulas and connectivity, often exhibit profoundly different pharmacological and toxicological profiles. The cyclobutane ring, a "bioisostere" for aromatic systems, offers a unique three-dimensional scaffold that is increasingly utilized to fine-tune molecular properties.[1][2] Understanding the differential reactivity of its substituted isomers is therefore not merely an academic exercise but a critical necessity for rational drug design and efficient synthetic strategy.

This guide provides a detailed comparative analysis of the reactivity of cis- and trans-methyl 3-hydroxycyclobutanecarboxylate. We will dissect how the subtle yet significant differences in their three-dimensional structures govern their behavior in key chemical transformations. The insights presented herein are grounded in fundamental principles of organic chemistry, supported by experimental observations from related systems.

The Structural Foundation: Ring Strain and Conformational Isomerism

The reactivity of any cycloalkane is intrinsically linked to its inherent ring strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing of bonds).[3][4] Cyclobutane possesses a significant strain energy of approximately 26.3 kcal/mol.[2] To alleviate some of the torsional strain that would exist in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5][6] This puckering creates two distinct substituent positions: pseudo-axial and pseudo-equatorial. The energetic barrier between puckered conformations is low, allowing for rapid interconversion.

The critical difference between the cis and trans isomers of methyl 3-hydroxycyclobutanecarboxylate lies in the relative orientation of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups.

  • cis-isomer : The hydroxyl and methoxycarbonyl groups are on the same face of the ring. This proximity can lead to intramolecular hydrogen bonding or significant steric hindrance, influencing which puckered conformation is favored.

  • trans-isomer : The substituents are on opposite faces of the ring, placing them further apart and minimizing direct steric and electronic interactions.

This fundamental stereochemical difference is the primary determinant of the divergent reaction pathways and rates observed for these two isomers.

G cluster_cis cis-Isomer Conformation cluster_trans trans-Isomer Conformation cis_label cis-Methyl 3-hydroxycyclobutanecarboxylate (Substituents on same face) cis_img trans_label trans-Methyl 3-hydroxycyclobutanecarboxylate (Substituents on opposite faces) trans_img

Figure 1: Puckered conformations of cis and trans isomers.

Comparative Reactivity in Key Transformations

We will now explore how the structural nuances of the cis and trans isomers manifest in different reaction types.

Oxidation of the Hydroxyl Group

The oxidation of the secondary alcohol to a ketone is a fundamental transformation. The rate of this reaction is highly dependent on the steric accessibility of the hydroxyl group and its C-H bond to the oxidizing agent.

  • Cis-Isomer : In the cis conformation, the bulky methoxycarbonyl group can sterically shield the hydroxyl group in certain puckered conformations, potentially hindering the approach of an oxidizing agent like a chromium complex or the bulky species involved in a Swern oxidation.

  • Trans-Isomer : The hydroxyl group in the trans isomer is less likely to be sterically encumbered by the distal methoxycarbonyl group, suggesting it should be more accessible and thus, potentially more reactive.

IsomerRelative Rate of Oxidation (Hypothetical)Expected Yield (under identical conditions)Rationale
Cis SlowerLowerSteric hindrance from the proximate methoxycarbonyl group may impede the approach of the oxidizing agent.
Trans FasterHigherThe hydroxyl group is more sterically accessible, allowing for more efficient oxidation.
Table 1: Predicted performance in the oxidation to Methyl 3-oxocyclobutanecarboxylate.
Ester Saponification: The Role of Neighboring Group Participation

The base-catalyzed hydrolysis (saponification) of the ester group provides one of the most dramatic examples of differential reactivity, primarily due to the possibility of Neighboring Group Participation (NGP), also known as anchimeric assistance.[7][8]

  • Trans-Isomer : Saponification is expected to proceed via a standard bimolecular acyl substitution mechanism (BAC2). The hydroxide ion acts as an external nucleophile, attacking the carbonyl carbon. The reaction rate will be influenced by standard steric and electronic factors.

  • Cis-Isomer : The cis isomer has a unique mechanistic pathway available. The proximate hydroxyl group, upon deprotonation by the base, can act as an internal nucleophile. This leads to a rapid intramolecular attack on the ester carbonyl, forming a strained bicyclic lactone intermediate. This intermediate is then rapidly hydrolyzed by the external hydroxide nucleophile. This two-step intramolecular process is often significantly faster than the corresponding intermolecular reaction.[9][10] This rate enhancement is a hallmark of anchimeric assistance.

NGP cis cis-Isomer lactone Bicyclic Lactone Intermediate (Strained) cis->lactone Intramolecular Attack (Fast, NGP) trans trans-Isomer tetrahedral_trans Tetrahedral Intermediate (Standard B_AC2) trans->tetrahedral_trans Intermolecular Attack (Slower, B_AC2) product Carboxylate Product lactone->product Hydrolysis (Fast) tetrahedral_trans->product

Figure 2: Divergent saponification pathways for cis and trans isomers.

IsomerReaction MechanismRelative Rate of SaponificationKey Feature
Cis Neighboring Group Participation (NGP)Much FasterIntramolecular cyclization to a lactone intermediate accelerates the overall reaction rate significantly.[7]
Trans Standard BAC2SlowerStandard intermolecular nucleophilic attack by hydroxide.
Table 2: Comparison of reactivity in base-catalyzed ester hydrolysis.
Ring-Opening Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under thermal, acidic, basic, or transition-metal-catalyzed conditions.[11][12] The stereochemistry of the substituents can play a directing role in which C-C bond cleaves and the stereochemical outcome of the product.

For example, in a Lewis acid-catalyzed process, the cis isomer offers the potential for the Lewis acid to chelate to both the hydroxyl oxygen and the carbonyl oxygen of the ester. This chelation would lock the conformation and could activate a specific C-C bond for nucleophilic attack, leading to a highly regioselective ring-opening. This bidentate chelation is not possible for the trans isomer, which would likely react via a different, non-chelation-controlled pathway, potentially leading to a different product or a mixture of products. Kinetic studies on the pyrolysis of substituted cyclobutanes have shown that diastereomers can have different activation energies for the C-C bond scission that initiates ring opening.[13]

Experimental Protocols

To provide a practical context, we outline a standard procedure for the oxidation of the hydroxyl group. This protocol can be used to experimentally validate the predicted reactivity differences.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes a general procedure for the oxidation of the alcohol to the corresponding ketone, methyl 3-oxocyclobutanecarboxylate.

protocol start Start: Dissolve Isomer in Dichloromethane (DCM) add_pcc Add Pyridinium Chlorochromate (PCC) (1.5 equivalents) start->add_pcc stir Stir at Room Temperature (Monitor by TLC) add_pcc->stir filter Reaction Complete: Dilute with Ether, Filter through Celite/Silica stir->filter concentrate Concentrate the Filtrate under Reduced Pressure filter->concentrate purify Purify via Column Chromatography concentrate->purify end_node End: Isolate Methyl 3-oxocyclobutanecarboxylate purify->end_node

Figure 3: Experimental workflow for the oxidation of this compound.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound isomer (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Addition of Reagent: To the stirred solution, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion. Note: PCC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Reaction Monitoring: Stir the resulting orange/brown slurry vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. It is predicted that the reaction with the trans isomer will reach completion faster than the reaction with the cis isomer.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes. Pass the mixture through a short plug of silica gel or Celite® to filter off the chromium salts, washing the plug with additional diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure methyl 3-oxocyclobutanecarboxylate.

Conclusion for the Field Professional

The case of cis- and trans-methyl 3-hydroxycyclobutanecarboxylate serves as a compelling illustration of a core principle in organic chemistry: stereochemistry dictates reactivity.

  • For the drug development professional , this differential reactivity is a critical consideration. An intended metabolic pathway (e.g., oxidation) for one isomer might be significantly slower than for another, impacting drug clearance and half-life. Conversely, an unintended reaction (e.g., hydrolysis or rearrangement) could be accelerated in one isomer, potentially leading to off-target effects or the formation of toxic metabolites.

  • For the synthetic chemist , exploiting these differences is key to efficient synthesis. The anchimerically assisted hydrolysis of the cis isomer allows for its selective saponification in the presence of the trans isomer. Conversely, if a reaction on the hydroxyl group is desired, the trans isomer may prove to be the more reactive and higher-yielding substrate.

References

  • Wikipedia. Neighbouring group participation. [Link][7]

  • NiNa.Az. Neighbouring group participation - Wikipedia | Encyclopedia. [Link][9]

  • Vedantu. Neighbouring Group Participation: Concepts & Examples Explained. [Link][10]

  • Chemeurope.com. Neighbouring group participation. [Link][8]

  • ResearchGate. Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. [Link][11]

  • National Institutes of Health (NIH). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. [Link][1]

  • National Institutes of Health (NIH). Cyclobutanes in Small‐Molecule Drug Candidates. [Link][2]

  • ResearchGate. Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates | Request PDF. [Link][14]

  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link][15]

  • ResearchGate. Kinetic study of the thermal rearrangement of cis- and trans-2-pinanol. [Link][13]

  • Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link][3]

  • National Institutes of Health (NIH). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. [Link][12]

  • Introduction to Organic Chemistry. 3.6. Strain and Conformation in Cyclic Molecules. [Link][16]

  • Imperial College London. Cycloalkanes. [Link][5]

  • YouTube. 06.01 Conformations of Cycloalkanes: General Ideas. [Link][4]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. [Link][6]

  • YouTube. Hydride Shift, Ring Expansion, Carbocation Rearrangement, ALL IN ONE Example. [Link][17]

  • National Institutes of Health (NIH). Ring-Opening Reactions of Phosphoramidate Heterocycles. [Link][18]

Sources

A Senior Application Scientist's Guide to Structural Elucidation of Methyl 3-hydroxycyclobutanecarboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular structure is paramount. The three-dimensional arrangement of atoms dictates a molecule's biological activity, and seemingly minor variations in stereochemistry can lead to profound differences in efficacy and safety. This is particularly true for conformationally constrained systems like cyclobutane derivatives. Among these, methyl 3-hydroxycyclobutanecarboxylate and its analogues are valuable chiral building blocks in the synthesis of a wide array of pharmaceutical agents. Their rigid, puckered four-membered ring presents unique challenges and opportunities for structural analysis.[1]

This guide offers a comparative analysis of the primary techniques employed for the structural elucidation of this compound derivatives. As a senior application scientist, my focus extends beyond a mere recitation of methods. Instead, this document is designed to provide researchers, scientists, and drug development professionals with a nuanced understanding of the causality behind experimental choices, empowering them to select the most appropriate analytical strategy for their specific research goals. We will delve into the unparalleled definitive power of single-crystal X-ray crystallography and contrast its capabilities with the rich solution-state information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, the foundational data from mass spectrometry, and the predictive power of computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule.[2] This technique provides a detailed and unambiguous picture of atomic positions, bond lengths, and bond angles, offering an unparalleled level of certainty in structural assignment.[3] For chiral molecules such as the derivatives of this compound, SCXRD is the most reliable method for the absolute determination of stereochemistry, a critical aspect for regulatory and intellectual property submissions in the pharmaceutical industry.[2]

The power of SCXRD lies in its ability to generate a precise electron density map of the molecule as it exists in a crystalline lattice.[4] This allows for the definitive assignment of relative and absolute stereochemistry, resolving any ambiguities that may arise from other analytical methods.[5] In the context of drug development, SCXRD is instrumental in understanding polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact a drug's stability, solubility, and bioavailability.[2][6]

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The following protocol outlines a typical workflow for the single-crystal X-ray diffraction analysis of a this compound derivative.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block in medicinal chemistry and materials science, methyl 3-hydroxycyclobutanecarboxylate is increasingly common in advanced research laboratories. Its unique strained ring system makes it a valuable intermediate, but its chemical properties also necessitate a rigorous and informed approach to waste management. This guide provides drug development professionals, researchers, and scientists with a direct, field-tested protocol for the safe and compliant disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain regulatory compliance, moving beyond simple steps to explain the critical reasoning behind each action.

Core Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile dictates the necessary precautions.[1][2][3] The primary risks are its irritant properties and its classification as a combustible liquid.[1]

  • Irritant (Skin, Eyes, Respiratory): The compound can cause significant irritation upon contact.[1] This dictates the mandatory use of appropriate Personal Protective Equipment (PPE) to prevent exposure during handling and disposal.

  • Combustible Liquid: While not highly flammable, this compound is a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.[1][4] This property directly influences storage and segregation protocols for its waste.

The following table summarizes the essential chemical and safety data that informs our disposal strategy.

PropertyDataRationale for Disposal ProtocolSource
Molecular Formula C₆H₁₀O₃Defines the substance as an organic ester.[2][5]
Physical Form Colorless to Yellow Viscous LiquidLiquid form requires secure, leak-proof containment.[2][3]
GHS Hazard Codes H227, H315, H319, H335H227 (Combustible liquid) requires storage away from heat. H315, H319, H335 (Irritant) mandate PPE and prohibit sewer disposal.[1]
Signal Word WarningIndicates a moderate level of hazard.[1][2][3]
Recommended Storage RefrigeratorWhile this applies to the pure product, waste should be stored in a cool, designated area.[2][3]

Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedure, ensuring personal safety is paramount. The irritant nature of this compound requires strict adherence to PPE standards.

  • Primary Engineering Control: All handling and preparation for disposal must occur within a certified chemical fume hood to mitigate inhalation risks.[6]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation.

  • Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect against skin contact.

Disposal Decision Workflow

The correct disposal path depends on the form of the waste. This workflow diagram illustrates the decision-making process for managing different waste streams containing this compound.

DisposalWorkflow cluster_streams Waste Streams cluster_actions Actions cluster_final Final Disposition start Start: Identify Waste Type (this compound) surplus Unused or Surplus Chemical start->surplus spill Spill Residue start->spill container Empty Reagent Container start->container collect Collect in labeled 'Non-Halogenated Organic Waste' container. surplus->collect absorb 1. Absorb with inert material (Vermiculite, Sand). 2. Place absorbent in a sealed bag. spill->absorb rinse 1. Triple rinse with a suitable solvent (e.g., Methanol). 2. Collect all rinsate. container->rinse ehs Dispose of container via Institutional EHS Office or Licensed Waste Contractor. collect->ehs absorb->collect Bagged absorbent is now chemical waste rinse->collect Rinsate is chemical waste trash Dispose of rinsed container in normal lab glass/plastic waste.

Caption: Disposal decision workflow for various waste forms.

Step-by-Step Disposal Protocols

Never dispose of this compound, or solutions containing it, down the sanitary sewer.[7] Its potential ecotoxicity has not been fully characterized, and this action is a violation of standard laboratory practice.[4]

Protocol 1: Disposal of Surplus or Contaminated Chemical

This is the most common scenario for disposal. The primary method is collection for incineration by a licensed professional.

  • Identify Waste Stream: Designate a specific, chemically-compatible waste container for "Non-Halogenated Organic Liquid Waste." A high-density polyethylene (HDPE) or glass container is appropriate.[6][8] The original reagent bottle is often a suitable choice.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents.[6][9] Do not use abbreviations or chemical formulas.

  • Transfer: Carefully pour the surplus chemical into the designated waste container inside a fume hood.

  • Secure Containment: Securely cap the waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[6]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[10] This area must be cool, well-ventilated, and away from all sources of heat, sparks, or open flames, in accordance with the chemical's combustible nature.[4][10]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal.[4][6]

Protocol 2: Spill Management and Cleanup

Accidental spills must be managed promptly and correctly to prevent exposure and contamination.

  • Ensure Safety: Alert others in the area. Ensure the area is well-ventilated. If the spill is large, evacuate the area and contact your EHS office immediately.

  • Contain Spill: For small spills (<50 mL), cover the liquid with a non-combustible absorbent material, such as vermiculite, sand, or cat litter.[11] Start from the outside of the spill and work inwards.

  • Collect Residue: Carefully scoop the absorbent material into a chemically-resistant bag or container.

  • Treat as Hazardous Waste: Seal and label the container with the absorbed spill material as "Hazardous Waste: this compound and absorbent." This material must be disposed of via the same route as the pure chemical (Protocol 1).[8]

  • Decontaminate: Clean the spill area with a suitable solvent and soap and water.

Protocol 3: Decontamination and Disposal of Empty Containers

An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.[8][9]

  • Triple Rinse: Rinse the empty container three times with a small amount of a suitable solvent (e.g., methanol, acetone).[8][9] Each rinse should use a solvent volume of about 5-10% of the container's capacity.[8]

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous liquid waste.[8] Add the rinsate to your "Non-Halogenated Organic Liquid Waste" container.

  • Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.[8]

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate regular laboratory waste stream (e.g., glass waste box).[8][9]

By adhering to these scientifically-grounded procedures, laboratory professionals can manage this compound waste with confidence, ensuring a safe and compliant research environment.

References

  • Title: Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Ester Disposal Source: Chemtalk, Science Forum for Lab Technicians URL: [Link]

  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison, Biomedical Engineering URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Emory University, Department of Chemistry URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: HSC Chemistry URL: [Link]

  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL URL: [Link]

Sources

Personal protective equipment for handling Methyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 3-hydroxycyclobutanecarboxylate

This guide provides critical safety, handling, and disposal information for this compound (CAS No. 4934-99-0, 63485-50-7, 63485-51-8), a key reagent in pharmaceutical research and organic synthesis. Adherence to these protocols is paramount for ensuring personnel safety, maintaining experimental integrity, and achieving regulatory compliance. The procedures outlined herein are designed to empower researchers with the knowledge to manage the risks associated with this compound through a systematic approach to exposure control and waste management.

Hazard Identification and Risk Assessment

This compound is a combustible liquid that poses several health risks upon exposure.[1][2] A thorough understanding of its hazard profile is the foundation of a robust safety plan. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS CodeDescriptionPractical Implication
Skin Irritation H315Causes skin irritation.[1][3][4]Direct contact can lead to redness, inflammation, or dermatitis. Prolonged or repeated exposure should be avoided.
Eye Irritation H319Causes serious eye irritation.[1][3][4]Splashes can cause significant pain, redness, and potential damage to the eye. Immediate and thorough rinsing is critical.
Respiratory Irritation H335May cause respiratory irritation.[1][3][4]Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Acute Toxicity (Oral) H302Harmful if swallowed.[4]Ingestion can lead to adverse health effects.
Flammability H227Combustible liquid.[1]The liquid can ignite when exposed to an ignition source, particularly at or above its flash point of 76°C.[5]

The causality behind these hazards lies in the chemical's structure—an ester with a hydroxyl group—which can interact with biological tissues. The primary operational principle is exposure minimization . Before any procedure, a risk assessment must be conducted, considering the quantity of the chemical being used, the operational temperature, and the potential for aerosol generation.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazards identified above. A multi-layered approach is necessary to protect all potential routes of exposure.

PPE CategoryMinimum Requirement (e.g., Small-scale use in a fume hood)Enhanced Protection (e.g., Large-scale use, potential for splashing)Rationale and Justification
Eye & Face Protection Chemical splash goggles compliant with ANSI Z87.1 or EN166.[6]Chemical splash goggles and a full-face shield.[7][8]Rationale: Protects against splashes that cause serious eye irritation (H319). A face shield provides an additional barrier for the entire face.[8]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Inspect for integrity before use.[7]Double-gloving with nitrile gloves or using thicker, chemical-resistant gloves (e.g., Butyl rubber).[7][8]Rationale: Prevents skin irritation (H315). Nitrile and butyl rubber offer good resistance to esters.[8][9] Double-gloving provides a fail-safe in case of a puncture or tear on the outer glove.[7]
Body Protection Flame-resistant laboratory coat.A chemical-resistant apron worn over a flame-resistant lab coat.[7]Rationale: Protects skin and personal clothing from spills and splashes.[7] The chemical's combustibility warrants flame-resistant materials.
Respiratory Protection Not required when handled within a certified chemical fume hood.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if a risk assessment indicates potential for significant aerosol generation outside of a fume hood.[7][10]Rationale: Prevents respiratory tract irritation (H335). A chemical fume hood is the primary engineering control to contain vapors.[11]
Foot Protection Closed-toe, chemical-resistant shoes.[6]SameRationale: Protects feet from spills and dropped objects.

Procedural Guidance for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process. This protocol is a self-validating system designed to minimize risk from preparation to cleanup.

Step-by-Step Handling Protocol
  • Preparation & Pre-Operational Checks:

    • Verify that a certified chemical fume hood is available and functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[12]

    • Gather all necessary materials, including the chemical, reaction vessels, and waste containers.

    • Don the appropriate PPE as outlined in the table above.

  • Chemical Handling & Dispensing:

    • Conduct all manipulations of this compound exclusively within the chemical fume hood to mitigate inhalation risks.[10][11]

    • Ground and bond containers when transferring larger quantities to prevent static discharge, a potential ignition source.[10][13]

    • Dispense the liquid carefully to avoid splashing and aerosol generation.

    • Keep the container tightly closed when not in use to minimize the release of vapors.[4][10]

  • Post-Handling & Decontamination:

    • Thoroughly decontaminate the work area with an appropriate solvent and cleaning materials.

    • Dispose of all contaminated materials in the designated waste streams (see Section 5).

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete, even after removing gloves.[4]

  • PPE Removal (Doffing):

    • Remove PPE in an order that prevents cross-contamination. Typically: outer gloves, apron, face shield, goggles, lab coat, inner gloves.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling prep_risk Conduct Risk Assessment (Scale, Temperature) prep_ppe Don Appropriate PPE (Goggles, Gloves, Coat) prep_risk->prep_ppe prep_setup Verify Fume Hood & Safety Equipment prep_ppe->prep_setup handle_dispense Dispense Chemical (Avoid Splashing) prep_setup->handle_dispense Proceed to Handling handle_reaction Perform Reaction handle_dispense->handle_reaction handle_close Keep Container Closed handle_reaction->handle_close post_decon Decontaminate Work Area handle_close->post_decon Procedure Complete post_waste Segregate & Dispose Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or if symptoms persist, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.[4]

  • Small Spills: For spills less than 50 mL, absorb the material with an inert absorbent like vermiculite or sand.[14] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the area thoroughly. All cleanup operations should be performed while wearing the appropriate PPE.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a clearly labeled, sealed hazardous waste container designated for organic or solvent waste.[7][11][14] Do not dispose of this chemical down the drain.[14]

  • Solid Waste: All disposable items contaminated with the chemical, such as pipette tips, absorbent pads, and used gloves, must be collected in a separate, sealed container labeled as hazardous solid waste.[7]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] The rinsate from this process is considered hazardous and must be collected in the liquid waste container.[11] Only after proper rinsing can the container be disposed of as non-hazardous waste or recycled, depending on institutional policies.

References

  • PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxybutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [https://s Lutz.chem.emory.edu/safety/Chemical%20Waste%20Disposal%20Guidelines.pdf]([Link] Lutz.chem.emory.edu/safety/Chemical%20Waste%20Disposal%20Guidelines.pdf)

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Chemtalk. (2008). Ester Disposal. Retrieved from [Link]

  • UC San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • PENTA s.r.o. (2025). Cyclohexane - SAFETY DATA SHEET. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). Cyclohexane - Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxycyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.